Lobeline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYPTLXLWOUSO-NFQNBQCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928382 | |
| Record name | Lobeline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.1 [ug/mL] (The mean of the results at pH 7.4), 1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |
| Record name | SID56422454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ROSETTES OF SLENDER NEEDLES FROM ALC | |
CAS No. |
134-63-4, 63990-84-1 | |
| Record name | (-)-Lobeline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobeline hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobeline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lobeline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J834CB88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178-180 °C | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Lobeline Hydrochloride's Complex Dance with Nicotinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline hydrochloride, a natural alkaloid derived from Lobelia inflata, has a long and varied history in medicine. While once explored as a smoking cessation aid, its intricate pharmacology, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), continues to be a subject of intense research. This technical guide provides an in-depth exploration of the mechanism of action of this compound at nAChRs. It delves into its binding affinity, functional effects, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for professionals in neuroscience and drug development.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia. Lobeline has emerged as a fascinating pharmacological tool and potential therapeutic lead due to its complex and multifaceted interaction with these receptors.[2] Classified as both a nAChR agonist and antagonist, its effects are subtype-dependent and context-specific.[3] This guide aims to dissect this complexity, offering a detailed overview of lobeline's mechanism of action.
Quantitative Analysis of Lobeline's Interaction with Nicotinic Receptors
Lobeline's interaction with nAChRs and other targets has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (IC50/EC50) values, providing a comparative overview of its profile.
Table 1: Binding Affinity (Ki) of Lobeline for nAChR Subtypes and VMAT2
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Neuronal nAChRs (general) | [3H]-Nicotine | Rat Brain | 4 | [1][4] |
| α4β2* nAChRs | [3H]-Nicotine | Rat Brain | 4.4 | [5][6] |
| (α4)2(β2)3 nAChRs | Not Specified | Not Specified | 4 | [7] |
| α7 nAChRs | Not Specified | Not Specified | >10,000 | [7] |
| VMAT2 | [3H]-Dihydrotetrabenazine | Rat Brain Membranes | 4 | [8] |
Note: The asterisk () indicates that the exact subunit composition may vary in native tissue preparations.*
Table 2: Functional Potency (IC50/EC50) of Lobeline
| Assay | Target/Effect | Preparation | IC50/EC50 | Reference(s) |
| Inhibition of [3H]-Dopamine Uptake | VMAT2 | Rat Striatal Synaptic Vesicles | IC50 = 0.88 µM | [9] |
| Inhibition of [3H]-Dopamine Uptake | Dopamine Transporter (DAT) | Rat Striatal Synaptosomes | IC50 = 80 µM | [9] |
| Inhibition of [3H]-Dihydrotetrabenazine Binding | VMAT2 | Rat Striatal Vesicle Membranes | IC50 = 0.90 µM | [10] |
| [3H]-Dopamine Release | Presynaptic Vesicles | [3H]DA-preloaded synaptic vesicles | EC50 = 25.3 µM | [10] |
| Inhibition of Kv1.5 Channels | Kv1.5 Potassium Channels | CHO Cells | IC50 = 15.1 µM | [11] |
| Inhibition of Kv3.1 Channels | Kv3.1 Potassium Channels | CHO Cells | IC50 = 21.7 µM | [11] |
| Inhibition of Kv4.3 Channels | Kv4.3 Potassium Channels | CHO Cells | IC50 = 28.2 µM | [11] |
Experimental Protocols
A thorough understanding of lobeline's mechanism of action relies on robust experimental methodologies. The following sections detail the core protocols used to characterize its interaction with nAChRs.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for a specific receptor.[12]
Objective: To determine the equilibrium dissociation constant (Ki) of lobeline for various nAChR subtypes.
Materials:
-
Tissue homogenates (e.g., rat brain cortex for α4β2 nAChRs) or cell membranes from cell lines expressing specific nAChR subtypes.[12]
-
Radioligand (e.g., [3H]-Nicotine, [3H]-Cytisine, or [3H]-Epibatidine).[12]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled lobeline. To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a set of wells.[13]
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13][14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the lobeline concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[13]
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a powerful technique to study the functional effects of ligands on ion channels, such as nAChRs.[15][16]
Objective: To characterize the agonist and antagonist properties of lobeline on specific nAChR subtypes expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO).[11][17]
Materials:
-
Cells expressing the nAChR subtype of interest.
-
External solution (e.g., artificial cerebrospinal fluid - aCSF).[15]
-
Internal solution for the patch pipette (containing ions that mimic the intracellular environment).[16]
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
This compound and a known nAChR agonist (e.g., acetylcholine or nicotine).
Procedure:
-
Cell Preparation: Culture the cells on coverslips. On the day of recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.[16]
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.[16]
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[15]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[15]
-
Recording:
-
Voltage-Clamp Mode: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a known nAChR agonist to the cell to evoke an inward current.
-
Lobeline Application:
-
To test for agonist effects: Apply lobeline alone and observe for any current induction.
-
To test for antagonist effects: Co-apply lobeline with the agonist or pre-apply lobeline before the agonist application and measure the change in the agonist-evoked current.[18]
-
-
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics (activation and desensitization rates), and dose-response relationships to determine the EC50 (for agonists) or IC50 (for antagonists) of lobeline.
Signaling Pathways and Mechanisms of Action
Lobeline's mechanism of action is not confined to direct interaction with nAChRs. It also significantly impacts dopaminergic neurotransmission through its effects on the vesicular monoamine transporter 2 (VMAT2).[3][19][20]
Direct and Indirect Effects on Nicotinic Receptors
Lobeline exhibits a complex profile at nAChRs, acting as a potent antagonist at α3β2* and α4β2* subtypes, thereby inhibiting nicotine-evoked dopamine release.[3] While it binds with high affinity to these receptors, it does not effectively activate them, leading to its classification as a functional antagonist in many contexts.[5]
Caption: Lobeline's dual action on a presynaptic terminal.
Interaction with the Dopaminergic System via VMAT2
A primary mechanism through which lobeline alters dopamine function is by inhibiting VMAT2.[3][10] VMAT2 is responsible for packaging dopamine into synaptic vesicles for subsequent release. By inhibiting VMAT2, lobeline disrupts dopamine storage, leading to an increase in cytosolic dopamine levels.[9] This cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO) and can also be released into the synapse through reverse transport by the dopamine transporter (DAT), albeit this latter effect is less pronounced.[19]
Caption: Lobeline's impact on dopamine homeostasis via VMAT2 inhibition.
Experimental Workflow for Characterizing Lobeline's Effects
A systematic approach is crucial for elucidating the multifaceted actions of a compound like lobeline. The following diagram outlines a logical experimental workflow.
Caption: A logical workflow for characterizing lobeline's pharmacology.
Conclusion
The mechanism of action of this compound at nicotinic receptors is intricate, characterized by a dual role as a functional antagonist at key nAChR subtypes and as a potent inhibitor of VMAT2. This complex pharmacological profile results in a significant modulation of the dopaminergic system, which underlies many of its observed behavioral effects. A comprehensive understanding of these multifaceted interactions, facilitated by the quantitative data and experimental methodologies outlined in this guide, is essential for the rational design of novel therapeutics targeting the nicotinic and dopaminergic systems for the treatment of addiction and other neurological disorders. Further research into the subtype selectivity and allosteric modulation potential of lobeline and its analogs will continue to unravel the therapeutic possibilities of this remarkable natural compound.
References
- 1. Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding (1999) | D Flammia | 75 Citations [scispace.com]
- 2. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacology of Lobeline , A Nicotinic Receptor Ligand 1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aups.org.au [aups.org.au]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Lobeline from Lobelia inflata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a prominent piperidine alkaloid derived from Lobelia inflata (commonly known as Indian tobacco), has garnered significant scientific interest due to its complex pharmacological profile and therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of lobeline, its biosynthesis within Lobelia inflata, and a detailed examination of various extraction and purification methodologies. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering in-depth protocols, comparative data, and visual representations of key biological and experimental pathways.
Natural Sources and Biosynthesis of Lobeline
Lobelia inflata, a species of Lobelia native to eastern North America, is the primary natural source of lobeline.[1] The plant produces a variety of piperidine alkaloids, with lobeline being the most abundant and pharmacologically active.[1] The concentration of lobeline can vary depending on the part of the plant, its developmental stage, and growing conditions.
The biosynthesis of lobeline in Lobelia inflata is a complex process involving precursors from amino acid metabolism. The piperidine ring of lobeline is derived from L-lysine, while the two side chains originate from L-phenylalanine.
Extraction of Lobeline from Lobelia inflata
A variety of techniques have been developed for the extraction of lobeline from Lobelia inflata plant material. The choice of method depends on factors such as desired yield, purity, cost, and environmental considerations. This section details several common extraction protocols.
Solvent Extraction
Solvent extraction is a conventional and widely used method for isolating alkaloids. The process typically involves an initial extraction with an organic solvent, followed by acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents.
Experimental Protocol: Acid-Base Solvent Extraction
-
Maceration: The dried and powdered aerial parts of Lobelia inflata are macerated with methanol for 24 hours at room temperature.
-
Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acidification: The crude extract is dissolved in a dilute acid solution (e.g., 2% H₂SO₄) and washed with a nonpolar solvent (e.g., chloroform) to remove neutral and acidic impurities.[2]
-
Basification: The acidic aqueous phase containing the protonated alkaloids is then made alkaline (e.g., with NH₃) to deprotonate the alkaloids.[2]
-
Extraction of Alkaloids: The basified aqueous phase is extracted multiple times with an organic solvent such as chloroform or ether.[3]
-
Final Concentration: The organic layers containing the free base alkaloids are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.[3]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.
Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation: Mix the powdered plant material with the chosen solvent (e.g., methanol) in an Erlenmeyer flask.[4]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 30-180 minutes) while maintaining a constant temperature (e.g., 25°C).[4]
-
Post-Extraction: After sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract. The crude extract can then be subjected to an acid-base purification as described in the solvent extraction protocol.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of the target compounds.
Experimental Protocol: Microwave-Assisted Extraction
-
Sample Preparation: The dried plant powder is mixed with a suitable solvent (e.g., 0.01 mol/L HCl) in a microwave-safe extraction vessel.[5]
-
Microwave Irradiation: The vessel is placed in a microwave workstation and heated under controlled conditions of power (e.g., 100 W) and temperature (e.g., 60°C) for a short duration (e.g., 2 minutes).[5]
-
Extraction and Purification: The extract is filtered, and the resulting filtrate can be further purified using techniques like solid-phase extraction.[5]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled.
Experimental Protocol: Supercritical Fluid Extraction (Conceptual)
-
Sample Preparation: The powdered Lobelia inflata material is loaded into a high-pressure extraction vessel.
-
Extraction: Supercritical CO₂, often modified with a co-solvent like ethanol or methanol to increase polarity, is passed through the vessel at a controlled temperature and pressure (e.g., 40-60°C and 200-300 bar).
-
Fractionation: The pressure and/or temperature is then reduced in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The collected extract can be further purified to isolate lobeline.
Purification of Lobeline
The crude extracts obtained from the aforementioned methods contain a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate lobeline.
Column Chromatography
Column chromatography is a standard technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Column Packing: A glass column is packed with a suitable adsorbent, such as silica gel, suspended in a non-polar solvent (e.g., hexane).[6]
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient) is passed through the column to elute the separated compounds.[6]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing lobeline. Fractions with pure lobeline are then combined and the solvent evaporated.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers a high-resolution method for the final purification of lobeline.
Experimental Protocol: Preparative HPLC
-
Method Development: An analytical HPLC method is first developed to achieve good separation of lobeline from other components in the partially purified extract.
-
Scale-Up: The analytical method is then scaled up to a preparative scale by using a larger column and higher flow rates.
-
Purification: The partially purified lobeline fraction is injected onto the preparative HPLC system.
-
Fraction Collection: The fraction corresponding to the lobeline peak is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation, to yield pure lobeline.
Quantitative Analysis of Lobeline
The following tables summarize the quantitative data on lobeline content in different parts of Lobelia inflata and the yields obtained from various extraction methods.
Table 1: Lobeline Content in Different Parts of Lobelia inflata
| Plant Part | Lobeline Content (µg/g dry weight) | Reference |
| Whole Plant | 0.95 | [2] |
| Tobacco (Dried Leaves) | 17.64 | [2] |
| In vitro Herb | 175 | [7] |
| In vitro Root | 100 | [7] |
| Field-grown Herb | 323 | [7] |
| Field-grown Root | 833 | [7] |
| Seed-propagated Herb | 382 | [7] |
Table 2: Comparative Yield of Total Alkaloids from Different Extraction Methods
| Extraction Method | Plant Material | Yield of Total Alkaloids (mg/g) | Reference |
| Methanol Maceration & Acid-Base Partitioning | L. inflata whole plant | 41.67 ± 8.22 | [2] |
| Methanol Maceration & Acid-Base Partitioning | L. inflata derived tobacco | 30.50 ± 2.65 | [2] |
| Methanol Maceration & Acid-Base Partitioning | L. inflata derived capsule | 17.17 ± 2.02 | [2] |
| Methanol Maceration & Acid-Base Partitioning | L. inflata derived tincture | 9.83 ± 1.11 | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Lobeline
Lobeline exerts its pharmacological effects through interaction with several key molecular targets in the central nervous system. Its primary mechanisms of action involve the modulation of nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[8][9][10]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs):
Lobeline acts as a partial agonist at certain nAChR subtypes, particularly the α4β2 subtype, and as an antagonist at others.[11][12] This interaction can modulate the release of various neurotransmitters, including dopamine and norepinephrine.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. ansm.sante.fr [ansm.sante.fr]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of lobetyolin as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and structural interaction of (-)-lobeline with human α4β2 and α4β4 nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobeline Hydrochloride as a VMAT2 Ligand: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has emerged as a significant pharmacological tool and a potential therapeutic agent, primarily through its interaction with the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth analysis of lobeline hydrochloride's role as a VMAT2 ligand, consolidating key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and relevant experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of lobeline and its analogs for the treatment of various neurological and psychiatric disorders, particularly substance use disorders.
Introduction
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into synaptic vesicles.[1] This process is vital for proper neurotransmission and for protecting neurons from the cytotoxic effects of cytosolic monoamines.[2] VMAT2 has been identified as a key target for therapeutic intervention in a range of conditions, including Huntington's disease, tardive dyskinesia, and, notably, psychostimulant abuse.[3][4]
Lobeline, an alkaloid with a complex pharmacological profile, has been shown to interact with multiple targets, including nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT).[5][6] However, its interaction with VMAT2 is of particular interest due to its potential to modulate dopamine homeostasis in a manner beneficial for treating addiction.[6][7] Lobeline inhibits VMAT2, thereby reducing the amount of dopamine available for release, which can attenuate the reinforcing effects of psychostimulants like methamphetamine.[5][8] This guide will focus on the specific interaction of this compound with VMAT2 and its implications for drug development.
Quantitative Data: Binding Affinities and Functional Potency
The interaction of lobeline and its analogs with VMAT2 and other relevant transporters has been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and inhibitory concentration (IC50) values, providing a comparative overview of their potency and selectivity.
Table 1: Binding Affinity (Ki) of Lobeline and Analogs for VMAT2
| Compound | Ki (μM) for [3H]DTBZ Binding | Source |
| Lobeline | 2.04 | [5] |
| Lobelane | 0.97 | [5] |
| nor-Lobelane | 2.31 | [6] |
| MTD | 9.88 | [5] |
| (+)-trans-Lobelane | 6.46 | [5] |
| (-)-trans-Lobelane | 5.32 | [5] |
| GZ-793A | 0.026 | [9] |
Table 2: Functional Potency (IC50) of Lobeline at VMAT2 and DAT
| Assay | IC50 (μM) | Source |
| [3H]DA Uptake via VMAT2 | 0.88 | [5] |
| [3H]DTBZ Binding to VMAT2 | 0.90 | [10] |
| [3H]DA Uptake via DAT | 80 | [5] |
Table 3: Comparative VMAT2 and DAT Inhibition
| Compound | VMAT2 [3H]DA Uptake Ki (μM) | DAT [3H]DA Uptake IC50 (μM) | Selectivity (DAT/VMAT2) | Source |
| Lobeline | ~1.27 | 80 | ~63 | [5][7] |
| Lobelane | ~0.045 | Not specified | 35-fold more potent at VMAT2 | [5] |
Mechanism of Action of Lobeline at VMAT2
Lobeline exerts its effects on the dopaminergic system primarily by acting as a competitive inhibitor of VMAT2.[5] It binds to the tetrabenazine-binding site on the VMAT2 protein, which in turn blocks the uptake of cytosolic dopamine into synaptic vesicles.[7][10] This leads to a reduction in the vesicular pool of dopamine that is available for release upon neuronal stimulation. Consequently, the amount of dopamine released into the synaptic cleft is diminished. This mechanism is particularly relevant in the context of psychostimulant abuse, as drugs like methamphetamine cause a massive release of dopamine from these vesicular stores.[5] By depleting these stores, lobeline can blunt the euphoric and reinforcing effects of such stimulants.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel optical tracer for VMAT2 applied to live cell measurements of vesicle maturation in cultured human β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Lobeline Hydrochloride for Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has been the subject of extensive preclinical research as a potential pharmacotherapy for substance use disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data on lobeline hydrochloride, with a focus on its complex mechanism of action, efficacy in animal models of addiction, and the experimental protocols utilized in its evaluation. Lobeline exhibits a unique pharmacological profile, primarily interacting with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), which underpins its ability to modulate the neurochemical and behavioral effects of various drugs of abuse, including psychostimulants, nicotine, alcohol, and opioids.[1][3][4][5]
Introduction
Historically used as a smoking cessation aid, lobeline has garnered renewed interest for its potential in treating a broader range of addictions.[1][2] Its limited therapeutic success in the past was, in part, due to a narrow therapeutic index and a lack of a complete understanding of its pharmacological targets.[2] Modern preclinical research has elucidated that lobeline's effects are not limited to its interaction with nAChRs but are also significantly mediated by its modulation of monoamine systems via VMAT2.[1][6] This dual action presents a novel therapeutic strategy for addiction by simultaneously addressing drug-induced dopamine surges and craving.
Mechanism of Action
Lobeline's therapeutic potential stems from its ability to interact with multiple neurotransmitter systems implicated in the addiction cycle.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Lobeline acts as a non-selective antagonist at neuronal nAChRs, with a notable affinity for α4β2 and α3β2 subtypes.[1][7] It inhibits nicotine-evoked dopamine release, which is a key mechanism underlying nicotine's reinforcing properties.[1][6] While it is classified as both an agonist and antagonist, its primary functional effect in the context of addiction appears to be antagonistic.[1]
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
A pivotal discovery in lobeline research was its interaction with VMAT2, a transporter responsible for packaging monoamines, including dopamine, into synaptic vesicles.[1][8] Lobeline inhibits VMAT2 function by binding to the tetrabenazine-binding site, which leads to a disruption of dopamine storage and release.[1][6] This action is crucial as it allows lobeline to attenuate the dopamine-releasing effects of psychostimulants like amphetamine and methamphetamine.[1][9]
Other Potential Targets
Preclinical evidence also suggests that lobeline may interact with other targets, including the dopamine transporter (DAT), serotonin transporters, and μ-opioid receptors, although with lower affinity compared to VMAT2.[2][4][5][9][10] Its function as a μ-opioid receptor antagonist may contribute to its ability to reduce the reinforcing effects of opioids.[4][5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships influenced by lobeline in the context of addiction.
Preclinical Efficacy Data
The following tables summarize quantitative data from key preclinical studies investigating the efficacy of this compound in various models of addiction.
Table 1: In Vitro Binding Affinities and Functional Inhibition
| Target | Assay | Species | Preparation | Lobeline Potency | Reference |
| VMAT2 | [³H]Dihydrotetrabenazine Binding | Rat | Striatal Vesicles | IC₅₀ = 0.90 µM | [10] |
| VMAT2 | [³H]Dopamine Uptake | Rat | Striatal Vesicles | IC₅₀ = 0.88 µM, Kᵢ = 0.47 µM | [9][10] |
| DAT | [³H]Dopamine Uptake | Rat | Striatal Synaptosomes | IC₅₀ = 80 µM | [9][10] |
| µ-Opioid Receptor | [³H]DAMGO Binding | Guinea Pig | Brain Homogenates | Kᵢ = 0.74 µM | [4][5] |
| µ-Opioid Receptor | Morphine-activated K⁺ Current | Xenopus Oocytes | MOR-1 & GIRK2 expressed | IC₅₀ = 1.1 µM | [4] |
Table 2: Effects on Methamphetamine-Induced Behaviors
| Behavioral Assay | Species | Methamphetamine Dose | Lobeline Dose (mg/kg, s.c.) | Effect | Reference |
| Self-Administration | Rat | 0.05 mg/kg/infusion | 0.1, 1, 3, 5.6, 10 | Dose-dependent decrease in infusions | [11] |
| Hyperactivity | Rat | N/A | N/A | Inhibited amphetamine-induced hyperactivity | [1] |
| Drug Discrimination | Rat | N/A | N/A | Inhibited amphetamine discrimination | [1] |
Table 3: Effects on Opioid and Alcohol-Related Behaviors
| Behavioral Assay | Drug of Abuse | Species | Lobeline Dose (mg/kg) | Route | Effect | Reference |
| Self-Administration | Heroin (18 µg/kg/infusion) | Rat | 1.0, 3.0 | s.c. | Attenuated heroin self-administration | [12][13][14] |
| Alcohol Consumption | Ethanol (10%) | Mouse | 3, 5, 10 | s.c. | Significantly reduced alcohol consumption and preference | [3] |
| Alcohol Consumption | Ethanol (15% & 30%) | Rat | 1.0, 5.0 | i.p. | Dose-dependently reduced ethanol intake | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments cited in lobeline research.
Intravenous Self-Administration
This model assesses the reinforcing properties of a drug and the potential of a compound to reduce drug-taking behavior.
-
Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[11][12]
-
Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein.[12]
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.
-
Training: Rats are trained to press the active lever to receive an intravenous infusion of the drug of abuse (e.g., methamphetamine, heroin) on a fixed-ratio schedule of reinforcement (e.g., FR2 or FR5).[11][12]
-
Testing: Once stable responding is achieved, animals are pretreated with various doses of this compound or saline via subcutaneous (s.c.) or intraperitoneal (i.p.) injection prior to the test session.[11][12] The number of active and inactive lever presses and infusions earned are recorded.
Conditioned Place Preference (CPP)
The CPP paradigm is a preclinical model used to evaluate the rewarding or aversive properties of drugs.[17][18]
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[17]
-
Procedure:
-
Pre-conditioning (Habituation): Animals are allowed to freely explore the entire apparatus to determine any baseline preference for a particular compartment.[18]
-
Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., methamphetamine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.[17]
-
Post-conditioning (Test): In a drug-free state, animals are given access to all compartments, and the time spent in each compartment is recorded. A preference for the drug-paired compartment indicates a rewarding effect.[17]
-
-
Lobeline Intervention: To test the effect of lobeline on the acquisition of CPP, it is administered before the drug conditioning sessions. To test its effect on the expression of CPP, it is given before the final test session.[18]
In Vitro [³H]Dopamine Uptake Assay
This assay measures the function of DAT and VMAT2.
-
Preparation of Synaptosomes and Vesicles:
-
Assay Procedure:
-
The prepared synaptosomes or vesicles are pre-incubated with various concentrations of this compound.[9][19]
-
[³H]Dopamine is then added to the preparation and incubated.[9][19]
-
The reaction is terminated, and the amount of [³H]dopamine taken up into the synaptosomes or vesicles is quantified using liquid scintillation spectrometry.[19][20]
-
IC₅₀ values are calculated to determine the inhibitory potency of lobeline.
-
Conclusion and Future Directions
Preclinical research strongly supports the potential of this compound as a pharmacotherapy for addiction, particularly for psychostimulant use disorder. Its dual mechanism of action on nAChRs and VMAT2 provides a unique advantage in modulating addiction-related neurocircuitry. However, the development of lobeline itself has been hampered by its pharmacokinetic properties and side-effect profile.[2]
Future research is directed towards the development of lobeline analogs with improved selectivity and affinity for VMAT2.[1][21] These novel compounds aim to retain the therapeutic benefits of lobeline while minimizing off-target effects, potentially leading to a new class of effective treatments for substance use disorders.[1][21] Further preclinical studies are warranted to fully characterize the efficacy and safety of these second-generation compounds.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline - Wikipedia [en.wikipedia.org]
- 3. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-dependent attenuation of heroin self-administration with lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Nicotinic receptor ligands reduce ethanol intake by high alcohol-drinking HAD-2 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic receptor ligands reduce ethanol intake by high alcohol-drinking HAD-2 rats [scholarworks.indianapolis.iu.edu]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and interaction at the vesicular monoamine transporter-2 of lobeline analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Profile of Alpha-Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-lobeline, a piperidine alkaloid derived from the plant Lobelia inflata, has a rich history in pharmacology, initially explored as a respiratory stimulant and smoking cessation aid. Its hydrochloride salt, alpha-lobeline hydrochloride, is the form commonly utilized in research due to its stability and solubility. This technical guide provides a comprehensive overview of the pharmacological profile of alpha-lobeline hydrochloride, detailing its complex mechanisms of action, pharmacokinetic properties, and effects on various physiological and behavioral endpoints. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of addiction and neurology.
Mechanism of Action
Alpha-lobeline hydrochloride exhibits a multifaceted mechanism of action, primarily interacting with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Alpha-lobeline acts as a ligand at various nAChR subtypes, exhibiting a complex profile that includes both agonistic and antagonistic properties depending on the receptor subtype, concentration, and experimental conditions. It displays a high affinity for α4β2* nAChRs, a key subtype involved in the reinforcing effects of nicotine.[1] While it can displace the binding of nicotinic agonists like [3H]-nicotine and [3H]-cytisine, functional studies have shown that it does not robustly activate α4β2 receptors, suggesting a primary antagonistic role at this subtype.[1][2] This antagonism is thought to contribute to its potential as a smoking cessation aid by blocking the rewarding effects of nicotine.
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
A significant aspect of alpha-lobeline's pharmacology is its interaction with VMAT2, a transporter responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles.[3] Alpha-lobeline inhibits VMAT2 function, leading to a disruption of dopamine storage and release.[3][4] This action is believed to be central to its effects on psychostimulant-induced behaviors. By inhibiting VMAT2, lobeline can deplete the vesicular pool of dopamine that is readily available for release, thereby attenuating the effects of drugs like amphetamine and methamphetamine which rely on this vesicular pool.[5]
Pharmacodynamics
The pharmacodynamic effects of alpha-lobeline hydrochloride are a direct consequence of its interactions with nAChRs and VMAT2, leading to modulation of neurotransmitter systems, particularly the dopaminergic system.
Effects on Dopamine Neurotransmission
Alpha-lobeline's impact on dopamine (DA) neurotransmission is complex. While it does not typically induce dopamine release on its own, it significantly alters dopamine dynamics in the brain.[6] By inhibiting VMAT2, lobeline increases cytosolic dopamine levels, which can lead to an increase in the production of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[4][7] In vivo microdialysis studies in the rat striatum have shown that lobeline can increase extracellular levels of DOPAC and homovanillic acid (HVA), further indicating an alteration in dopamine metabolism.[7] Furthermore, lobeline has been shown to be a weak inhibitor of the dopamine transporter (DAT), which could also contribute to its effects on dopamine levels, although its affinity for VMAT2 is significantly higher.[8]
Behavioral Pharmacology
The unique pharmacological profile of alpha-lobeline translates into distinct behavioral effects, particularly in the context of drug addiction.
-
Self-Administration: Preclinical studies have demonstrated that alpha-lobeline can attenuate the self-administration of various drugs of abuse, including nicotine, methamphetamine, and heroin.[8][9][10] This effect is thought to be mediated by its ability to reduce the reinforcing properties of these drugs.
-
Drug Discrimination: In drug discrimination paradigms, where animals are trained to distinguish the subjective effects of a drug from saline, alpha-lobeline does not typically substitute for the nicotine cue, suggesting it does not produce the same subjective effects.[11] This lack of nicotine-like subjective effects is a desirable characteristic for a smoking cessation therapy.
Pharmacokinetics
The pharmacokinetic profile of alpha-lobeline hydrochloride has been primarily characterized in preclinical models, particularly in rats.
| Parameter | Route | Dose | Value | Species | Reference |
| Cmax | Intravenous | 1 mg/kg | 464.8 ± 100.6 ng/mL | Rat | [4] |
| Intravenous | 5 mg/kg | 1766.3 ± 283.6 ng/mL | Rat | [4] | |
| Intravenous | 10 mg/kg | 4448.8 ± 1172.2 ng/mL | Rat | [4] | |
| Tmax | Intravenous | 1, 5, 10 mg/kg | Not explicitly stated, but plasma concentrations peak early. | Rat | [4] |
| Half-life (t1/2) | Intravenous | 1 mg/kg | 1.81 ± 0.66 h | Rat | [4] |
| Intravenous | 5 mg/kg | 1.78 ± 0.44 h | Rat | [4] | |
| Intravenous | 10 mg/kg | 2.24 ± 0.84 h | Rat | [4] | |
| AUC0-6h | Intravenous | 1 mg/kg | 647.5 ± 150.2 ng·h/mL | Rat | [4] |
| Intravenous | 5 mg/kg | 3194.3 ± 436.0 ng·h/mL | Rat | [4] | |
| Intravenous | 10 mg/kg | 7370.0 ± 1058.1 ng·h/mL | Rat | [4] | |
| Oral Bioavailability | Oral vs. IV | N/A | 13.8% | Rat | [4] |
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of alpha-lobeline hydrochloride with its primary molecular targets.
Binding Affinities (Ki)
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| nAChR (high affinity) | [3H]-Nicotine | Rat Brain | 4.4 | [1] |
| nAChR | [3H]-Cytisine | Rat Cortical Membranes | 16.0 | [12] |
| α4β2* nAChR | [3H]-Nicotine | Rat Striatal Membranes | 4.7 | [9] |
| α7* nAChR | [3H]-MLA | Rat Brain Membrane | 6260 | [9] |
Functional Inhibition (IC50)
| Target/Process | Assay | Tissue/Cell Line | IC50 (µM) | Reference |
| VMAT2 | [3H]-Dihydrotetrabenazine Binding | Rat Striatal Vesicles | 0.90 | [4][8] |
| VMAT2 | [3H]-Dopamine Uptake | Rat Striatal Vesicles | 0.88 | [4][8] |
| DAT | [3H]-Dopamine Uptake | Rat Striatal Synaptosomes | 80 | [4][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of alpha-lobeline hydrochloride for nAChRs and VMAT2.
Protocol for [3H]-Cytisine Binding to nAChRs:
-
Tissue Preparation: Rat cortical membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.
-
Assay Conditions: Membranes are incubated with a fixed concentration of [3H]-cytisine (a high-affinity nAChR agonist) and varying concentrations of alpha-lobeline hydrochloride in a binding buffer.
-
Incubation: The incubation is typically carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of lobeline that inhibits 50% of specific [3H]-cytisine binding) is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.[2][12]
Protocol for [3H]-Dihydrotetrabenazine Binding to VMAT2:
-
Vesicle Preparation: Synaptic vesicles are prepared from rat striatum by homogenization and differential centrifugation.
-
Assay Conditions: Vesicle preparations are incubated with [3H]-dihydrotetrabenazine (a VMAT2 inhibitor) and a range of concentrations of alpha-lobeline hydrochloride.
-
Incubation and Analysis: The subsequent steps of incubation, separation of bound and free ligand, and data analysis are similar to the nAChR binding assay described above.[4][8]
In Vivo Microdialysis
Objective: To measure the effects of alpha-lobeline hydrochloride on extracellular levels of dopamine and its metabolites in the rat striatum.
Protocol:
-
Animal Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of alpha-lobeline hydrochloride (systemically or via reverse dialysis through the probe).
-
Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in neurotransmitter and metabolite levels are expressed as a percentage of the baseline levels collected before drug administration.[7][13]
Self-Administration Studies
Objective: To assess the effect of alpha-lobeline hydrochloride on the reinforcing properties of drugs of abuse.
Protocol:
-
Animal Surgery: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Training: Animals are trained to press a lever in an operant chamber to receive an intravenous infusion of a drug (e.g., nicotine, methamphetamine).
-
Testing: Once stable responding is established, the effect of alpha-lobeline hydrochloride is tested by administering it prior to the self-administration session.
-
Data Collection: The number of lever presses and drug infusions are recorded.
-
Data Analysis: The data is analyzed to determine if alpha-lobeline hydrochloride reduces the rate of drug self-administration, indicating a decrease in the reinforcing efficacy of the drug. Dose-response curves are often generated to characterize the effect.[8][9]
Signaling Pathways and Visualizations
The interaction of alpha-lobeline hydrochloride with its primary targets initiates downstream signaling cascades that ultimately mediate its pharmacological effects.
VMAT2 Inhibition and Dopamine Homeostasis
Alpha-lobeline's inhibition of VMAT2 disrupts the normal process of dopamine packaging into synaptic vesicles. This leads to an accumulation of dopamine in the cytoplasm, making it more susceptible to metabolism by monoamine oxidase (MAO) into DOPAC. This altered dopamine homeostasis is a key mechanism underlying its ability to attenuate the effects of psychostimulants.
Caption: Alpha-lobeline inhibits VMAT2, disrupting dopamine packaging and increasing its metabolism.
nAChR Antagonism and Downstream Signaling
As a functional antagonist at α4β2* nAChRs, alpha-lobeline can block nicotine-induced activation of these receptors. This prevents the influx of cations (Na+ and Ca2+) that would normally occur upon agonist binding. The subsequent lack of depolarization and calcium-dependent signaling events can lead to a reduction in dopamine release and may also influence downstream pathways involving protein kinases and transcription factors like CREB. Some studies suggest that lobeline's effects on nicotine withdrawal-induced depression-like behavior may involve the modulation of BDNF and p-CREB expression in the hippocampus.[14]
Caption: Alpha-lobeline blocks nAChR activation, preventing downstream signaling events.
Conclusion
Alpha-lobeline hydrochloride possesses a complex and intriguing pharmacological profile characterized by its dual action on nicotinic acetylcholine receptors and the vesicular monoamine transporter 2. This unique mechanism of action underlies its ability to modulate dopamine neurotransmission and attenuate the reinforcing effects of drugs of abuse. While clinical trials for smoking cessation have not yielded definitive positive results, its potential in treating other substance use disorders, particularly psychostimulant addiction, continues to be an active area of research. This technical guide provides a foundational understanding of the pharmacology of alpha-lobeline hydrochloride, offering valuable insights for scientists and researchers working to develop novel therapeutics for neurological and psychiatric disorders. Further investigation into its downstream signaling effects and the development of analogs with improved selectivity and pharmacokinetic properties hold promise for future therapeutic applications.
References
- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Brain dialysis: changes in the activities of dopamine neurons in rat striatum by perfusion of acetylcholine agonists under freely moving conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 10. Regulation of ERK ( Extracellular Signal Regulated Kinase), Part of the Neurotrophin Signal Transduction Cascade, in the Rat Mesolimbic Dopamine System by Chronic Exposure to Morphine or Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioural and pharmacokinetic studies on nicotine, cytisine and lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Lobeline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant interest for its multifaceted pharmacological profile and promising neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of lobeline hydrochloride's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways. The primary focus is on its interactions with key molecular targets, including nicotinic acetylcholine receptors (nAChRs), the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and N-methyl-D-aspartate receptors (NMDARs). This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, along with acute neurological insults like stroke, pose a significant global health burden. A common thread in the pathophysiology of these conditions is the progressive loss of neuronal function and structure. Lobeline has emerged as a compelling therapeutic candidate due to its ability to modulate multiple neurotransmitter systems and cellular pathways implicated in neuronal survival and death. This guide synthesizes the preclinical evidence supporting the neuroprotective effects of this compound.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding the interaction of lobeline with its primary molecular targets. This information is crucial for understanding its potency and selectivity.
Table 1: Inhibitory Activity of Lobeline on Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2)
| Target | Parameter | Value | Species | Reference(s) |
| Dopamine Transporter (DAT) | IC₅₀ | 80 µM | Rat striatal synaptosomes | [1] |
| Vesicular Monoamine Transporter 2 (VMAT2) | IC₅₀ (³H-DA uptake) | 0.88 µM | Rat striatal synaptic vesicles | [1][2] |
| Vesicular Monoamine Transporter 2 (VMAT2) | IC₅₀ (³H-dihydrotetrabenazine binding) | 0.90 µM | Rat striatal synaptic vesicles | [1][2] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Kᵢ (³H-dihydrotetrabenazine binding) | 2.04 µM | Rat whole brain synaptic vesicle membranes | [1] |
Table 2: Neuroprotective Effects of Lobeline in Preclinical Models
| Model | Species | Lobeline HCl Dose | Outcome Measure | Result | Reference(s) |
| MPTP-induced Parkinson's Disease | Mice | 3 mg/kg (s.c.) | Locomotive deficits | Significantly reduced | [3] |
| MPTP-induced Parkinson's Disease | Mice | 3 mg/kg (s.c.) | TH immunostaining in SN and striatum | Markedly decreased neurotoxin-induced immunoreactivity loss | [3] |
| Cerebral Ischemia-Reperfusion Injury | Laboratory Animals | Therapeutic doses | Infarct size | Significant reduction compared to controls | [4] |
| Cerebral Ischemia-Reperfusion Injury | Laboratory Animals | Therapeutic doses | Neurological scores | Marked improvement | [4] |
| Cerebral Ischemia-Reperfusion Injury | Laboratory Animals | Therapeutic doses | Oxidative stress markers (MDA, SOD, GSH) | Decrease in lipid peroxidation and enhanced antioxidant defense | [4] |
Core Mechanisms of Neuroprotection and Signaling Pathways
Lobeline's neuroprotective effects are attributed to its ability to interact with multiple targets in the central nervous system. The following diagrams illustrate the key signaling pathways involved.
Figure 1: Lobeline's multi-target mechanism of action.
Figure 2: Signaling pathways in lobeline's neuroprotection.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This model is widely used to study the pathogenesis of Parkinson's disease and to screen for potential neuroprotective agents.
-
Animals: Male C57BL/6 mice are typically used due to their high sensitivity to MPTP.
-
MPTP Administration: A common protocol involves the intraperitoneal (i.p.) injection of MPTP hydrochloride at a dose of 20-30 mg/kg, administered four times at 2-hour intervals.[5][6]
-
Lobeline Treatment: this compound is dissolved in saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Treatment can be initiated prior to, during, or after MPTP administration to assess its protective, concurrent, or restorative effects. A typical protective dose is 3 mg/kg.[3]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the swim test to measure motor coordination and despair-like behavior, respectively.[3]
-
Neurochemical and Histological Analysis: At the end of the experiment, brains are collected for analysis. Tyrosine hydroxylase (TH) immunohistochemistry is performed on sections of the substantia nigra (SN) and striatum to quantify the loss of dopaminergic neurons. High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
In Vivo Model: Cerebral Ischemia-Reperfusion Injury in Rats
This model mimics the events of an ischemic stroke and is used to evaluate neuroprotective strategies.
-
Model Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). An intraluminal filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to occlude blood flow. Reperfusion is initiated by withdrawing the filament after a defined period of ischemia (e.g., 90 minutes).[7]
-
Lobeline Administration: this compound is administered at therapeutic doses before and/or after the ischemic event.[4]
-
Assessment of Neuroprotection:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: A neurological scoring system is used to assess motor and sensory deficits.[4]
-
Biochemical Markers: Levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) and inflammatory cytokines (e.g., TNF-α, IL-1β) are measured in brain tissue homogenates.[4]
-
In Vitro Model: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This cell-based assay is used to study the mechanisms of neuronal cell death induced by excessive glutamate and to screen for neuroprotective compounds.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Induction of Excitotoxicity: Cells are exposed to a high concentration of glutamate (e.g., 60 mM) for a specified duration (e.g., 24 hours).[8]
-
Lobeline Treatment: Cells are pre-treated with various concentrations of this compound before the addition of glutamate.
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[8]
-
Mechanistic Studies: To investigate the underlying mechanisms, assays for intracellular calcium levels, reactive oxygen species (ROS) production, and mitochondrial membrane potential can be performed.
Biochemical Assay: Dopamine Transporter (DAT) Inhibition Assay
This assay determines the potency of compounds in inhibiting the reuptake of dopamine by DAT.
-
Preparation: Synaptosomes are prepared from rat striatal tissue, or cells stably expressing DAT are used.[9]
-
Assay Procedure:
-
The preparation is incubated with various concentrations of this compound.
-
Radiolabeled dopamine (e.g., ³H-dopamine) is added to initiate the uptake reaction.
-
Uptake is terminated by rapid filtration.
-
The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of lobeline that inhibits 50% of the specific dopamine uptake (IC₅₀) is calculated.[9]
Biochemical Assay: VMAT2 Binding Assay
This assay measures the affinity of compounds for the VMAT2 transporter.
-
Preparation: Synaptic vesicles are prepared from rat brain tissue.[10]
-
Assay Procedure:
-
Vesicle membranes are incubated with a radioligand that binds to VMAT2, typically ³H-dihydrotetrabenazine ([³H]DTBZ).
-
Various concentrations of this compound are added to compete with the radioligand for binding.
-
The reaction is terminated by filtration, and the amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of lobeline that displaces 50% of the specific [³H]DTBZ binding (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.[10]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of this compound's neuroprotective effects.
Figure 3: General experimental workflow.
Conclusion
This compound demonstrates significant neuroprotective potential through its complex and multifaceted interactions with key neurotransmitter systems and cellular signaling pathways. Its ability to inhibit DAT and VMAT2, antagonize nAChRs, and block NMDARs contributes to its capacity to mitigate neuronal damage in various preclinical models of neurodegenerative diseases and acute neurological injury. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of lobeline and its analogs as novel neuroprotective agents. Future studies should focus on elucidating the downstream signaling cascades in greater detail and translating these promising preclinical findings into clinical applications.
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobeline shows protective effects against MPTP-induced dopaminergic neuron death and attenuates behavior deficits in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Lobeline in Cerebral Ischemia-Reperfusion Injury – IJSREM [ijsrem.com]
- 5. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Lobeline Hydrochloride: A Comprehensive Technical Review of its Interaction with Dopamine and Serotonin Reuptake Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has a complex pharmacological profile with significant interactions within the central nervous system. Historically investigated as a smoking cessation aid, its unique mechanism of action on monoamine transporters has garnered considerable interest for its potential therapeutic applications in substance use disorders. This technical guide provides an in-depth analysis of the molecular interactions of lobeline hydrochloride with the dopamine and serotonin reuptake systems. It consolidates quantitative binding and functional data, details key experimental methodologies, and visually represents the involved signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction
This compound's modulation of dopaminergic and serotonergic systems is multifaceted, extending beyond simple receptor agonism or antagonism. A primary focus of research has been its interaction with the dopamine transporter (DAT), the serotonin transporter (SERT), and notably, the vesicular monoamine transporter 2 (VMAT2). Understanding these interactions is critical for elucidating its therapeutic potential and guiding the development of novel pharmacotherapies.
Core Mechanism of Action
Lobeline's primary influence on dopamine homeostasis is not through direct action on the dopamine transporter, but rather through its potent interaction with VMAT2.[1][2][3] It inhibits the uptake of dopamine into presynaptic vesicles and promotes the release of dopamine from these vesicles by interacting with the tetrabenazine-binding site on VMAT2.[1][2][3] This perturbation of dopamine storage and release is a key aspect of its pharmacological effect.[1][2][3] While lobeline does bind to DAT, its affinity is significantly lower than its affinity for VMAT2.[4][5] Its interaction with the serotonin transporter is also characterized by a relatively low affinity.[6]
Quantitative Analysis of Lobeline's Interaction with Monoamine Transporters
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and vesicular monoamine transporter 2 (VMAT2).
| Target | Parameter | Value (µM) | Species | Reference |
| Dopamine Transporter (DAT) | Ki | 28.2 | Rat | [6] |
| Ki | 29 | Not Specified | [4] | |
| IC50 | 80 | Rat | [7][8][9] | |
| Serotonin Transporter (SERT) | Ki | 46.8 | Rat | [6] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Ki | 2.76 | Rat | [6] |
| Ki | 2.04 | Rat | [7] | |
| IC50 | 0.90 (for [3H]DTBZ binding) | Rat | [5][10] | |
| IC50 | 0.88 (for [3H]DA uptake) | Rat | [5][8][9] |
Key Experimental Protocols
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a ligand (in this case, lobeline) to its target transporter.
-
[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay for VMAT2:
-
Preparation of Vesicle Membranes: Striatal tissue from rats is homogenized in a sucrose buffer and centrifuged to isolate the crude synaptosomal fraction. This fraction is then subjected to osmotic lysis and further centrifugation to obtain synaptic vesicle membranes.
-
Incubation: The vesicle membranes are incubated with a fixed concentration of [3H]DTBZ and varying concentrations of this compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound [3H]DTBZ, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of lobeline that inhibits 50% of the specific binding of [3H]DTBZ (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
-
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Assays:
-
Membrane Preparation: Membranes are prepared from cells expressing the human DAT or SERT, or from specific brain regions (e.g., striatum for DAT, prefrontal cortex for SERT).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and a range of lobeline concentrations.
-
Separation and Quantification: Similar to the VMAT2 assay, bound radioligand is separated by filtration and quantified.
-
Data Analysis: IC50 and Ki values are calculated to determine the binding affinity of lobeline for DAT and SERT.
-
Synaptosomal and Vesicular Uptake Assays
These functional assays measure the ability of lobeline to inhibit the transport of neurotransmitters into synaptosomes or vesicles.
-
[3H]Dopamine Uptake Assay for DAT:
-
Synaptosome Preparation: A crude synaptosomal fraction is prepared from rat striatum.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Uptake Initiation: [3H]Dopamine is added to initiate the uptake process.
-
Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The concentration of lobeline that inhibits 50% of the dopamine uptake (IC50) is calculated.
-
-
[3H]Dopamine Uptake Assay for VMAT2:
-
Vesicle Preparation: Synaptic vesicles are isolated as described for the binding assay.
-
Uptake Reaction: Vesicles are incubated with ATP (to energize the transporter) and varying concentrations of lobeline. [3H]Dopamine is then added.
-
Termination and Quantification: The reaction is terminated by filtration, and the amount of [3H]dopamine accumulated in the vesicles is measured.
-
Data Analysis: The IC50 value for the inhibition of vesicular dopamine uptake is determined.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Lobeline's primary interaction with the dopaminergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into Lobeline Hydrochloride for Smoking Cessation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has been the subject of investigation for its potential as a smoking cessation aid for decades. Its complex pharmacology, primarily centered around its interaction with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), has positioned it as a compound of interest for modulating nicotine dependence. This technical guide provides an in-depth overview of the initial investigations into lobeline hydrochloride, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing its mechanisms of action and experimental workflows. Despite early interest, clinical evidence for the efficacy of lobeline in promoting long-term smoking cessation remains inconclusive. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the scientific journey of lobeline and its analogs.
Core Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies, providing insights into the binding affinities and functional inhibition of lobeline at its primary molecular targets.
Table 1: Binding Affinity of Lobeline at Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Neuronal nAChRs | (-)-Lobeline | 4 | [1][2][3] |
| Neuronal nAChRs | (-)-Nicotine | 2 | [1][2][3] |
Table 2: Functional Inhibition of Dopamine (DA) Uptake and VMAT2 by Lobeline
| Assay | Parameter | Value (µM) | Reference |
| [3H]DA Uptake into Synaptosomes | IC50 | 80 | [4] |
| [3H]DA Uptake into Vesicles | IC50 | 0.88 | [4] |
| [3H]Dihydrotetrabenazine (DTBZ) Binding to VMAT2 | IC50 | 0.90 | [4] |
Table 3: Lobeline Interaction with µ-Opioid Receptors
| Assay | Parameter | Value (µM) | Reference |
| [3H]DAMGO Binding Displacement | Ki | 0.74 | [5] |
| Morphine- and DAMGO-activated Potassium Current Inhibition | IC50 | 1.1 | [5] |
Key Signaling Pathways and Mechanisms of Action
Lobeline's mechanism of action in the context of nicotine addiction is multifaceted, involving interactions with several key neurological pathways.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Lobeline acts as a partial agonist at nAChRs, the primary target of nicotine.[6] By binding to these receptors, particularly the α4β2 subtype, it can mimic the effects of nicotine to a lesser degree, potentially alleviating withdrawal symptoms.[6] However, it also exhibits antagonistic properties, blocking nicotine from binding to these receptors and thereby reducing the rewarding effects of smoking.[7][8]
Modulation of the Dopaminergic System via VMAT2
A significant aspect of lobeline's pharmacology is its interaction with the vesicular monoamine transporter 2 (VMAT2).[7][8] VMAT2 is responsible for packaging dopamine into synaptic vesicles for subsequent release. Lobeline inhibits VMAT2, which leads to a decrease in the amount of dopamine available for release in response to neuronal firing.[7][8] This action is thought to blunt the dopamine surge induced by nicotine, thereby reducing its reinforcing properties.
References
- 1. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 3. Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding (1999) | D Flammia | 75 Citations [scispace.com]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wwwtest.cancer.wisc.edu [wwwtest.cancer.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Can lobeline help people to quit smoking | Cochrane [cochrane.org]
An In-depth Technical Guide to the Molecular Targets of Lobeline Hydrochloride in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant scientific interest due to its complex pharmacological profile and therapeutic potential in treating various central nervous system (CNS) disorders, particularly substance use disorders. This technical guide provides a comprehensive overview of the molecular targets of lobeline hydrochloride in the CNS. It delves into its interactions with nicotinic acetylcholine receptors (nAChRs), the vesicular monoamine transporter 2 (VMAT2), dopamine and serotonin transporters, opioid receptors, and N-methyl-D-aspartate (NMDA) receptors. This document summarizes key quantitative data, details common experimental protocols used to elucidate these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.
Primary Molecular Targets of Lobeline in the CNS
Lobeline exhibits a multifaceted mechanism of action, engaging with a variety of receptors and transporters within the central nervous system. Its ability to modulate several key neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems, underscores its potential as a therapeutic agent.
Nicotinic Acetylcholine Receptors (nAChRs)
Lobeline has a high affinity for neuronal nAChRs, where it acts as a mixed agonist-antagonist.[1] It binds to the subunit interfaces of the extracellular domain of these receptors.[1] While it can displace [3H]-nicotine binding with high affinity, it does not robustly activate α4β2 receptors expressed in frog oocytes.[2] This complex interaction is believed to contribute to its potential efficacy in smoking cessation by both mimicking and blocking the effects of nicotine. Lobeline acts as a potent antagonist at both α3β2 and α4β2 neuronal nicotinic receptor subtypes.[3][4][5][6]
Vesicular Monoamine Transporter 2 (VMAT2)
A primary mechanism of action for lobeline involves the inhibition of VMAT2.[3][4][5][6][7] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. Lobeline interacts with the tetrabenazine-binding site on VMAT2, thereby inhibiting the uptake of dopamine into these vesicles.[3][4][5][6][8] This action perturbs the fundamental mechanisms of dopamine storage and release, which is a key aspect of its potential to counteract the effects of psychostimulants like methamphetamine.[3][4][5][6][7]
Dopamine and Serotonin Transporters (DAT and SERT)
Lobeline also inhibits the reuptake of dopamine and serotonin by binding to their respective transporters, DAT and SERT.[1] However, its affinity for DAT is significantly lower than for VMAT2.[9] The inhibition of DAT contributes to an increase in extracellular dopamine levels, which may play a role in its neuroprotective and antidepressant-like effects.[10]
Mu-Opioid Receptors
Research has shown that lobeline binds to mu-opioid receptors, acting as an antagonist.[1][11] This interaction may contribute to its ability to diminish the behavioral and neurochemical effects of opioids and psychostimulants.[11]
N-methyl-D-aspartate (NMDA) Receptors
Recent studies have indicated that lobeline can block NMDA receptor activity, offering neuroprotection against glutamate-mediated excitotoxicity.[10][12][13] This mechanism is particularly relevant to its potential therapeutic applications in neurodegenerative diseases.[10]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The following tables summarize the quantitative data for the interaction of lobeline with its primary molecular targets in the CNS.
| Target | Ligand/Assay | Species | Preparation | Ki (nM) | IC50 (µM) | Reference |
| Neuronal nAChRs | [3H]-Nicotine Binding | Rat | Brain Homogenates | 4 | - | [14][15][16] |
| Neuronal nAChRs | [3H]-Nicotine Binding | Rat | Brain | 4.4 | - | [2] |
| Mu-Opioid Receptors | [3H]DAMGO Binding | Guinea Pig | Brain Homogenates | 740 | - | [11] |
| Vesicular Monoamine Transporter 2 (VMAT2) | [3H]Dihydrotetrabenazine ([3H]DTBZ) Binding | Rat | Striatal Vesicles | - | 0.90 | [8][17] |
| Vesicular Monoamine Transporter 2 (VMAT2) | [3H]Dopamine Uptake | Rat | Striatal Vesicles | - | 0.88 | [8][17] |
| Dopamine Transporter (DAT) | [3H]Dopamine Uptake | Rat | Striatal Synaptosomes | - | 80 | [9][18] |
Experimental Protocols
The characterization of lobeline's molecular targets relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor.[19][20][21][22]
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of lobeline for its target receptors.
-
General Procedure:
-
Membrane Preparation: Brain tissue from the species of interest (e.g., rat) is homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes containing the receptors. The final pellet is resuspended in an appropriate assay buffer.[23]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-Nicotine for nAChRs, [3H]DAMGO for mu-opioid receptors, or [3H]Dihydrotetrabenazine for VMAT2) and varying concentrations of unlabeled lobeline.[19]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[23]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of lobeline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[19]
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[24][25][26][27][28]
-
Objective: To assess the effect of lobeline administration on the extracellular concentrations of neurotransmitters like dopamine.
-
General Procedure:
-
Probe Implantation: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into a specific brain region (e.g., the striatum or nucleus accumbens).
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane from the extracellular fluid into the perfusion solution. The resulting solution, called the dialysate, is collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Interpretation: Changes in the neurotransmitter levels in the dialysate following the administration of lobeline provide insights into its effects on neurotransmitter release and reuptake.
-
Electrophysiological Recordings
Electrophysiological techniques, such as patch-clamp recordings, are used to directly measure the electrical activity of neurons and the function of ion channels, including nAChRs.[29][30]
-
Objective: To characterize the functional effects of lobeline on its target ion channels.
-
General Procedure:
-
Cell Preparation: Neurons expressing the receptor of interest are either cultured or prepared in acute brain slices.
-
Recording: A glass micropipette filled with a conductive solution is brought into contact with the cell membrane to form a high-resistance seal. This allows for the recording of the electrical currents flowing through the ion channels in the cell membrane.
-
Drug Application: Lobeline is applied to the cell, and the resulting changes in the ion channel currents are recorded.
-
Data Analysis: The recorded currents are analyzed to determine whether lobeline acts as an agonist (activates the channel), an antagonist (blocks the channel), or a modulator of the channel's activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by lobeline and a typical experimental workflow for its characterization.
Caption: Lobeline's modulation of dopaminergic neurotransmission.
Caption: Lobeline's interaction with nicotinic acetylcholine receptors.
Caption: Experimental workflow for characterizing lobeline's CNS targets.
Conclusion
This compound presents a complex and intriguing pharmacological profile, interacting with multiple molecular targets within the central nervous system. Its ability to modulate nicotinic acetylcholine receptors, inhibit VMAT2, and influence dopamine and serotonin transporters, among other actions, highlights its potential as a multifaceted therapeutic agent. A thorough understanding of these molecular interactions, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development of lobeline and its analogs for the treatment of CNS disorders. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this promising area of neuropharmacology.
References
- 1. Lobeline - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the molecular basis of lobeline's allosteric regulation of NMDAR: insights from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lobeline: A multifunctional alkaloid modulates cholinergic and glutamatergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding (1999) | D Flammia | 75 Citations [scispace.com]
- 17. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methodological issues in microdialysis sampling for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholarworks.uark.edu [scholarworks.uark.edu]
- 28. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Direct recording of nicotinic responses in presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Lobeline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lobeline, an alkaloid derived from the plant Lobelia inflata, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the treatment of drug addiction and depression.[1][2][3][4] As a ligand for nicotinic acetylcholine receptors (nAChRs), lobeline exhibits a complex pharmacological profile, acting as both an antagonist at certain nAChR subtypes and an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[4][5][6] This dual action modulates the release and uptake of key neurotransmitters like dopamine and serotonin, making it a subject of extensive preclinical investigation in rodent models.[1][4][5] These application notes provide a detailed experimental protocol for conducting in vivo studies in rodents to evaluate the effects of lobeline hydrochloride.
Quantitative Data Summary
The following table summarizes quantitative data from various in vivo rodent studies investigating the effects of this compound.
| Parameter | Species | Dose (mg/kg) | Route | Key Findings | Reference |
| Behavioral Effects | |||||
| Immobility Time (Forced Swim Test) | Mouse (C57BL/6J) | 1 | s.c. | Significantly reduced immobility time after 24h and 14 days of ethanol abstinence. | [1] |
| Immobility Time (Forced Swim Test) | Mouse (C57BL/6J) | 1 and 4 | s.c. | Significantly reduced immobility time. | [2] |
| Feeding Latency (Novelty Suppressed Feeding Test) | Mouse (C57BL/6J) | 1 and 4 (repeated) | s.c. | Significantly reduced feeding latency after 21 days of treatment. | [2] |
| d-methamphetamine Self-Administration | Rat | 0.3-3.0 | s.c. | Decreased d-methamphetamine self-administration. | [7] |
| Conditioned Taste Avoidance | Rat | 3.0 | i.p. | Produced reliable conditioned taste avoidance. | [8] |
| Locomotor Activity | Rat | 3 | s.c. | Attenuated nicotine-induced hyperactivity. | [9] |
| Neurochemical Effects | |||||
| Hippocampal Serotonin Levels | Mouse (C57BL/6J) | 1 | s.c. | Reversed the reduction in serotonin levels caused by ethanol abstinence. | [1] |
| Prefrontal Cortex Norepinephrine Levels | Mouse (C57BL/6J) | 1 and 10 | s.c. | Significantly reduced forced swim stress-induced increases in norepinephrine. | [2] |
| Pharmacokinetic Parameters | |||||
| Cmax (Peak Plasma Concentration) | Rat | 1, 5, 10 | i.v. | 464.8 ± 100.6, 1766.3 ± 283.6, and 4448.8 ± 1172.2 ng/mL, respectively. | [10] |
| t1/2 (Half-life) | Rat | 1, 5, 10 | i.v. | 1.81 ± 0.66, 1.78 ± 0.44, and 2.24 ± 0.84 h, respectively. | [10] |
| Absolute Bioavailability | Rat | N/A | Oral vs. i.v. | 13.8% | [10] |
Experimental Protocols
Animal Models
-
Species: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[1][8][9][11] The choice of species and strain should be justified based on the specific research question.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be available ad libitum, unless otherwise specified by the experimental design (e.g., in feeding studies).
-
Acclimation: Allow at least one week for animals to acclimate to the housing facility before the start of any experimental procedures.
This compound Preparation and Administration
-
Preparation: this compound should be dissolved in sterile 0.9% saline solution. The concentration should be adjusted to deliver the desired dose in a volume of 5-10 ml/kg for intraperitoneal (i.p.) or subcutaneous (s.c.) injections in mice, and 1-2 ml/kg for rats.
-
Administration Routes:
-
Subcutaneous (s.c.): This is a common route for behavioral studies.[2][7] Injections are typically given in the loose skin over the back.
-
Intraperitoneal (i.p.): Also frequently used for systemic administration.[12]
-
Intravenous (i.v.): Primarily used for pharmacokinetic studies to achieve rapid and complete bioavailability.[10]
-
-
Dosage: Doses in rodent studies typically range from 1 mg/kg to 10 mg/kg.[1][2][12] The specific dose will depend on the research question and the animal model. It is recommended to perform a dose-response study to determine the optimal dose for the desired effect.
Behavioral Assays
This test is used to assess behavioral despair, a common measure in the evaluation of antidepressant efficacy.[1][2]
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time point before the test (e.g., 20 minutes prior).[2]
-
Gently place the mouse into the water cylinder.
-
Record the animal's behavior for a 6-minute session.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
-
This assay is used to assess the effects of lobeline on spontaneous motor activity and its interaction with psychostimulants.[9]
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.
-
Procedure:
-
Administer this compound or vehicle.
-
After a specified pretreatment time (e.g., 10 minutes), administer the psychostimulant (e.g., nicotine) or saline.[9]
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Neurochemical Analysis
-
Tissue Collection: At the end of the behavioral experiments, animals can be euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) rapidly dissected on ice.[1][2]
-
Neurotransmitter Measurement:
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to quantify levels of neurotransmitters such as serotonin and norepinephrine in brain tissue homogenates.[2]
-
Sample Preparation: Brain tissue is homogenized in an appropriate buffer and centrifuged. The supernatant is then filtered and injected into the HPLC system.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the proposed signaling pathway of lobeline and a typical experimental workflow for in vivo rodent studies.
References
- 1. Lobeline attenuates ethanol abstinence-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of lobeline in mice: behavioral, neurochemical, and neuroendocrine evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lobeline produces conditioned taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioural and pharmacokinetic studies on nicotine, cytisine and lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxicological profile assessment of lobeline after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lobeline Hydrochloride in Mouse Drug Discrimination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a natural alkaloid derived from the plant Lobelia inflata, is a complex pharmacological agent that has garnered significant interest for its potential therapeutic applications in substance use disorders. It interacts with several neurotransmitter systems, most notably as a ligand for nicotinic acetylcholine receptors (nAChRs) and as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs. In this paradigm, animals are trained to recognize the interoceptive cues associated with a specific drug and to make a differential response to receive a reward. This technique is invaluable for characterizing the in vivo pharmacological properties of novel compounds and for understanding the neurobiological basis of drug action.
While lobeline has been investigated in drug discrimination studies using rats, there is a notable lack of published research specifically detailing its use as a discriminative stimulus in mice. The following application notes and protocols are therefore based on established principles of drug discrimination, effective doses of lobeline in other murine behavioral assays, and data from rat drug discrimination studies.
Data Presentation
The following table summarizes the dosages of lobeline hydrochloride used in various behavioral studies in rodents. This information can serve as a guide for dose selection in mouse drug discrimination experiments.
| Animal Model | Behavioral Assay | This compound Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Mouse | Attenuation of Methamphetamine-Induced Hyperactivity | 0.3 - 10.0 | Not Specified | Doses that had no independent effect on activity attenuated stimulant-induced hyperactivity. | [2] |
| Mouse | Attenuation of Methamphetamine-Induced Stereotypy | 3.0 - 30.0 | Intraperitoneal (i.p.) | Dose-dependently decreased the intensity and increased the latency to onset of stereotypy. | [3] |
| Rat | Attenuation of d-Methamphetamine Discriminative Stimulus | Not Specified | Not Specified | Lobeline attenuated the discriminative stimulus properties of d-methamphetamine. | [2] |
| Rat | Cocaine and Amphetamine Discrimination | Not Specified | Not Specified | Lobeline substituted for cocaine but not for amphetamine. | [4] |
Experimental Protocols
Protocol: Two-Lever Drug Discrimination in Mice
This protocol outlines a procedure for establishing this compound as a discriminative stimulus in mice.
1. Subjects:
-
Adult male or female C57BL/6J mice, 8-10 weeks old at the start of the experiment.
-
Mice should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food should be restricted to maintain approximately 85-90% of their free-feeding body weight to ensure motivation for the food reinforcement. Water will be available ad libitum in the home cage.
2. Apparatus:
-
Standard mouse operant conditioning chambers equipped with two response levers, a stimulus light above each lever, a liquid dipper or pellet dispenser for delivering reinforcement (e.g., 20% sweetened condensed milk solution or 20 mg food pellets), and a house light.
-
The chambers should be housed within sound-attenuating cubicles with fans to provide ventilation and mask extraneous noise.
3. Drug Preparation:
-
This compound should be dissolved in sterile 0.9% saline.
-
The training dose will need to be determined empirically. Based on the available literature from other behavioral assays in mice, a starting training dose of 3.0 mg/kg administered intraperitoneally (i.p.) is suggested.
-
Fresh solutions should be prepared daily.
4. Experimental Workflow:
5. Discrimination Training:
-
Shaping: Initially, mice are trained to press a lever for reinforcement on a continuous reinforcement schedule.
-
Discrimination Phase:
-
Training sessions are conducted once daily, five to six days a week.
-
Before each session, mice are injected with either this compound (e.g., 3.0 mg/kg, i.p.) or saline vehicle 15-30 minutes prior to being placed in the operant chamber.
-
On days when lobeline is administered, only presses on the designated "drug" lever are reinforced. Presses on the "saline" lever have no programmed consequence.
-
On days when saline is administered, only presses on the designated "saline" lever are reinforced.
-
The drug and saline administration days are typically alternated.
-
Training continues until the mice reliably press the correct lever. The criterion for successful discrimination is typically achieving ≥80% of total responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions.
-
6. Substitution Testing:
-
Once the discrimination criterion is met, substitution tests can begin.
-
In these tests, various doses of lobeline or other test compounds are administered prior to the session.
-
Test sessions are typically conducted under extinction conditions (i.e., no reinforcement is delivered) to avoid influencing subsequent behavior.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be ≥80% of responses on the drug lever, while <20% indicates saline-like effects.
7. Antagonism Testing:
-
To determine the receptor mechanisms mediating the discriminative stimulus effects of lobeline, antagonism tests can be performed.
-
A potential antagonist is administered prior to the administration of the lobeline training dose.
-
A rightward shift in the lobeline dose-response curve in the presence of an antagonist suggests that the antagonist is blocking the discriminative stimulus effects of lobeline.
Signaling Pathways
The discriminative stimulus effects of lobeline are thought to be mediated by its interaction with nicotinic acetylcholine receptors and the vesicular monoamine transporter 2.
Mechanism of Action:
Lobeline has a multifaceted mechanism of action. It acts as a partial agonist or antagonist at different subtypes of nicotinic acetylcholine receptors (nAChRs).[1] Specifically, it has been shown to be a potent antagonist at α3β2() and α4β2() nAChR subtypes, which can inhibit nicotine-evoked dopamine release.[1] Furthermore, lobeline interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting the uptake of dopamine into synaptic vesicles and promoting its release from these vesicles.[1] This complex interplay of effects on both nAChRs and monoamine systems likely contributes to its unique subjective effects and its potential to alter the effects of other drugs of abuse.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline attenuates methamphetamine-induced stereotypy in adolescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of lobeline and nicotinic receptor ligands with the discriminative stimulus properties of cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Assays for Measuring Lobeline Hydrochloride Binding Affinity
Introduction
Lobeline, an alkaloid derived from the plant Lobelia inflata, has garnered significant interest in the scientific community for its complex pharmacological profile and therapeutic potential, particularly in the context of substance use disorders. It is known to interact with a variety of neuronal targets, most notably nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist.[1] Additionally, lobeline exhibits binding affinity for other important central nervous system proteins, including the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and μ-opioid receptors.[2][3][4] Understanding the binding characteristics of lobeline hydrochloride at these targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides detailed protocols for in vitro radioligand binding assays to determine the binding affinity of this compound for α4β2* nicotinic acetylcholine receptors and the vesicular monoamine transporter 2. These assays are fundamental tools for researchers in pharmacology, neuroscience, and drug discovery.
Key Applications
-
Determination of binding affinity (Ki) of this compound for specific receptor and transporter targets.
-
Screening of novel compounds for their ability to interact with nAChRs and VMAT2.
-
Structure-activity relationship (SAR) studies of lobeline analogs.[5][6]
-
Elucidation of the molecular mechanisms underlying the pharmacological effects of lobeline.
Quantitative Data Summary
The following tables summarize the reported binding affinities of lobeline for its primary molecular targets.
Table 1: Binding Affinity of Lobeline for Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Neuronal nAChRs | [3H]-Nicotine | Rat Brain | 4.0 - 4.4 | [5][7] |
| α4β2 nAChR | [3H]-Epibatidine | Transfected SH-EP1 cells | 5 | [8] |
Table 2: Binding Affinity of Lobeline for Monoamine Transporters
| Transporter | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference |
| VMAT2 | [3H]-Dihydrotetrabenazine ([3H]DTBZ) | Rat Brain Vesicles | - | 0.88 | [2] |
| DAT | - | Rat Striatal Synaptosomes | - | 80 | [2] |
Table 3: Binding Affinity of Lobeline for Opioid Receptors
| Receptor | Radioligand | Tissue | Ki (µM) | Reference |
| µ-Opioid Receptor | [3H]DAMGO | Guinea Pig Brain | 0.74 | [4] |
Experimental Protocols
Protocol 1: α4β2* nAChR Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the α4β2* subtype of nicotinic acetylcholine receptors using [3H]-Epibatidine as the radioligand.
Materials:
-
Membrane preparation from cells stably expressing human α4β2 nAChRs (e.g., SH-EP1 cells).
-
[3H]-Epibatidine (specific activity 50-60 Ci/mmol).
-
This compound.
-
Unlabeled Epibatidine (for determination of non-specific binding).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from SH-EP1 cells stably transfected with human α4β2 nAChR subunits as previously described.
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of assay buffer to all wells.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of unlabeled epibatidine to a final concentration of 100 nM.[9]
-
For competition binding, add 50 µL of varying concentrations of this compound (e.g., 1 nM to 1 mM).[9]
-
-
Radioligand Addition: Add 50 µL of [3H]-Epibatidine to all wells to a final concentration of 0.1 nM for the α4β2 subtype.[9]
-
Membrane Addition: Add 50 µL of the membrane homogenate to each well.
-
Incubation: Incubate the plates overnight at 4°C.[9]
-
Filtration: Following incubation, rapidly harvest the samples onto glass fiber filters using a filtration manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-Epibatidine binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: VMAT2 Radioligand Binding Assay
This protocol outlines a method to measure the binding affinity of this compound to VMAT2 using [3H]-Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
Materials:
-
Rat brain tissue (whole brain excluding cerebellum or striatum).
-
[3H]-Dihydrotetrabenazine ([3H]DTBZ).
-
This compound.
-
Unlabeled Tetrabenazine (TBZ) or Ro4-1284 (for determination of non-specific binding).
-
Homogenization Buffer: 0.32 M sucrose solution, ice-cold.[3]
-
Assay Buffer.
-
Wash Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
-
Centrifuge.
Procedure:
-
Vesicle Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold 0.32 M sucrose solution.[3]
-
Centrifuge the homogenate at 1,000 x g for 12 minutes at 4°C.[3]
-
Collect the supernatant and centrifuge at 22,000 x g for 10 minutes at 4°C.[3]
-
Resuspend the resulting pellet (synaptic vesicle-enriched fraction) in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up wells for total binding, non-specific binding, and competition with this compound as described in Protocol 1. For non-specific binding, use a high concentration of unlabeled TBZ or Ro4-1284.
-
-
Radioligand Addition: Add [3H]DTBZ to all wells at a concentration near its Kd.
-
Vesicle Addition: Add the prepared synaptic vesicle suspension to each well.
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature).
-
Filtration and Scintillation Counting: Follow the same procedure as described in Protocol 1 (steps 6 and 7).
-
Data Analysis: Analyze the data as described in Protocol 1 (step 8) to determine the IC50 and Ki values for this compound at VMAT2.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Principle of competitive radioligand binding.
References
- 1. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Using Lobeline Hydrochloride to Study Dopamine Release in Striatal Slices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lobeline, an alkaloid derived from the plant Lobelia inflata, has a complex pharmacological profile that makes it a valuable tool for neurochemical research.[1] While historically explored as a smoking cessation aid, its interactions with key components of dopaminergic neurotransmission have garnered significant interest.[1][2] Lobeline hydrochloride, the salt form of lobeline, is frequently used in experimental settings due to its solubility.
These application notes provide a comprehensive overview of the use of this compound to investigate dopamine (DA) dynamics in ex vivo striatal brain slices. The primary mechanism of action involves the potent inhibition of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the storage and release of dopamine.[1][3][4][5] By perturbing this fundamental process, lobeline allows researchers to probe the mechanisms of dopamine storage, release, and regulation. This document outlines the underlying signaling pathways, quantitative effects, and detailed protocols for conducting such studies.
Mechanism of Action of Lobeline in Dopaminergic Neurons
Lobeline's effects on dopamine release are multifaceted, stemming from its interaction with several key proteins in the presynaptic terminal. While it is known to interact with nicotinic acetylcholine receptors (nAChRs), its most potent and direct effects on dopamine storage and release are mediated by its actions on monoamine transporters.[1][6]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: The primary mechanism by which lobeline alters dopamine function is through the potent inhibition of VMAT2.[1][3][4] It interacts with the tetrabenazine-binding site on VMAT2, preventing the uptake of cytosolic dopamine into synaptic vesicles for storage.[1][3] This action leads to an increase in the concentration of dopamine in the cytoplasm.[7]
-
Dopamine Transporter (DAT) Inhibition: Lobeline also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of synaptic dopamine back into the presynaptic terminal. However, its potency for DAT is significantly lower than for VMAT2.[6][7]
-
Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Lobeline can act as both an antagonist and a partial agonist at various nAChR subtypes, including the α4β2* and α3β2* subtypes that are involved in modulating dopamine release.[1][3][4][8] However, studies using striatal slices have shown that lobeline-evoked dopamine overflow is often calcium-independent and not blocked by nAChR antagonists like mecamylamine, suggesting that its direct releasing effects in this preparation are not primarily mediated by nAChR stimulation.[7][9]
The net effect of VMAT2 inhibition is an elevation of cytosolic dopamine. This pool of unpackaged dopamine is then subject to metabolism by monoamine oxidase (MAO) into dihydroxyphenylacetic acid (DOPAC) or can be released into the synapse through reverse transport via DAT, although lobeline's direct effect on evoking non-vesicular release is less pronounced than that of amphetamines.[1][7]
Signaling Pathway Diagram
Caption: Mechanism of lobeline action on a dopaminergic presynaptic terminal.
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for this compound derived from in vitro studies, primarily using rat striatal tissue preparations.
Table 1: Inhibitory Potency (IC₅₀) of Lobeline on Monoamine Transporters
| Target | Assay | Preparation | IC₅₀ Value (µM) | Reference(s) |
| VMAT2 | [³H]DA Uptake | Rat Striatal Vesicles | 0.88 | [2][6][7][10] |
| VMAT2 | [³H]Dihydrotetrabenazine Binding | Rat Striatal Vesicles | 0.90 | [2][6] |
| DAT | [³H]DA Uptake | Rat Striatal Synaptosomes | 80 | [6][7][10] |
Table 2: Potency (EC₅₀/IC₅₀) of Lobeline on Dopamine Release and nAChR Function
| Effect | Assay | Preparation | Potency Value (µM) | Reference(s) |
| Evokes [³H]DA Release | [³H]DA Release Kinetics | Rat Striatal Vesicles | EC₅₀ = 25.3 | [2] |
| Inhibits Methamphetamine-Evoked DA Overflow | DA Overflow Measurement | Rat Striatal Slices | IC₅₀ = 0.42 | [6] |
| Inhibits Nicotine-Evoked (⁸⁶Rb⁺) Efflux | ⁸⁶Rb⁺ Efflux (nAChR Antagonism) | Rat Thalamic Synaptosomes | IC₅₀ = 0.7 | [9] |
Experimental Protocols
Protocol for Preparation of Acute Striatal Slices
This protocol is synthesized from standard methodologies for preparing viable acute brain slices for neurochemical analysis.[11][12][13]
Materials:
-
Rodent (e.g., male Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (see Table 3)
-
Oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) (see Table 3)
-
Recovery chamber and recording chamber
-
Dissection tools, cyanoacrylate glue, and filter paper
Table 3: Solution Compositions
| Component | Cutting Solution (Sucrose-based) (mM) | aCSF (mM) |
| Sucrose | 200-220 | - |
| NaCl | - | 124-126 |
| KCl | 2.5 | 2.5-3.0 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 25-26 | 25-26 |
| MgCl₂ | 4-7 | 1-1.3 |
| CaCl₂ | 0.5-1 | 2-2.5 |
| D-Glucose | 10 | 10-15 |
Procedure:
-
Preparation: Vigorously bubble both the cutting solution and aCSF with 95% O₂ / 5% CO₂ for at least 30 minutes prior to use. Chill the cutting solution and all dissection tools on ice.
-
Anesthesia and Perfusion: Anesthetize the animal with isoflurane. Once deeply anesthetized (unresponsive to toe pinch), perform transcardial perfusion with ice-cold, oxygenated cutting solution until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain. Submerge the brain in the ice-cold cutting solution.
-
Slicing: Make a coronal cut to create a flat surface for mounting. Apply a small amount of cyanoacrylate glue to the vibratome stage and mount the brain. Fill the vibratome buffer tray with ice-cold, oxygenated cutting solution. Cut coronal slices of the striatum at a thickness of 250-350 µm.
-
Recovery: Using a transfer pipette, carefully transfer the slices to a recovery chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂. Allow slices to recover for at least 60 minutes before starting experiments. After an initial 30-45 minutes at elevated temperature, the chamber can be maintained at room temperature.
Protocol for Measuring Dopamine Release using Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that offers sub-second temporal resolution for detecting dopamine release and uptake in real-time.[14][15]
Materials:
-
Prepared acute striatal slices
-
FSCV recording system (e.g., HEKA EPC10 or equivalent)
-
Carbon-fiber microelectrode (CFM)
-
Bipolar stimulating electrode
-
Recording chamber with perfusion system
-
Oxygenated aCSF
-
This compound stock solution
Procedure:
-
Setup: Transfer a recovered striatal slice to the recording chamber, securing it with a harp or pins. Perfuse the slice with oxygenated aCSF at a constant rate (e.g., 2 mL/min) at 32-34°C.
-
Electrode Placement: Lower the CFM into the dorsal striatum, approximately 50-100 µm deep into the tissue. Place the bipolar stimulating electrode on the surface of the slice, about 100 µm from the CFM.
-
Data Acquisition: Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s) to the CFM every 100 ms.
-
Baseline Recording: Record stable baseline responses to single electrical pulses (e.g., 1 pulse, 300 µA, 2 ms duration) delivered every 2-3 minutes. The resulting oxidation and reduction currents create a characteristic cyclic voltammogram for dopamine.
-
Lobeline Application: Once a stable baseline of evoked dopamine release is established, switch the perfusion to aCSF containing the desired concentration of this compound.
-
Experimental Recording: Continue to evoke dopamine release with electrical stimulation every 2-3 minutes during and after lobeline application to measure its effect on the amplitude and kinetics of dopamine release and uptake.
-
Calibration: At the end of the experiment, calibrate the CFM by perfusing known concentrations of dopamine across the electrode to quantify the recorded signals in terms of molar concentration.
Protocol for Measuring Dopamine Overflow using Superfusion of [³H]DA-preloaded Slices
This method measures the integrated overflow of radiolabeled dopamine from slices over time.[7][9]
Materials:
-
Prepared acute striatal slices
-
Superfusion apparatus with multiple chambers
-
[³H]Dopamine
-
Oxygenated aCSF
-
This compound stock solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Preloading with [³H]DA: Incubate recovered striatal slices in oxygenated aCSF containing a low concentration of [³H]DA (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Washing: Transfer individual slices to the chambers of the superfusion apparatus. Begin superfusing the slices with warm (37°C), oxygenated aCSF at a constant rate (e.g., 1 mL/min) for 60 minutes to wash out excess, non-specifically bound [³H]DA.
-
Baseline Sample Collection: Collect superfusate fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous [³H]DA overflow.
-
Lobeline Application: Introduce this compound into the superfusion buffer at the desired concentration. Continue collecting fractions to measure the effect of lobeline on dopamine overflow.
-
Stimulated Release (Optional): To measure effects on evoked release, the buffer can be switched to one containing a high concentration of K⁺ (e.g., 20 mM) for a short period to depolarize the terminals, both before and during lobeline application.
-
Quantification: Add a scintillation cocktail to each collected fraction and to the digested slice at the end of the experiment. Measure the radioactivity in a liquid scintillation counter. Express the [³H]DA overflow in each fraction as a percentage of the total tritium content of the slice at that time point (fractional release).
Experimental Workflow Visualization
Caption: A generalized workflow for studying lobeline's effects on dopamine release.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preparation of Acute Striatal Slices and Electrophysiology Recordings [bio-protocol.org]
- 12. Preparation of ex-vivo brain slices for physiology experiments [protocols.io]
- 13. Acute Slice Preparation [bio-protocol.org]
- 14. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Presynaptic dopamine dynamics in striatal brain slices with fast-scan cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lobeline Hydrochloride Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, an alkaloid derived from Lobelia inflata, has garnered significant interest in the scientific community for its complex pharmacological profile and therapeutic potential. It is recognized for its interaction with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][2] These interactions give lobeline the ability to modulate various neurotransmitter systems, most notably the dopaminergic system, which plays a crucial role in regulating locomotor activity. Understanding the effects of lobeline hydrochloride on locomotion is essential for preclinical evaluation of its therapeutic applications, including its potential as a treatment for substance use disorders.
These application notes provide a detailed protocol for assessing the effects of this compound on the locomotor activity of rodents using the open field test. The open field test is a widely accepted behavioral assay to measure general locomotor activity and anxiety-like behaviors in a novel environment.[3]
Key Experimental Protocols
Open Field Test Protocol
This protocol is designed to assess the spontaneous locomotor activity of rodents following the administration of this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats), typically made of a non-porous, easily cleaned material like Plexiglas or PVC.[4][5]
-
Video tracking software and camera mounted above the arena.
-
This compound solution.
-
Vehicle solution (e.g., sterile saline, 0.9% NaCl).
-
Syringes and needles for administration (appropriate size for the animal model).
-
70% ethanol solution for cleaning the arena.
-
Animal scale.
-
Timers.
Procedure:
-
Animal Acclimation: For at least one hour before testing, habituate the animals to the testing room to minimize stress from the novel environment.[5]
-
Arena Preparation: Thoroughly clean the open field arena with 70% ethanol solution and allow it to dry completely before each trial to eliminate olfactory cues from previous subjects.[6]
-
Subject Preparation: Weigh each animal to ensure accurate dosing.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle solution via the chosen route (e.g., subcutaneous, intraperitoneal). The volume of injection should be consistent across all animals.
-
Observation Period: Immediately after administration, gently place the animal in the center of the open field arena.[6] Start the video recording and tracking software simultaneously. The duration of the test can vary, but a common timeframe is 30 to 60 minutes.[7][8]
-
Data Collection: The video tracking system will automatically record several parameters. Key measures for locomotor activity include:
-
Total Distance Traveled: The total distance the animal moves within the arena.
-
Movement Time (or Ambulatory Time): The total time the animal is in motion.
-
Rest Time (or Immobility Time): The total time the animal is stationary.
-
Horizontal Activity: The number of beam breaks in the horizontal plane (if using a photobeam-based system).
-
Vertical Activity (Rearing): The number of times the animal rears on its hind legs.
-
-
Post-Trial Procedure: At the end of the observation period, carefully remove the animal from the arena and return it to its home cage. Clean the arena thoroughly with 70% ethanol.
Data Presentation
Dose-Response Effects of this compound on Locomotor Activity
Lobeline generally produces a dose-dependent decrease in locomotor activity (hypoactivity).[9] The following table summarizes representative quantitative data from rodent studies.
| Dose (mg/kg) | Animal Model | Administration Route | Key Locomotor Effects | Reference |
| 1.0 - 10.0 | Periadolescent Rats | Subcutaneous | Dose-dependent decrease in total horizontal activity and center distance traveled.[9] | [9] |
| 3.0 | Sprague-Dawley Rats | Subcutaneous | Initial hypoactivity observed.[1] | [1] |
| 0.3 - 1.0 | Male Rats | Intraperitoneal | Acute administration did not significantly alter locomotor activity relative to saline.[10] | [10] |
| 5.6 | Periadolescent Female Rats | Subcutaneous | Tolerance to hypoactive effects developed at a slower rate compared to males.[9] | [9] |
Time-Course Effects of this compound on Locomotor Activity
The effects of lobeline on locomotor activity can vary over time, with an initial period of hypoactivity often observed.
| Time Post-Injection | Dose (mg/kg) | Animal Model | Effect on Locomotor Activity | Reference |
| First 10-20 minutes | 3.0 | Sprague-Dawley Rats | Pronounced hypoactivity. | [1] |
| Over 12 days (repeated administration) | 3.0 | Sprague-Dawley Rats | Tolerance develops to the initial hypoactive effect.[1] | [1] |
| 24 hours post-final treatment | 1.0 - 10.0 | Periadolescent Rats | A dose-dependent trend of hyperactivity was observed, suggesting altered locomotor behavior after cessation of chronic treatment.[9] | [9] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects on locomotor activity.
Signaling Pathway of Lobeline's Effect on Dopaminergic Neurotransmission and Locomotor Activity
Caption: Lobeline's dual mechanism impacting dopamine signaling and locomotor activity.
References
- 1. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Field Test (Locomotor Activity Assay) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Sex differences in tolerance to the locomotor depressant effects of lobeline in periadolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Lobeline Hydrochloride in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for administering lobeline hydrochloride in preclinical research settings. The following sections detail the necessary protocols for solution preparation, administration routes, and dosages, along with summaries of quantitative data from various studies.
Quantitative Data Summary
The administration of this compound in preclinical models varies depending on the research question, animal model, and desired effect. The following tables summarize common dosage ranges and administration routes.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Vehicle | Therapeutic Area/Application |
| Rat | Subcutaneous (s.c.) | 0.3 - 3.0 | Saline | Methamphetamine self-administration |
| Rat | Intravenous (i.v.) | 0.1 | Not specified | Respiratory examination |
| Rat | Intramuscular (i.m.) | 0.2 | Not specified | Respiratory examination |
| Rat | Intraperitoneal (i.p.) | 10 | Saline | Anticonvulsant studies |
| Mouse | Subcutaneous (s.c.) | 1 - 4 | Saline | Antidepressant-like effects |
| Mouse | Intraperitoneal (i.p.) | 5 - 20 | Saline | Neurotoxicological assessment |
| Mouse | Intravenous (i.v.) | 8 (LD50) | Not specified | Toxicity studies |
Table 2: Reported LD50 Values for Lobeline in Various Preclinical Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Subcutaneous (s.c.) | ~100 |
| Mouse | Intraperitoneal (i.p.) | 55.3 |
| Mouse | Intravenous (i.v.) | 8 |
| Rat | Intravenous (i.v.) | 17 |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol describes the preparation of a sterile injectable solution of this compound.
Materials:
-
This compound powder
-
Sterile water for injection
-
10% Hydrochloric acid solution (for pH adjustment)
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Under aseptic conditions, measure the required amount of this compound powder.
-
In a sterile container, add the this compound to a volume of sterile water for injection that is approximately 90% of the final desired volume.
-
Stir the solution gently until the this compound is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to a range of 2.9-3.2 using a 10% hydrochloric acid solution.
-
Add sterile water for injection to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the sterile solution appropriately, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Administration Protocols
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal restraint device (optional)
Procedure:
-
Gently restrain the rat. The loose skin over the back, between the shoulders (scruff), is a common and well-tolerated injection site.
-
Swab the injection site with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of urine or intestinal contents. If any fluid is drawn, discard the syringe and prepare a new injection.
-
If aspiration is clear, inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Visualizations
Signaling Pathway of this compound
Caption: Lobeline's interaction with nAChRs and VMAT2.
Experimental Workflow for Behavioral Assessment
Caption: General workflow for assessing lobeline's behavioral effects.
Application of Lobeline Hydrochloride in Neurobehavioral Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, an alkaloid derived from the plant Lobelia inflata, has garnered significant interest in neurobehavioral research due to its complex pharmacological profile. As a ligand for nicotinic acetylcholine receptors (nAChRs), it exhibits both agonist and antagonist properties.[1] Furthermore, lobeline interacts with key monoamine transporters, including the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), thereby modulating dopaminergic and noradrenergic neurotransmission.[1][2][3] These multifaceted actions make lobeline a valuable tool for investigating the neurobiological underpinnings of various behaviors and a potential therapeutic agent for conditions such as drug addiction, depression, and cognitive deficits.[1][4][5]
This document provides detailed application notes and protocols for the use of lobeline hydrochloride in neurobehavioral experiments, summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Data Presentation: Quantitative Summary of this compound Effects
The following table summarizes the effective doses and observed effects of this compound in various neurobehavioral paradigms.
| Neurobehavioral Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Citations |
| Addiction | |||||
| Methamphetamine Self-Administration | Rat | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Attenuates methamphetamine self-administration. | [6][7] |
| Heroin Self-Administration | Rat | Subcutaneous (s.c.) | 1.0 - 3.0 mg/kg | Attenuates heroin self-administration. | [8][9] |
| Cocaine-Induced Hyperactivity | Rat | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | Dose-dependently augments or attenuates cocaine-induced hyperactivity after repeated administration. | [10] |
| Amphetamine-Induced Hyperactivity | Rat | Not specified | 0.3 - 10.0 mg/kg | Attenuates amphetamine-induced hyperactivity. | [2] |
| Intracranial Self-Stimulation (ICSS) | Rat | Intraperitoneal (i.p.) | 0.5 - 2.0 mg/kg | Suppresses progressive ratio breakpoint scores. | [11][12] |
| Learning & Memory | |||||
| Spatial Discrimination Water Maze | Rat | Intraperitoneal (i.p.) | 1.9 µmol/kg | Improves performance in rats with septal lesions. | [13] |
| Inhibitory (Passive) Avoidance | Rat | Intraperitoneal (i.p.) | 19 µmol/kg | Improves retention performance. | [13] |
| Radial-Arm Maze | Rat | Not specified | 0.3 - 0.9 mg/kg | Improves learning. | [14] |
| Working Memory (in Adult ADHD) | Human | Sublingual (s.l.) | 7.5 - 30 mg | Modestly improves working memory. | [5][15] |
| Depression & Anxiety | |||||
| Forced Swim Test (FST) | Mouse | Subcutaneous (s.c.) | 1 - 4 mg/kg | Reduces immobility time, indicating antidepressant-like effects. | [16] |
| Novelty Suppressed Feeding Test (NSFT) | Mouse | Subcutaneous (s.c.) | 1 - 4 mg/kg | Reduces feeding latency after repeated treatment. | [16] |
| Nicotine Withdrawal-Induced Depression | Mouse | Not specified | Not specified | Attenuates depression-like behavior. | [4] |
Experimental Protocols
Drug Self-Administration
Objective: To assess the reinforcing properties of a drug and the potential of lobeline to attenuate drug-seeking behavior.
Methodology:
-
Animal Subjects: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.
-
Training (Acquisition):
-
Rats are first trained to press the active lever to receive an infusion of a reinforcing drug (e.g., methamphetamine, heroin) on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR2 or FR5.[17][8]
-
Each lever press on the active lever results in a drug infusion and the presentation of a cue light.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training sessions are typically 1-2 hours daily.
-
-
Lobeline Treatment:
-
Data Analysis: The primary dependent variable is the number of infusions earned (or active lever presses). A reduction in infusions following lobeline pre-treatment compared to vehicle suggests that lobeline attenuates the reinforcing effects of the drug.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Methodology:
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments and a neutral central compartment.[18][19]
-
Phases of CPP:
-
Habituation (Pre-test): Animals are allowed to freely explore all three compartments for a set period (e.g., 15 minutes) to determine any baseline preference for a particular compartment.[19][20]
-
Conditioning: This phase typically lasts for several days. On alternating days, animals receive an injection of the drug of interest and are confined to one of the outer compartments. On the other days, they receive a vehicle injection and are confined to the opposite compartment.[18][21] The pairing of the drug with the initially non-preferred compartment is a common strategy in a biased design.[18]
-
Test: After the conditioning phase, the animals, in a drug-free state, are placed in the central compartment and allowed to freely access all compartments. The time spent in each compartment is recorded.[19]
-
-
Lobeline Application: To test the effect of lobeline on the rewarding properties of another drug, lobeline can be administered prior to the conditioning sessions with the drug of abuse.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-test phase indicates a conditioned place preference, suggesting the drug has rewarding properties. An attenuation of this preference by lobeline would indicate its potential to block these rewarding effects.
Forced Swim Test (FST)
Objective: A widely used screening test for antidepressant-like activity.
Methodology:
-
Animal Subjects: Mice (e.g., C57BL/6J) are commonly used.[4][16]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Pre-swim (Day 1): Mice are placed in the cylinder for a 15-minute adaptation session.
-
Test Session (Day 2): 24 hours later, mice are administered this compound or vehicle (typically 20-30 minutes prior to the test). They are then placed back in the water-filled cylinder for a 6-minute session.[16]
-
-
Data Analysis: The duration of immobility (floating passively) during the last 4 minutes of the test session is recorded. A significant reduction in immobility time in the lobeline-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline Effects on Cognitive Performance in Adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose Dependent Attenuation of Heroin Self-administration with Lobeline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent attenuation of heroin self-administration with lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lobeline augments and inhibits cocaine-induced hyperactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lobeline Attenuates Progressive Ratio Breakpoint Scores for Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lobeline attenuates progressive ratio breakpoint scores for intracranial self-stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of lobeline, a nicotinic receptor agonist, on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lobeline-induced learning improvement of rats in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lobeline Effects on Cognitive Performance in Adult ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antidepressant-like effects of lobeline in mice: behavioral, neurochemical, and neuroendocrine evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 20. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 21. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of lobeline hydrochloride in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of lobeline hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is described as being freely soluble in water, but it is sparingly soluble in aqueous buffers.[1][2] Its solubility varies significantly depending on the solvent and conditions such as temperature and pH.[3][4][5] For stock solutions, organic solvents are often preferred.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Reference |
|---|---|---|
| Water | 1 g in 40 mL (~25 mg/mL) | [6] |
| Water with ultrasonic & warming | ≥ 37.8 mg/mL | [7] |
| Ethanol | ~2 mg/mL | [1] |
| Ethanol with ultrasonic | ≥ 37.5 mg/mL | [7] |
| Chloroform | Very soluble | [6] |
| DMSO | ~10 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |[1] |
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to poor dissolution in aqueous buffers:
-
Concentration: The desired concentration may exceed the intrinsic solubility of the compound in that specific buffer system.
-
pH: this compound's stability and solubility are pH-dependent.[8] The pH of the buffer might not be optimal for dissolution. The aqueous solution is naturally slightly acidic (pH 4-6 for a 1% solution).[3] It is more stable at a low pH (below 3.0) and isomerizes more easily at a higher pH.[8]
-
Temperature: Like many compounds, the solubility of this compound can be temperature-dependent, with increased temperature often leading to improved solubility.[5][7]
-
Buffer Composition: The salts within a buffer system can influence the solubility of a compound.[5]
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Common techniques for enhancing the solubility of poorly water-soluble drugs are applicable to this compound.[9] These include:
-
pH Adjustment: Modifying the pH of the solution can significantly increase the solubility of pH-dependent compounds.[][11]
-
Cosolvency: Using a water-miscible organic solvent (cosolvent) like DMSO, ethanol, or polyethylene glycol (PEG) can substantially increase solubility.[12][13][14]
-
Complexation: Forming an inclusion complex with molecules like cyclodextrins can encapsulate the drug, enhancing its aqueous solubility.[15][16][17]
-
Temperature & Sonication: Applying heat and/or using an ultrasonic bath can help dissolve the compound.[5][7]
Troubleshooting Guide
Issue 1: My this compound solution precipitates after preparation or overnight storage.
-
Possible Cause: this compound has limited stability in aqueous solutions, especially at non-optimal pH.[1][8] Aqueous solutions are not recommended for storage for more than one day.[1] Precipitation can also occur if the concentration exceeds its solubility limit under the storage conditions (e.g., lower temperature).
-
Solution:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound fresh for each experiment.
-
Use a Cosolvent for Stock: For a stable, high-concentration stock solution, dissolve the compound in an organic solvent like DMSO.[1] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
Verify pH: Ensure the pH of your final aqueous solution is acidic (ideally pH 2.9-3.2) to improve stability and prevent isomerization.[8][18]
-
Issue 2: I need to achieve a higher concentration in my aqueous buffer than is typically reported.
-
Possible Cause: The required concentration exceeds the compound's intrinsic solubility in the chosen buffer.
-
Solution: Employ a solubility enhancement technique. The choice of method depends on the experimental constraints, such as the tolerance of your biological system to cosolvents or other excipients.
Logical Workflow: Selecting a Solubility Enhancement Technique
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Lobeline - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. longdom.org [longdom.org]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103371966A - this compound injection and preparation technology thereof - Google Patents [patents.google.com]
stability of lobeline hydrochloride in solution and proper storage conditions
Technical Support Center: Lobeline Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound in solution.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness in Aqueous Solution | pH Shift: this compound's solubility can be pH-dependent. An inappropriate pH may cause it to precipitate. | Ensure the pH of your aqueous solution is acidic, ideally not exceeding 2.6, to maintain stability and prevent isomerization.[1] |
| Low Solubility: this compound is sparingly soluble in aqueous buffers.[2] | For maximum solubility, first dissolve the compound in an organic solvent like DMSO, then dilute with the aqueous buffer.[2] A common method is to use a 1:2 solution of DMSO:PBS (pH 7.2).[2] | |
| Low Temperature: Storing aqueous solutions at low temperatures (e.g., 2-8°C) might decrease solubility and cause precipitation. | While low temperatures are good for stability, if precipitation occurs upon cooling, gently warm the solution to room temperature and vortex to redissolve before use. For long-term storage, consider aliquoting and storing at -20°C or -80°C. | |
| Solution Discoloration (e.g., Yellowing) | Oxidation: The presence of oxidizing agents or exposure to air over time can lead to degradation and color change. | Prepare solutions fresh whenever possible. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.[2] Store solutions in tightly sealed containers.[3][4] |
| Photodegradation: Exposure to light, especially UV light, can cause degradation. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[4][5] Avoid exposure to direct sunlight.[6] | |
| Inconsistent or Non-reproducible Experimental Results | Degradation Due to Improper Storage: Storing aqueous solutions for extended periods, even at 4°C, can lead to degradation, affecting potency. | It is not recommended to store aqueous solutions for more than one day.[2] For stock solutions in organic solvents like DMSO, store at -20°C for up to one month or -80°C for up to six months in tightly sealed containers, protected from light and moisture.[5] |
| Isomerization: At higher pH and temperatures, cis-lobeline can convert to trans-lobeline, which may have different biological activity, leading to inconsistent results.[1] | Maintain a low pH (below 3.0) and temperature (below 40°C) to minimize isomerization.[1] |
Logical Workflow for Troubleshooting Solution Issues
The following diagram outlines a step-by-step process for diagnosing and resolving common problems with this compound solutions.
Caption: Troubleshooting workflow for this compound solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for preparing this compound solutions?
-
Organic Solvents: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] Solubility is approximately 10 mg/mL in DMSO and DMF, and 2 mg/mL in ethanol.[2]
-
Aqueous Solvents: It is soluble in water (1:40) and alcohol (1:12).[4] However, it is sparingly soluble in aqueous buffers.[2] For buffered solutions, it is best to first dissolve the compound in a small amount of DMSO and then dilute it with the buffer.[2]
2. What are the optimal storage conditions for solid and solution forms?
| Form | Temperature | Light/Moisture | Duration |
| Solid | -20°C[2] or 4°C[5] | Store in a tightly closed container, away from moisture and light.[3][5] | ≥ 4 years (at -20°C)[2] |
| Organic Stock Solution (e.g., in DMSO) | -20°C | Sealed, away from light and moisture.[5] | Up to 1 month[5] |
| -80°C | Sealed, away from light and moisture.[5] | Up to 6 months[5] | |
| Aqueous Solution | 2-8°C | Protected from light. | Not recommended for more than one day.[2] Prepare fresh before use. |
3. How does pH affect the stability of this compound in solution?
pH is a critical factor in the stability of lobeline, primarily influencing its isomerization from the active cis-lobeline to the less active trans-lobeline.[1]
-
High pH: Stability decreases as pH increases. Higher pH promotes the conversion to trans-lobeline.[1]
-
Low pH: Acidic conditions are preferred. To maintain stability and prevent isomerization, the pH of the solution should not exceed 2.6.[1]
4. How does temperature impact the stability of this compound?
Temperature acts as an accelerator for degradation and isomerization.[1]
-
High Temperature: At 40°C, the conversion of cis-lobeline to trans-lobeline increases significantly over time.[1] The lifespan of the solution is compromised at temperatures exceeding 40°C.[1]
-
Low Temperature: At 2-8°C, cis-lobeline is stable for at least 60 days, with no significant impurity generation, provided the pH is also controlled (≤ 3.0).[1]
5. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the best way to monitor the stability of your solution.[7][8] An appropriate HPLC method can separate and quantify the parent this compound peak from its potential degradation products and isomers.[1][7]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Heat at 60°C for 30 minutes.[9] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Heat at 60°C for 30 minutes.[9] After the specified time, cool and neutralize with 0.1N HCl.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in a 70°C oven for 48 hours.[9] Also, heat the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the stock solution and solid powder to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light, as per ICH Q1B guidelines.[12]
3. Sample Analysis:
-
Following exposure, dilute all samples to a suitable concentration and analyze them using a validated, stability-indicating HPLC-UV method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Workflow for a Typical Stability Study
Caption: Experimental workflow for a forced degradation study.
References
- 1. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijrpp.com [ijrpp.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sgs.com [sgs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in lobeline hydrochloride experiments
Welcome to the technical support center for lobeline hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound has a complex pharmacology and does not have a single mechanism of action. It is known to:
-
Act as both an agonist and an antagonist at various nicotinic acetylcholine receptor (nAChR) subtypes, including α3β2() and α4β2().[1][2][3]
-
Inhibit the vesicular monoamine transporter 2 (VMAT2), which is crucial for the storage and release of neurotransmitters like dopamine.[1][2] This interaction appears to be its primary mechanism for altering dopamine function.[1][2]
-
Inhibit the reuptake of dopamine and serotonin.[4]
-
Stimulate dopamine release to a moderate extent when administered alone, but reduce dopamine release caused by psychostimulants like methamphetamine.[4]
This multifaceted activity can lead to varied and sometimes unexpected experimental outcomes depending on the specific model system and assays being used.
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to ensure the stability and activity of this compound.
-
Storage Temperature: Store in original, tightly sealed containers at -20°C for long-term stability (≥4 years).[5] For short-term shipping (less than 2 weeks), room temperature is acceptable.[6]
-
Light Sensitivity: Store in the dark as the compound can be light-sensitive.[7]
-
pH Stability: Lobeline is more stable in acidic conditions. Isomerization to the trans-isomer is more likely to occur at a higher pH. A pH not exceeding 3.0 was shown to maintain the stability of the cis-isomer for 60 days at low temperatures.[8]
-
Incompatibilities: Avoid contact with strong acids/alkalis, strong oxidizing/reducing agents, iodides, and tannic acid.[6][7]
3. How do I dissolve this compound for in vitro/in vivo studies?
The solubility of this compound can vary depending on the solvent.
-
Aqueous Solutions: It is freely soluble in water (1:40) and alcohol (1:12).[7] However, it is sparingly soluble in aqueous buffers.[5] Aqueous solutions should ideally be prepared and used on the same day.[5]
-
Organic Solvents: It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5]
-
For Aqueous Buffers: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[5]
| Solvent | Approximate Solubility |
| Water | ~25 mg/mL |
| Ethanol | ~83 mg/mL |
| DMSO | ~10 mg/mL |
| DMF | ~10 mg/mL |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
4. What are the known off-target effects of this compound?
Besides its primary interactions with nAChRs and VMAT2, lobeline has been noted to have other activities that could influence experimental results:
Troubleshooting Guides
Unexpected or Inconsistent In Vitro Results (e.g., Receptor Binding or Functional Assays)
Question: My in vitro assays with this compound are showing high variability or results that contradict the literature. What could be the cause?
Answer: Inconsistent in vitro results can stem from several factors related to the compound's stability and the experimental system.
-
Potential Cause 1: Ligand Instability and Isomerization. Lobeline can undergo isomerization from the active cis-form to the less active trans-form, especially under suboptimal storage or experimental conditions.
-
Troubleshooting Steps:
-
-
Potential Cause 2: nAChR Subtype Expression. The effects of lobeline are highly dependent on the specific nAChR subtypes present in your expression system.
-
Troubleshooting Steps:
-
Confirm the expression of the target nAChR subunits (e.g., α4, β2, α6) in your cell line or tissue preparation. Expression of certain subtypes, like α6-containing receptors, can be challenging in mammalian cell lines, leading to low receptor binding and poor functional responses.[9]
-
Consider that lobeline acts as an antagonist at α3β2() and α4β2() neuronal nicotinic receptor subtypes.[1][2][3] Ensure your assay is designed to detect antagonism if these are your subtypes of interest.
-
-
-
Potential Cause 3: Assay Conditions.
-
Troubleshooting Steps:
-
Review the ionic composition and pH of your buffers.
-
Ensure the incubation times and temperatures are appropriate and consistent.
-
-
Variability in Dopamine Release Assays
Question: I am seeing variable or unexpected results in my dopamine release assays with this compound. Why might this be happening?
Answer: The effect of lobeline on dopamine is complex due to its dual mechanism of action.
-
Potential Cause 1: Interplay between nAChR and VMAT2 Effects. Lobeline can evoke dopamine overflow, but it also inhibits dopamine uptake into synaptic vesicles via VMAT2.[10] The net effect can depend on the concentration used and the specific experimental conditions.
-
Troubleshooting Steps:
-
Perform concentration-response curves to characterize the full range of effects.
-
Consider using selective VMAT2 inhibitors or nAChR antagonists to dissect the contribution of each pathway to your observed results.
-
-
-
Potential Cause 2: Direct vs. Indirect Effects. Lobeline does not release dopamine from the presynaptic terminal in the same way as amphetamines but rather promotes its release from storage vesicles and may induce its metabolism intraneuronally.[1][2]
-
Troubleshooting Steps:
-
Design experiments to differentiate between vesicular release and inhibition of reuptake.
-
Measure dopamine metabolites to assess if lobeline is increasing dopamine turnover.
-
-
Low Potency or Efficacy Compared to Literature
Question: The potency of my this compound seems much lower than what is reported in published studies. What could be the reason?
Answer: Discrepancies in potency can be due to compound integrity or differences in experimental protocols.
-
Potential Cause 1: Compound Degradation or Isomerization. As mentioned, lobeline can convert to a less active isomer. High temperatures, such as those used in some sterilization processes, can significantly increase the percentage of the trans-isomer.[8]
-
Troubleshooting Steps:
-
Verify the purity and integrity of your this compound stock. If possible, use analytical methods like HPLC to check for the presence of isomers.
-
Ensure that your experimental protocol, including solution preparation, does not involve high temperatures.
-
-
-
Potential Cause 2: Differences in Experimental Models. The observed potency of lobeline can be task-dependent. For example, the effective dose in an inhibitory avoidance task in rats was found to be about 10-fold higher than that for nicotine, while no difference was seen in a water maze task.[11]
-
Troubleshooting Steps:
-
Carefully compare your experimental setup (e.g., cell line, animal strain, specific assay) with the cited literature.
-
Recognize that direct comparisons of potency across different biological systems may not always be straightforward.
-
-
Inconsistent Results in Behavioral Studies
Question: My behavioral studies with this compound are producing inconsistent or contradictory results. How can I troubleshoot this?
Answer: The complex in vivo pharmacology of lobeline can lead to variability in behavioral outcomes.
-
Potential Cause 1: Dose-Dependent Effects. Lobeline can have biphasic or complex dose-response relationships. For instance, an initial injection can produce hypoactivity, but tolerance to this effect can develop with repeated administration.[12]
-
Troubleshooting Steps:
-
Conduct a thorough dose-response study to identify the optimal dose for the desired effect in your specific paradigm.
-
Be aware of the potential for tolerance or sensitization with repeated dosing schedules.
-
-
-
Potential Cause 2: Interaction with other Neurotransmitter Systems. Lobeline's interaction with both nicotinic and monoaminergic systems can lead to complex behavioral effects that may differ depending on the specific behavioral task being assessed.[13]
-
Troubleshooting Steps:
-
Consider the underlying neurochemical basis of the behavior you are studying.
-
It may be necessary to co-administer selective antagonists for other receptor systems to isolate the effects of interest.
-
-
Experimental Protocols & Visualizations
Protocol: Preparation of this compound for In Vitro Aqueous Buffer Assays
-
Weigh the required amount of this compound solid in a sterile microfuge tube.
-
Add a minimal volume of 100% DMSO to dissolve the solid completely. Vortex gently if necessary.
-
Serially dilute this stock solution with the final aqueous buffer of your choice to achieve the desired working concentrations.
-
Ensure the final concentration of DMSO in your assay is consistent across all conditions and does not exceed a level that affects your experimental system (typically <0.5%).
-
Use the prepared solutions on the same day. Do not store aqueous solutions for extended periods.[5]
Visualizations
Caption: Signaling pathway of Lobeline's multimodal action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationships of factors affecting lobeline experiments.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lobeline - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress and Challenges in the Study of α6-Containing Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of lobeline, a nicotinic receptor agonist, on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 13. researchgate.net [researchgate.net]
optimizing lobeline hydrochloride dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobeline hydrochloride. Our goal is to help you optimize your experimental design to achieve reliable results while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has a complex pharmacology with multiple mechanisms of action. It primarily acts as a ligand for the vesicular monoamine transporter 2 (VMAT2), where it competitively inhibits the uptake of dopamine into synaptic vesicles.[1] This leads to an increase in cytosolic dopamine, which can then be metabolized. Additionally, lobeline is a mixed agonist-antagonist at nicotinic acetylcholine receptors (nAChRs), binding to various subtypes, including α4β2 and α7.[2] It also shows antagonist activity at µ-opioid receptors.[3]
Q2: What are the most common side effects observed with this compound administration?
Commonly reported side effects in both preclinical and clinical studies include nausea, vomiting, dizziness, tremors, and diarrhea.[3] At higher doses, more severe effects such as slowed heart rate, increased blood pressure, and seizures can occur.[3] A clinical study in adults with ADHD noted a dose-related increase in nausea following sublingual administration of lobeline.[4]
Q3: What is the therapeutic index of this compound?
This compound has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects.[2][3][5] This necessitates careful dose optimization in any experimental setting.
Q4: How should I prepare and store this compound solutions?
This compound is a white, crystalline powder that is soluble in water, alcohol, and chloroform. For solution stability, it is critical to control the pH and temperature. Lobeline is susceptible to isomerization from the pharmacologically active cis-lobeline to the less active trans-lobeline, a process that is accelerated by higher pH and temperature. To minimize isomerization, solutions should be maintained at a pH below 3.0 and stored at low temperatures (2-8°C).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected results | Isomerization of lobeline: The active cis-isomer may have converted to the less active trans-isomer. | Prepare fresh solutions for each experiment. Ensure the pH of your solution is acidic (ideally below 3.0). Store stock solutions at 2-8°C and protect from light. Consider analyzing the isomeric purity of your lobeline stock using HPLC. |
| Degradation of the compound: Improper storage can lead to degradation. | Store this compound powder in a cool, dark, and dry place. Follow the manufacturer's storage recommendations. | |
| High incidence of side effects in animal models (e.g., excessive salivation, tremors, emesis) | Dosage is too high: Lobeline has a narrow therapeutic index. | Start with a lower dose and perform a dose-response study to find the optimal dose that balances efficacy and side effects for your specific model and administration route. |
| Route of administration: Some routes may lead to a more rapid peak concentration and increased side effects. | Consider alternative routes of administration. For example, subcutaneous or intraperitoneal injections may offer more controlled release compared to intravenous administration. | |
| Poor solubility of this compound in a specific vehicle | Incorrect solvent: The chosen solvent may not be optimal for the desired concentration. | This compound is soluble in water, ethanol, and DMSO. For in vivo studies, sterile saline is a common vehicle. If using a different vehicle, perform solubility tests before preparing your final dosing solutions. |
| Unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) | Off-target effects: Lobeline can interact with various receptors, leading to cardiovascular effects, particularly at higher doses. | Monitor cardiovascular parameters in your animal models. If significant effects are observed, consider if a lower dose can achieve the desired central nervous system effects with minimized peripheral side effects. |
Data Presentation
Preclinical Dosages of this compound in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| Rats | Subcutaneous (s.c.) | 1.0 - 3.0 mg/kg | Attenuation of heroin self-administration. | [2] |
| Rats | Subcutaneous (s.c.) | 3 mg/kg | Attenuation of nicotine-induced hyperactivity. | [6] |
| Mice | Intraperitoneal (i.p.) | 5 - 30 mg/kg | Anticonvulsant activity against PTZ-induced seizures. | [2] |
| Mice | Intraperitoneal (i.p.) | 5 or 10 mg/kg | No observed genotoxic effects. | [7] |
| Mice | Subcutaneous (s.c.) | 1 mg/kg | Antidepressant-like effects in a chronic unpredictable stress model. | [2] |
Clinical Dosages of Lobeline in Human Studies
| Population | Route of Administration | Dosage Range | Observed Side Effects | Reference(s) |
| Adults with ADHD | Sublingual (s.l.) | 7.5, 15, or 30 mg | Dose-related increase in nausea, bad taste, bitter taste, oral numbness. | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of Lobeline
This protocol provides a general framework for the analysis of lobeline. Specific parameters may need to be optimized based on the instrumentation and specific experimental goals.
Objective: To determine the concentration and purity of lobeline in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and a buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~3.0 with phosphoric acid)
-
This compound standard
-
Sample for analysis
-
Appropriate solvents for sample preparation
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the buffer in an appropriate ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing lobeline in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 248 nm).
-
Inject the standard solutions and the sample onto the column.
-
Record the chromatograms and determine the retention time of lobeline.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of lobeline in the sample by comparing its peak area to the calibration curve.
-
In Vivo Microdialysis for Measuring Neurotransmitter Levels
This protocol outlines the general steps for in vivo microdialysis in rodents to assess the effect of lobeline on extracellular neurotransmitter levels.
Objective: To measure changes in extracellular dopamine and its metabolites in a specific brain region following lobeline administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
-
Lobeline Administration:
-
Administer this compound via the desired route (e.g., i.p., s.c.).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same intervals to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for studies with lobeline HCl.
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobeline - Wikipedia [en.wikipedia.org]
- 4. Lobeline Effects on Cognitive Performance in Adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicological profile assessment of lobeline after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the cis-trans isomerization of lobeline and its impact
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with lobeline, focusing on the factors that influence its cis-trans isomerization and the resulting impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the cis-trans isomerization of lobeline?
The primary factors influencing the isomerization of cis-lobeline to trans-lobeline are pH and temperature.[1][2][3][4] The isomerization is a one-way process from the active cis-isomer to the less active trans-isomer.[1][4]
-
pH: The stability of cis-lobeline decreases as the pH increases. A pH of 2.6 is considered an inflection point for isomerization, with higher pH values promoting the conversion to trans-lobeline.[1] To maintain the stability of cis-lobeline, the pH of solutions should not exceed 3.0.[1]
-
Temperature: Temperature acts as a catalytic or accelerating factor in the isomerization process.[1][2] Elevated temperatures significantly increase the rate of conversion from cis- to trans-lobeline.[1][3] For long-term stability, it is recommended to store cis-lobeline solutions at low temperatures (2–8 °C).[1]
Q2: How does the isomerization of lobeline affect its pharmacological activity?
The conversion of cis-lobeline to trans-lobeline significantly reduces its pharmacological effects. Specifically, the respiratory excitatory effect of lobeline is diminished as the concentration of the trans-isomer increases.[1][2][3][4] For instance, a lobeline injection containing 36.9% trans-lobeline showed a 50.2% reduction in its respiratory excitatory effect compared to a pure cis-lobeline injection.[1][3][4] This highlights the critical importance of controlling isomerization to ensure the potency and reproducibility of experimental results.
Q3: What are the recommended storage conditions for lobeline solutions to minimize isomerization?
To minimize the isomerization of cis-lobeline, solutions should be stored under the following conditions:
-
Temperature: 2–8 °C.[1]
-
pH: The pH of the solution should not exceed 3.0.[1]
-
Light: Store in the dark.[5]
-
Container: Store in tightly closed, original containers.[5][6]
Under these conditions, cis-lobeline has been shown to be stable for at least 60 days.[1] It is also advisable to avoid strong acids/alkalis and strong oxidizing/reducing agents.[7] For aqueous solutions, it is recommended not to store them for more than one day.[8]
Q4: My experimental results with lobeline are inconsistent. Could isomerization be the cause?
Inconsistent results are a strong indicator that the isomerization of lobeline may be occurring. If you observe a decrease in the expected pharmacological effect over time or between different batches of solutions, you should investigate the isomeric purity of your lobeline samples. The conversion to the less active trans-isomer is a common reason for reduced efficacy.[1][3]
Q5: How can I analyze the isomeric composition of my lobeline sample?
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the ratio of cis- and trans-lobeline in a sample.[1] Specific HPLC methods have been developed that can separate and quantify both isomers in a single run, allowing for accurate assessment of the degree of isomerization.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced Pharmacological Effect | Isomerization of active cis-lobeline to less active trans-lobeline. | 1. Verify the pH of your lobeline solution; ensure it is at or below 3.0. 2. Confirm that the solution has been stored at the recommended temperature of 2–8 °C and protected from light. 3. Analyze the isomeric composition of your sample using HPLC to quantify the percentage of trans-lobeline. 4. Prepare fresh solutions from a solid stock that has been properly stored. |
| Inconsistent Results Between Experiments | Variability in the degree of isomerization between different solution preparations. | 1. Standardize your solution preparation protocol, paying close attention to the final pH and the temperature at which the solution is prepared and stored. 2. Prepare a larger, single batch of the stock solution to be used across multiple experiments to ensure consistency. 3. Routinely check the isomeric purity of your stock solution, especially if it has been stored for an extended period. |
| Degradation of Lobeline Sample | Exposure to harsh conditions such as high temperatures, extreme pH, or light. | 1. Review your experimental protocol for any steps that might expose the lobeline solution to high temperatures (e.g., sterilization) or extreme pH levels.[1] 2. Ensure all handling and storage of lobeline and its solutions are done with protection from light.[5] 3. If degradation is suspected, acquire a new, certified reference standard of cis-lobeline. |
Data Presentation
Table 1: Effect of Temperature on the Isomerization of Cis-Lobeline (pH 3.0)
| Temperature (°C) | Duration | cis-lobeline (%) | trans-lobeline (%) | Degree of Isomerization (%) |
| 4 | 60 days | 99.2 ± 0.39 | 0.6 ± 0.08 | 0.8 |
| 40 | 60 days | 93.2 ± 0.63 | 6.7 ± 0.49 | 6.8 |
| 105 | 15 min | 61.3 ± 0.45 | 36.9 ± 0.68 | 38.7 |
| 121 | 120 min | 32.3 ± 0.47 | 22.5 ± 1.05 | 67.7 |
Data sourced from a study on the isomerization factors of lobeline.[2]
Table 2: Effect of pH on the Isomerization of Cis-Lobeline
| pH | cis-lobeline (%) | Degree of Isomerization (%) |
| 2.2 | 99.8 | 0.2 |
| 2.6 | 99.1 | 0.9 |
| 3.0 | 98.5 | 1.5 |
| 3.5 | 96.2 | 3.8 |
| 4.0 | 93.8 | 6.2 |
| 5.0 | 88.7 | 11.3 |
| 6.0 | 82.1 | 17.9 |
| 7.0 | 75.4 | 24.6 |
Data represents the relationship between pH and the degree of isomerization.[1]
Table 3: Impact of Isomerization on the Respiratory Excitatory Effect of Lobeline
| Sample | Degree of Isomerization (%) | Increased Respiratory Rate (bpm) |
| Fresh (cis-lobeline) | 0 | 22.7 ± 4.14 |
| 105 °C, 15 min | 38.7 | 11.3 ± 2.21 |
| 121 °C, 120 min | 67.7 | 8.4 ± 1.07 |
This table demonstrates the reduced pharmacological effect with an increased degree of isomerization.[2]
Experimental Protocols
Protocol 1: Investigation of the Relationship between Temperature and Isomerization
-
Sample Preparation: Dissolve cis-Lobeline CRS (trans-lobeline free) in water.
-
pH Adjustment: Adjust the pH of the solution to 3.0 using 0.1 mol/L hydrochloric acid.
-
Sample Treatment:
-
Store one set of samples at 2–8 °C for 60 days.
-
Store another set of samples at 40 °C for 60 days.
-
Treat a third set of samples at 121 °C for 120 minutes.
-
-
HPLC Analysis:
-
Dilute the prepared samples with the mobile phase to a final concentration of 120 µg/mL of cis-lobeline.
-
Analyze the samples using a validated HPLC method capable of separating cis- and trans-lobeline.
-
Quantify the percentage of each isomer to determine the degree of isomerization.[1]
-
Protocol 2: Investigation of the Relationship between pH and Isomerization
-
Sample Preparation: Prepare a series of cis-lobeline solutions in water.
-
pH Adjustment: Adjust the pH of each solution to a different value (e.g., 2.2, 2.6, 3.0, 3.5, 4.0, 5.0, 6.0, 7.0) using appropriate buffers or acids/bases.
-
Incubation: Incubate all samples under identical temperature and light conditions for a defined period.
-
HPLC Analysis:
-
Prepare the samples for HPLC analysis as described in Protocol 1.
-
Analyze each sample to determine the percentage of cis- and trans-lobeline.
-
Correlate the degree of isomerization with the pH of the solution.
-
Visualizations
Caption: Factors influencing the one-way isomerization of lobeline and its impact.
Caption: Workflow for investigating lobeline isomerization.
References
- 1. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Lobeline - Safety Data Sheet [chemicalbook.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
common contaminants in commercial lobeline hydrochloride and how to test for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial lobeline hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the common types of contaminants I should be aware of in commercial this compound?
Commercial this compound, an active pharmaceutical ingredient (API), can contain several types of impurities that may arise during synthesis, purification, or storage. These are generally categorized as:
-
Related Substances: These include starting materials, by-products, intermediates, and degradation products. Some specific, known impurities are listed in pharmacopoeias, such as Lobeline HCl EP Impurity A, B, C, and D.[1] Isomerization can also occur, leading to the formation of stereoisomers like trans-lobeline.
-
Residual Solvents: Organic volatile chemicals used during the manufacturing process that are not completely removed.[2][3] Common solvents in pharmaceutical manufacturing include acetone, ethanol, isopropyl alcohol, and others.[2] These are classified by the International Council for Harmonisation (ICH) based on their toxicity.[4][5][6][7][8]
-
Elemental Impurities (Heavy Metals): Metallic contaminants that can be introduced from raw materials, catalysts, or manufacturing equipment.[9] Modern testing focuses on a range of elements as specified by ICH Q3D guidelines.[1][10]
2. How can I test for related substances in my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing related substances in this compound. The British Pharmacopoeia provides a detailed method for this analysis.
Troubleshooting HPLC Analysis of Related Substances:
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new or validated column, ensure mobile phase is prepared correctly, inject a smaller sample volume. |
| Inconsistent retention times | Fluctuation in mobile phase composition, temperature variation, column equilibration issues. | Ensure proper mixing of the mobile phase, use a column oven for temperature control, and allow sufficient time for column equilibration before analysis. |
| Ghost peaks | Contamination in the mobile phase, sample carryover from previous injections. | Use high-purity solvents and reagents for the mobile phase, and implement a robust needle wash protocol in your autosampler. |
| Low signal intensity | Incorrect detector wavelength, low sample concentration, detector lamp issue. | Verify the detector is set to the correct wavelength, check sample preparation, and inspect the detector lamp's performance. |
3. What is the best way to test for residual solvents?
Gas Chromatography (GC) with a headspace sampler (HS) is the recommended technique for the analysis of volatile residual solvents in pharmaceutical ingredients.[2]
Troubleshooting GC-HS Analysis of Residual Solvents:
| Issue | Potential Cause | Recommended Solution |
| Poor resolution of solvents | Inappropriate GC column or temperature program. | Use a column with a suitable stationary phase (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) and optimize the oven temperature gradient.[2] |
| Low sensitivity | Insufficient headspace equilibration time or temperature, sample matrix effects. | Increase the equilibration time and/or temperature in the headspace autosampler. Use a suitable diluent like dimethyl sulfoxide (DMSO) to ensure complete dissolution of the sample. |
| Contamination peaks | Contaminated vials, septa, or solvent. | Use high-quality, clean vials and septa. Run a blank analysis of the solvent to check for impurities. |
4. How are elemental impurities (heavy metals) tested for?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the modern, preferred method for the determination of elemental impurities due to its high sensitivity and specificity.[11][12][13][14]
Troubleshooting ICP-MS Analysis of Elemental Impurities:
| Issue | Potential Cause | Recommended Solution |
| Matrix interference | High concentration of dissolved solids in the sample solution. | Dilute the sample further or use a matrix-matched calibration standard. Implement collision/reaction cell technology if available on your instrument. |
| Inaccurate results | Incomplete sample digestion, spectral interferences. | Ensure complete digestion of the sample, typically using microwave-assisted acid digestion.[15] Use an appropriate internal standard and check for isobaric and polyatomic interferences. |
| Signal drift | Changes in plasma conditions, cone blockage. | Allow the instrument to warm up and stabilize. Regularly clean and inspect the sample introduction system, including the nebulizer and cones. |
Experimental Protocols
Protocol 1: Analysis of Related Substances by HPLC (Based on British Pharmacopoeia)
This method is intended for the identification and quantification of organic impurities in this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Spherical end-capped octylsilyl silica gel for chromatography (5 µm), l = 0.25 m, Ø = 4 mm. |
| Mobile Phase | Dissolve 1.0 g of sodium methanesulfonate and 2.50 g of disodium hydrogen phosphate dihydrate in a mixture of 3 volumes of a 6.7% V/V solution of phosphoric acid, 29 volumes of acetonitrile, and 70 volumes of water. Dilute to 1000 mL with the same solvent mixture. |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Procedure:
-
Test Solution: Dissolve 10.0 mg of this compound in the mobile phase and dilute to 10.0 mL with the mobile phase.
-
Reference Solution: Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.1% of the test solution concentration).
-
System Suitability: Inject the reference solution and ensure the signal-to-noise ratio of the principal peak is at least 10.
-
Analysis: Inject the Test Solution and run the chromatogram for twice the retention time of the principal peak.
-
Acceptance Criteria: In the chromatogram of the Test Solution, the area of any secondary peak is not greater than the area of the principal peak in the chromatogram of the reference solution (1.0%).[6]
Protocol 2: Analysis of Residual Solvents by GC-Headspace
This is a general method based on ICH Q3C guidelines for the analysis of residual solvents.
Chromatographic and Headspace Conditions:
| Parameter | Specification |
| GC Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness.[2] |
| Carrier Gas | Helium or Nitrogen at a constant flow. |
| Oven Program | Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min. |
| Injector Temp. | 250°C |
| Detector (FID) Temp. | 260°C |
| Headspace Vial | 20 mL |
| Sample Size | ~100 mg |
| Diluent | 1 mL Dimethyl sulfoxide (DMSO) |
| Equilibration Temp. | 80°C |
| Equilibration Time | 20 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of the relevant solvents in DMSO at a concentration corresponding to the limits specified in ICH Q3C.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial, add 1 mL of DMSO, and seal the vial.
-
Analysis: Place the vials in the headspace autosampler and run the GC analysis.
-
Acceptance Criteria: The concentration of residual solvents should not exceed the limits defined in the ICH Q3C guidelines.[4][5][6][7][8]
ICH Q3C Residual Solvent Limits (Examples for Oral Administration):
| Solvent Class | Solvent Example | Concentration Limit (ppm) |
| Class 1 | Benzene | 2 |
| Carbon tetrachloride | 4 | |
| Class 2 | Acetonitrile | 410 |
| Chloroform | 60 | |
| Methanol | 3000 | |
| Class 3 | Acetone | 5000 |
| Ethanol | 5000 | |
| Isopropyl alcohol | 5000 |
Protocol 3: Analysis of Elemental Impurities by ICP-MS
This is a general method based on ICH Q3D guidelines for the analysis of elemental impurities.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a suitable microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Perform microwave-assisted acid digestion until the sample is completely dissolved.[15]
-
Dilute the digested sample solution to a known volume with deionized water.
ICP-MS Conditions:
-
Follow the instrument manufacturer's recommendations for plasma conditions, gas flows, and detector settings.
-
Use an appropriate internal standard to correct for matrix effects and instrument drift.
Analysis:
-
Calibrate the ICP-MS using multi-element standards at concentrations bracketing the ICH Q3D limits.
-
Analyze the prepared sample solution.
-
Acceptance Criteria: The concentration of elemental impurities should not exceed the Permitted Daily Exposure (PDE) limits defined in the ICH Q3D guidelines for oral administration.[1][10]
ICH Q3D Elemental Impurity Limits (Examples for Oral Administration):
| Element Class | Element | PDE (µ g/day ) |
| 1 | Cadmium (Cd) | 5 |
| Lead (Pb) | 5 | |
| Arsenic (As) | 15 | |
| Mercury (Hg) | 30 | |
| 2A | Cobalt (Co) | 50 |
| Vanadium (V) | 100 | |
| Nickel (Ni) | 200 | |
| 2B | Silver (Ag) | 150 |
| Gold (Au) | 300 | |
| Palladium (Pd) | 100 | |
| Platinum (Pt) | 100 | |
| 3 | Copper (Cu) | 3000 |
| Tin (Sn) | 6000 |
Visualizations
Caption: Quality control workflow for commercial this compound.
Caption: Simplified signaling pathway of lobeline and potentially its related impurities.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. clearsynth.com [clearsynth.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tga.gov.au [tga.gov.au]
- 8. ikev.org [ikev.org]
- 9. usp.org [usp.org]
- 10. database.ich.org [database.ich.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of Lobeline's Narrow Therapeutic Index: A Technical Support Resource
For researchers and drug development professionals, harnessing the therapeutic potential of lobeline is a promising yet challenging endeavor due to its narrow therapeutic index. This technical support center provides essential guidance, troubleshooting strategies, and detailed protocols to aid in the design and execution of experiments involving this complex piperidine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is lobeline and what are its primary mechanisms of action?
Lobeline is a natural alkaloid derived from plants of the Lobelia genus, such as Lobelia inflata (Indian tobacco).[1] Its pharmacological profile is complex, with multiple mechanisms of action. Primarily, it interacts with nicotinic acetylcholine receptors (nAChRs), acting as a mixed agonist-antagonist.[1][2] Lobeline also functions as a ligand for the vesicular monoamine transporter 2 (VMAT2), which modulates the release of dopamine.[1][2] Additionally, it can inhibit the reuptake of both dopamine and serotonin.[1]
Q2: What does the "narrow therapeutic index" of lobeline signify for experimental design?
A narrow therapeutic index indicates that the range between the dose of lobeline that produces a therapeutic effect and the dose that causes toxicity is small.[3] This necessitates careful dose selection and titration in experimental models to avoid adverse effects while achieving the desired pharmacological outcome. Small variations in dosage can lead to either a lack of efficacy or the onset of toxicity.
Q3: What are the common adverse effects observed with lobeline administration in preclinical studies?
Due to its effects on nicotinic receptors, lobeline can induce a range of side effects, including gastrointestinal issues.[3] At higher doses, more severe toxicities can occur, underscoring the importance of precise dosing.[3]
Q4: Can lobeline be used for smoking cessation?
While lobeline has been investigated as a potential aid for smoking cessation, scientific evidence supporting this application is not robust.[1]
Q5: What are the potential therapeutic applications of lobeline currently under investigation?
Researchers are exploring the use of lobeline for the treatment of various substance use disorders, including addiction to amphetamines, cocaine, and alcohol.[1][2] Its neuroprotective properties also make it a candidate for investigation in the context of neurodegenerative diseases.[4]
Troubleshooting Guide
Issue: Inconsistent or paradoxical behavioral effects are observed in our animal model.
-
Possible Cause 1: Dose is on the cusp of the therapeutic window.
-
Solution: The complex dose-response relationship of lobeline means that slight variations in dose can lead to different effects. A dose that is therapeutic in one animal may be sub-therapeutic or toxic in another due to individual differences. It is crucial to perform a thorough dose-response study to identify a reliable dose that produces the desired effect with minimal variability. Consider using a larger sample size to account for individual variations.
-
-
Possible Cause 2: Isomerization of the lobeline solution.
-
Solution: Lobeline can exist as cis and trans isomers, with the cis-isomer being the more active form.[5] The isomerization from the cis to the less active trans form can be influenced by factors such as pH and temperature.[5] Ensure that your lobeline solutions are prepared fresh and stored under appropriate conditions (e.g., low temperature and acidic pH) to minimize isomerization.[5] It may be beneficial to analytically verify the isomeric purity of your lobeline stock.
-
Issue: Signs of toxicity (e.g., seizures, respiratory distress) are observed in some animals, even at intended therapeutic doses.
-
Possible Cause: The administered dose is too high for a subset of the animal population.
-
Solution: The narrow therapeutic index of lobeline means that the toxic dose is close to the effective dose. It is imperative to have established the LD50 (lethal dose for 50% of the population) or TD50 (toxic dose for 50% of the population) in your specific animal model and strain. Start with a dose significantly lower than the TD50 and titrate upwards carefully in pilot studies to find the optimal therapeutic dose with an acceptable safety margin.
-
Issue: Difficulty in replicating published findings.
-
Possible Cause 1: Differences in experimental protocols.
-
Solution: Minor variations in experimental conditions, such as the animal strain, age, sex, route of administration, and even housing conditions, can significantly impact the effects of a drug with a narrow therapeutic index. Review the methodology of the original study meticulously and try to replicate the conditions as closely as possible.
-
-
Possible Cause 2: Purity and source of lobeline.
-
Solution: The purity of the lobeline used can affect the experimental outcome. Ensure you are using a high-purity compound from a reputable supplier. If possible, obtain a certificate of analysis for the batch of lobeline you are using.
-
Quantitative Data Summary
| Parameter | Animal Model | Route of Administration | Effective Dose Range | Toxic Dose Range | Reference |
| Neuroprotection | Mice (MPTP-induced) | Subcutaneous | 1-3 mg/kg | Not specified | [6] |
| Anticonvulsant | Mice (PTZ-induced) | Intraperitoneal | 5-20 mg/kg | Not specified | |
| Addiction (Cocaine) | Rats | Not specified | 0.3-1.0 mg/kg | Not specified | [7] |
| Addiction (Nicotine) | Rats | Intraperitoneal | 4-10 mg/kg | Not specified | [8] |
| General Toxicity | Mice | Intraperitoneal | Not applicable | >10 mg/kg (no genotoxicity) | [9][10] |
Experimental Protocol: Determination of Lobeline's Therapeutic Index in a Mouse Model
This protocol outlines a general procedure to determine the therapeutic index (TI) of lobeline, calculated as the ratio of the toxic dose 50 (TD50) to the effective dose 50 (ED50).
1. Materials and Reagents:
-
Lobeline hydrochloride (high purity)
-
Sterile saline solution (0.9% NaCl)
-
Appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
Behavioral testing apparatus (relevant to the desired therapeutic effect)
-
Observational checklist for signs of toxicity
2. Acclimation:
-
House animals in a controlled environment (12:12 h light:dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
3. Determination of Effective Dose 50 (ED50):
-
Dose Selection: Based on literature review, select a range of at least 5-6 doses expected to span from no effect to a maximal therapeutic effect.
-
Animal Groups: Randomly assign animals to different dose groups, including a vehicle control group (saline). A minimum of 8-10 animals per group is recommended.
-
Administration: Administer the assigned dose of lobeline or vehicle via the desired route (e.g., intraperitoneal injection).
-
Behavioral Assessment: At the time of expected peak drug effect, assess the animals using a validated behavioral paradigm relevant to the intended therapeutic application (e.g., a model of anxiety, depression, or addiction).
-
Data Analysis: Quantify the behavioral response for each animal. Use probit analysis or logistic regression to calculate the ED50, the dose at which 50% of the animals show the desired therapeutic effect.
4. Determination of Toxic Dose 50 (TD50):
-
Dose Selection: Select a range of at least 5-6 doses expected to produce signs of toxicity in a dose-dependent manner.
-
Animal Groups: Randomly assign animals to different dose groups, including a vehicle control group.
-
Administration: Administer the assigned dose of lobeline or vehicle.
-
Toxicity Assessment: Observe the animals for a predefined period for specific signs of toxicity (e.g., tremors, seizures, ataxia, respiratory rate changes). A clear, objective scoring system for toxicity should be established beforehand.
-
Data Analysis: For each dose group, determine the percentage of animals exhibiting the predefined toxic endpoint. Use probit analysis or logistic regression to calculate the TD50.
5. Calculation of Therapeutic Index (TI):
-
Calculate the TI using the following formula: TI = TD50 / ED50
Visualizations
Caption: Signaling pathways modulated by lobeline.
Caption: Troubleshooting workflow for lobeline experiments.
Caption: Workflow for establishing a lobeline dosing regimen.
References
- 1. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of lobeline on catecholamine release from the isolated perfused rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 7. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 10. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of lobeline hydrochloride during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of lobeline hydrochloride during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of this compound in solution due to inappropriate pH. | Maintain the pH of aqueous solutions at or below 2.6. Lobeline is known to isomerize to the less active trans-lobeline at higher pH levels. |
| Exposure to high temperatures. | Avoid heating solutions containing this compound above 40°C, as temperature accelerates isomerization and other degradation pathways. For long-term storage of solutions, freezing at -20°C or -80°C is recommended. | |
| Photodegradation from exposure to light. | Protect solutions and solid this compound from light by using amber vials or wrapping containers in aluminum foil. Store in the dark whenever possible. | |
| Appearance of unknown peaks in chromatograms | Oxidative degradation. | Avoid contact with oxidizing agents. When preparing stock solutions in organic solvents such as DMSO, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. |
| Contamination or reaction with incompatible materials. | Ensure all glassware and equipment are scrupulously clean. Avoid contact with alkalis, iodides, and tannic acid. | |
| Poor solubility in aqueous buffers | This compound has limited solubility in aqueous solutions. | For maximum solubility, first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice. Note that aqueous solutions are not recommended for storage for more than one day. |
| Loss of biological activity of the compound | Isomerization to the less active trans-lobeline or other forms of degradation. | Follow all stability precautions, including maintaining a low pH (≤2.6), avoiding high temperatures and light, and preventing oxidation. Prepare solutions fresh whenever possible. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the degradation of this compound?
The primary factors leading to the degradation of this compound are:
-
pH: pH is a critical factor, with values above 2.6 promoting the isomerization of the active cis-lobeline to the less active trans-lobeline.
-
Temperature: Elevated temperatures accelerate the rate of isomerization and other degradation processes. It is recommended not to exceed 40°C during experimental procedures.
-
Light: Exposure to light can cause photodegradation.
-
Oxidation: this compound is susceptible to degradation by oxidizing agents.
2. What are the recommended storage conditions for this compound?
-
Solid Form: Store in a cool, dry, well-ventilated area in the original, tightly sealed container, and protected from light.
-
Solutions: For short-term use, aqueous solutions should be maintained at a pH of 2.6 or lower and stored in the dark. It is not recommended to store aqueous solutions for more than 24 hours. For longer-term storage, it is advisable to prepare stock solutions in organic solvents like DMSO (purged with inert gas), aliquot, and store at -20°C or -80°C.
3. How can I prepare a stable aqueous solution of this compound?
To prepare a more stable aqueous solution, dissolve the this compound in a buffer with a pH of 2.6 or lower. To enhance solubility, you can first dissolve the compound in a small amount of DMSO before adding the aqueous buffer. Always protect the solution from light.
4. What are the known degradation products of this compound?
The most well-documented degradation product is the trans-lobeline isomer, which is formed from the active cis-lobeline isomer, particularly at higher pH and temperature. Other degradation products can form under oxidative, photolytic, and extreme pH conditions, though they are less well-characterized in publicly available literature.
5. How can I monitor the degradation of this compound in my experiments?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent this compound peak from its degradation products, including the trans-lobeline isomer.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and analyze samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
If no significant degradation is observed, repeat the experiment with 1 M HCl and/or with heating at 40°C.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Analyze samples at regular intervals.
-
If necessary, repeat with 1 M NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature in the dark and analyze at regular intervals.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 60°C.
-
Analyze samples at various time points.
-
For solutions, heat the stock solution at 60°C and analyze at intervals.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water, pH adjusted to ~2.5) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where this compound has significant absorbance (e.g., ~248 nm). |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors leading to the degradation of this compound.
Technical Support Center: Adjusting for the pH Sensitivity of Lobeline Hydrochloride in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH sensitivity of lobeline hydrochloride in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound solutions?
A1: The primary stability concern is the pH-dependent isomerization of the active cis-lobeline to the less active trans--lobeline. This conversion is significantly accelerated at higher pH levels. To maintain the integrity of your experimental compound, it is crucial to control the pH of your solutions.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: To ensure the stability of this compound and prevent its isomerization, it is recommended to maintain the pH of aqueous solutions at or below 3.0.[1] Studies have shown that a pH of 2.6 is an inflection point for isomerization, with stability decreasing as the pH increases.[1]
Q3: How does temperature affect the stability of this compound?
A3: Temperature acts as a catalyst for the isomerization of cis-lobeline to trans-lobeline.[1] While low temperatures (2–8 °C) and a pH below 3.0 have been shown to have no effect on stability for up to 60 days, elevated temperatures can significantly accelerate the degradation of the compound, especially at a suboptimal pH.[1]
Q4: What is the pKa of lobeline, and what is its implication for physiological assays?
A4: The pKa of lobeline is approximately 8.6.[2] This indicates that at a physiological pH of 7.4, lobeline will be predominantly in its protonated (cationic) form.[2] This is important for understanding its interaction with biological targets like nicotinic acetylcholine receptors (nAChRs).
Q5: How should I prepare and store this compound stock solutions?
A5: For maximum stability, dissolve this compound in an acidic buffer (pH ≤ 3.0). For applications requiring organic solvents, ethanol or DMSO can be used.[3] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[3] It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Isomerization of cis-lobeline to the less active trans-lobeline due to high pH. | Prepare all this compound solutions in a buffer with a pH at or below 3.0. Verify the pH of all assay buffers and solutions before adding lobeline. |
| High variability in results between experimental replicates. | Degradation of lobeline in working solutions over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. Avoid letting solutions sit at room temperature or at a pH above 3.0 for extended periods. |
| Higher than expected Ki or IC50 values in binding or functional assays. | A significant portion of the lobeline may have converted to the trans-isomer, which has a lower affinity for its targets. | Ensure that the stock and working solutions are freshly prepared and maintained at an acidic pH. Consider quantifying the isomeric purity of your lobeline stock using HPLC. |
| Precipitation of this compound in neutral or alkaline buffers. | This compound has limited solubility in aqueous solutions, especially at higher pH values where it is less protonated. | For assays requiring a physiological pH, first dissolve the this compound in a small amount of an appropriate organic solvent like DMSO before diluting it in the final assay buffer. |
Quantitative Data on this compound Stability
The stability of this compound is critically dependent on the pH of the solution. The following table summarizes the effect of pH on the isomerization of cis-lobeline to trans-lobeline.
| pH of Solution | Degree of Isomerization (%) | Impact on Biological Activity |
| 1.97 | 0.1 | Minimal loss of activity. |
| 2.32 | 0.2 | Minimal loss of activity. |
| 2.64 | 1.8 | Onset of significant isomerization. |
| 2.97 | 7.5 | Noticeable decrease in activity. |
| 3.43 | 25.4 | Significant loss of activity. |
| 3.90 | 45.8 | Substantial loss of activity. |
| 4.27 | 61.3 | Major loss of activity. |
Data is derived from an accelerated stability study and illustrates the trend of isomerization. The degree of isomerization represents the percentage of cis-lobeline converted to other forms, primarily trans-lobeline.[1]
A study on the pharmacodynamic effects of this isomerization found that a 36.9% presence of trans-lobeline resulted in a 50.2% decrease in its respiratory excitatory effect.[1][4]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for nAChRs with [3H]-Nicotine
This protocol describes a competitive binding assay to determine the affinity of this compound for nicotinic acetylcholine receptors (nAChRs) using [3H]-nicotine as the radioligand.
Materials:
-
Rat brain membranes (or other tissue/cell preparation expressing nAChRs)
-
[3H]-Nicotine
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled Nicotine (for determining non-specific binding)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in a buffer with a pH of 3.0.
-
On the day of the experiment, perform serial dilutions of the stock solution to create a range of working concentrations. It is critical to make these dilutions shortly before use to minimize isomerization at the neutral pH of the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of Binding Buffer (for total binding) or unlabeled nicotine (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [3H]-Nicotine (at a final concentration close to its Kd).
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 5 mL of cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Lobeline Isomerization Workflow
This diagram illustrates the critical influence of pH on the stability of lobeline, leading to the formation of the less active trans-isomer.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 3. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Lobeline Hydrochloride and Varenicline for Nicotine Addiction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and clinical efficacy of lobeline hydrochloride and varenicline, two compounds that have been investigated for the treatment of nicotine addiction. While varenicline is an established first-line pharmacotherapy, lobeline's clinical utility remains largely unproven despite its long history of use in smoking cessation products. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Targets
The primary difference in the efficacy of varenicline and lobeline lies in their distinct mechanisms of action. Varenicline acts as a selective partial agonist at specific nicotinic acetylcholine receptors (nAChRs), while lobeline exhibits a more complex pharmacological profile, interacting with both nAChRs and the vesicular monoamine transporter 2 (VMAT2).
Varenicline: Varenicline is a partial agonist with high affinity for the α4β2 subtype of nAChRs.[1] Its efficacy in smoking cessation is attributed to its ability to simultaneously stimulate these receptors to a lesser degree than nicotine, thereby reducing withdrawal symptoms and cravings, while also blocking nicotine from binding and producing its rewarding effects.[1][2] Varenicline also demonstrates activity as a partial agonist at α6β2* nAChRs and a full agonist at α7 nAChRs, which may further contribute to its therapeutic effects.[2][3][4]
This compound: Lobeline is an alkaloid derived from the plant Lobelia inflata.[5] It has been classified as both an agonist and an antagonist at nAChRs.[5] Lobeline inhibits nicotine-evoked dopamine release and acts as a potent antagonist at α3β2* and α4β2* neuronal nAChR subtypes.[5] However, a significant aspect of its mechanism involves the inhibition of VMAT2, a transporter responsible for loading dopamine into synaptic vesicles.[5][6][7] By interacting with the tetrabenazine-binding site on VMAT2, lobeline disrupts the storage and release of dopamine, which is a key neurotransmitter in the brain's reward pathway stimulated by nicotine.[5][6][7]
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of varenicline and this compound based on available preclinical data.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Activity
| Parameter | Varenicline | This compound |
| Binding Affinity (Ki) | α4β2: 0.14 nM (rat striatum)[4] α6β2: 0.12 nM (rat striatum)[4] 5-HT3: 350 nM[8] | [3H]-nicotine displacement: 4.4 nM (rat brain)[9][10] α4β2: 4 nM[11] µ-opioid receptor: 0.74 µM[12] |
| Potency (EC50) | α4β2: 0.086 µM (rat striatum, [3H]dopamine release)[4][13] α6β2: 0.007 µM (rat striatum, [3H]dopamine release)[4][13] α7: 18 µM (rat, full agonist)[3] α3β4: 55 µM (rat)[3] human 5-HT3: 5.9 µM[14] | Did not activate α4β2 expressed receptors in frog oocytes[9][10] |
| Efficacy (Emax) | α4β2: 24% of nicotine (rat striatum, [3H]dopamine release)[4] α6β2: 49% of nicotine (rat striatum, [3H]dopamine release)[4] α7: 93% of acetylcholine (rat, full agonist)[3] α3β4: 75% of acetylcholine (rat)[3] human 5-HT3: 80% of 5-HT[14] | Not applicable (antagonist/no activation observed in some assays) |
Table 2: Vesicular Monoamine Transporter 2 (VMAT2) Interaction
| Parameter | Varenicline | This compound |
| Binding/Inhibition | No significant interaction reported | Inhibits vesicular [3H]dopamine uptake with a Ki of 1-2 µM[15] |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of varenicline and lobeline lead to different effects on the dopaminergic system, which is central to nicotine addiction.
Clinical Efficacy and Trial Data
The clinical evidence for the efficacy of varenicline in smoking cessation is robust, while high-quality, long-term clinical trial data for lobeline is lacking.
Varenicline: Multiple large-scale, randomized, placebo-controlled clinical trials have demonstrated the efficacy of varenicline for smoking cessation.[16][17][18] These trials have consistently shown that varenicline significantly increases the rates of continuous abstinence from smoking compared to placebo and other smoking cessation aids like bupropion.[1] For example, in a study where smokers were randomized to varenicline or placebo with a flexible quit date, the continuous abstinence rate during weeks 9-12 was 53.1% for varenicline versus 19.3% for placebo.[19] Another trial involving a "reduce to quit" approach found that at weeks 15-24, the continuous abstinence rate was 32.1% in the varenicline group compared to 6.9% in the placebo group.[17][18]
This compound: Despite its historical use, there is a notable absence of rigorous, long-term clinical trials to support the efficacy of lobeline for smoking cessation. A Cochrane review concluded that there is no evidence from long-term trials that lobeline can aid in smoking cessation.
Table 3: Summary of Clinical Trial Outcomes
| Outcome Measure | Varenicline | This compound |
| Continuous Abstinence Rate (CAR) | Significantly higher than placebo in multiple large-scale trials. (e.g., CAR weeks 15-24: 32.1% vs 6.9% placebo)[17][18] | No evidence of long-term efficacy from well-controlled clinical trials. |
| Common Adverse Events | Nausea, abnormal dreams, insomnia.[16] | Not well-documented in long-term, large-scale trials. |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological properties of varenicline and lobeline.
Nicotinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for specific nAChR subtypes.
General Protocol:
-
Membrane Preparation: Homogenates of brain tissue (e.g., rat striatum) or cells expressing specific nAChR subtypes are prepared.[20][21]
-
Radioligand Incubation: The membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin) that binds to the target nAChR subtype.[20][22]
-
Competition Binding: To determine the Ki of the test compound (varenicline or lobeline), the membranes are incubated with the radioligand and increasing concentrations of the unlabeled test compound.[20]
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation or gamma counter.[21][22]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[20]
In Vivo Microdialysis for Dopamine Release
Objective: To measure the extracellular levels of dopamine in specific brain regions (e.g., nucleus accumbens) in response to drug administration.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized or freely moving animal.[23][24]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).[25]
-
Sample Collection: Small molecules, including dopamine, diffuse from the extracellular fluid across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.[25]
-
Drug Administration: The test compound (varenicline or lobeline) is administered systemically (e.g., via injection) or locally through the microdialysis probe.
-
Dopamine Quantification: The concentration of dopamine in the dialysate samples is measured using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[26]
-
Data Analysis: The changes in extracellular dopamine levels over time are analyzed to determine the effect of the drug.
Conclusion
Varenicline's efficacy as a smoking cessation aid is well-established and supported by a strong foundation of preclinical and clinical evidence. Its mechanism as a partial agonist at α4β2 nAChRs provides a clear rationale for its therapeutic effects. In contrast, while this compound has a long history of being included in smoking cessation products, it lacks the rigorous scientific evidence to support its long-term efficacy. Its complex pharmacological profile, involving both nAChRs and VMAT2, presents an interesting area for further research, particularly in the context of other substance use disorders. For drug development professionals, varenicline serves as a benchmark for a successful, mechanistically driven approach to nicotine addiction pharmacotherapy. The case of lobeline highlights the importance of robust clinical validation for compounds with historical use but limited empirical support. Future research on lobeline and its analogs may yet uncover novel therapeutic applications, but for nicotine addiction, varenicline remains the superior, evidence-based option.
References
- 1. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinpgx.org [clinpgx.org]
- 9. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacology of Lobeline , A Nicotinic Receptor Ligand 1 | Semantic Scholar [semanticscholar.org]
- 11. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 17. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 18. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Randomized Placebo-Controlled Trial of Varenicline for Smoking Cessation Allowing Flexible Quit Dates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
lobeline hydrochloride versus cytisine: a comparative analysis for smoking cessation
A detailed examination of two plant-derived alkaloids, lobeline hydrochloride and cytisine, reveals a stark contrast in their clinical efficacy and potential as pharmacotherapies for nicotine addiction. While both compounds are partial agonists of nicotinic acetylcholine receptors (nAChRs), current experimental data overwhelmingly supports cytisine as a viable smoking cessation aid, whereas this compound has failed to demonstrate long-term effectiveness.
This guide provides a comprehensive comparison for researchers and drug development professionals, summarizing key experimental data, outlining methodologies from pivotal studies, and visualizing the underlying mechanisms of action.
Efficacy and Safety: A Tale of Two Alkaloids
Clinical trial data paints a clear picture of the differing therapeutic potentials of cytisine and lobeline. Cytisine has been the subject of numerous rigorous studies demonstrating its superiority over placebo and non-inferiority or comparable efficacy to other first-line treatments. In contrast, research on lobeline has consistently failed to show a significant benefit in helping smokers achieve long-term abstinence.
Quantitative Data Summary
The following tables summarize the efficacy, safety, and pharmacokinetic profiles of cytisine and this compound based on available clinical and preclinical data.
Table 1: Comparative Efficacy in Smoking Cessation
| Parameter | Cytisine | This compound | Source(s) |
| Biochemically Verified Continuous Abstinence Rate (vs. Placebo) | 12-week course (weeks 9-12): 32.6% vs. 7.0% 6-week course (weeks 3-6): 25.3% vs. 4.4% | 6-week follow-up: 17% vs. 15% (Not statistically significant) | |
| Long-term Continuous Abstinence Rate (vs. Placebo) | 12-week course (weeks 9-24): 21.1% vs. 4.8% 6-week course (weeks 3-24): 8.9% vs. 2.6% | No evidence of long-term efficacy from trials with at least 6 months follow-up. | |
| Odds Ratio (OR) for Abstinence (vs. Placebo) | 12-week course (weeks 9-12): 6.3 (95% CI, 3.7-11.6) 6-week course (weeks 3-6): 8.0 (95% CI, 3.9-16.3) | Not established due to lack of significant efficacy. |
Table 2: Comparative Safety and Tolerability
| Adverse Event | Cytisine (Rate) | This compound (Reported Effects) | Source(s) |
| Nausea | <10% | Dizziness, Nausea, Vomiting | |
| Insomnia | <10% | Not specified in available efficacy trials. | |
| Abnormal Dreams | <10% | Not specified in available efficacy trials. | |
| Drug-related Serious Adverse Events | None reported in major trials. | Not applicable as efficacy was not established. |
Table 3: Pharmacokinetic and Receptor Binding Profiles
| Parameter | Cytisine | This compound | Source(s) |
| Mechanism of Action | Partial agonist of α4β2 nAChRs | Partial agonist of nAChRs; also interacts with VMAT2. | |
| Half-life | ~4.8 hours | Not well-established in humans for smoking cessation context. | |
| Receptor Binding Affinity (Ki) | High affinity for nAChRs. | High affinity for nAChRs (Ki = 4-16 nM). | |
| Brain-to-Plasma Ratio | Lower than nicotine. | Higher than nicotine. |
Mechanism of Action: Interaction with Nicotinic Receptors
Both cytisine and lobeline are classified as partial agonists at α4β2 nicotinic acetylcholine receptors, the subtype primarily responsible for mediating nicotine dependence in the brain. As partial agonists, they bind to these receptors and elicit a weaker dopamine release than nicotine. This action is thought to relieve nicotine withdrawal symptoms and reduce the rewarding effect of smoking.
However, lobeline also demonstrates a distinct mechanism by interacting with the vesicular monoamine transporter 2 (VMAT2), which is involved in the storage and release of dopamine. This secondary mechanism has been a focus of research for other indications but has not translated into efficacy for smoking cessation.
Caption: Agonist interaction with nicotinic receptors.
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity of their findings. Below are summaries of typical protocols for evaluating smoking cessation therapies, with specific examples from cytisine and lobeline research.
Cytisine: The ORCA-2 Trial Protocol
The ORCA-2 trial was a key Phase 3 study evaluating a novel dosing regimen of cytisinicline (cytisine) in the United States.
-
Design: A three-group, double-blind, placebo-controlled, randomized trial.
-
Participants: 810 adults who smoked cigarettes daily and were motivated to quit.
-
Interventions:
-
Group 1 (12-week): Cytisinicline (3 mg, three times daily) for 12 weeks.
-
Group 2 (6-week): Cytisinicline (3 mg, three times daily) for 6 weeks, followed by placebo for 6 weeks.
-
Group 3 (Placebo): Placebo for 12 weeks.
-
-
Behavioral Support: All participants received standardized behavioral support.
-
Primary Outcome: Biochemically confirmed (exhaled carbon monoxide ≤10 ppm) continuous smoking abstinence during the last 4 weeks of treatment.
-
Secondary Outcomes: Continuous abstinence from the end of treatment to week 24.
This compound: A Phase 3 Trial Protocol
A multicenter Phase 3 trial evaluated the efficacy of a sublingual formulation of lobeline sulfate.
-
Design: A multicenter, double-blind, parallel, placebo-controlled trial.
-
Participants: 750 smokers randomized across three sites.
-
Interventions:
-
Treatment Group: Sublingual lobeline sulfate tablets.
-
Control Group: Placebo tablets.
-
-
Behavioral Support: Participants received individual smoking cessation counseling (approx. 10 minutes per session).
-
Primary Outcome: Efficacy was assessed at a 6-week follow-up. The specific abstinence criteria (e.g., point prevalence, continuous) were based on short-term outcomes.
-
Results: The study found no statistically significant difference in quit rates between the lobeline and placebo groups.
Caption: Generalized workflow of a smoking cessation clinical trial.
Conclusion
The comparative analysis of this compound and cytisine for smoking cessation yields a clear distinction. Cytisine is supported by a robust body of evidence from well-designed clinical trials demonstrating its efficacy and safety as a smoking cessation aid. It represents a cost-effective treatment option that is gaining recognition worldwide.
Conversely, this compound, despite its similar mechanism of action as a partial nAChR agonist, has not been proven effective. Multiple reviews and trials have concluded that there is no evidence to support its use for long-term smoking cessation. For professionals in drug development and research, the trajectory of cytisine serves as a successful example of repurposing a plant-based alkaloid into a viable pharmacotherapy, while the history of lobeline underscores the critical importance of rigorous, long-term clinical validation. Future research should continue to focus on optimizing the administration of effective agents like cytisine rather than pursuing compounds that have consistently failed to show clinical benefit.
Cross-Study Validation of Lobeline Hydrochloride's Efficacy in Attenuating Methamphetamine Self-Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lobeline hydrochloride's effects on methamphetamine self-administration with alternative pharmacotherapies. The information is compiled from preclinical studies to offer a cross-study validation of its potential as a therapeutic agent.
Mechanism of Action: Lobeline's Impact on Dopaminergic Pathways
This compound primarily exerts its effects by interacting with key proteins involved in dopamine (DA) neurotransmission, particularly the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT).[1][2][3] Methamphetamine's reinforcing effects are largely driven by its ability to increase extracellular dopamine in the brain's reward pathways. It achieves this by inhibiting VMAT2, which is responsible for packaging dopamine into synaptic vesicles, and by causing a reversal of dopamine flow through the DAT.[1][4]
Lobeline has been shown to inhibit VMAT2, thereby reducing the amount of dopamine available in the cytoplasm for methamphetamine to act upon.[1][5] Unlike methamphetamine, lobeline does not inhibit monoamine oxidase, an enzyme that breaks down dopamine in the cytoplasm.[1] This dual action of inhibiting vesicular uptake while allowing for metabolic breakdown of cytosolic dopamine is believed to be the primary mechanism by which lobeline attenuates the rewarding effects of methamphetamine.[1][6]
Experimental Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound and its analog, lobelane, on methamphetamine self-administration in rats. For comparative purposes, data from studies on alternative pharmacotherapies (bupropion, modafinil, and naltrexone) using similar rat self-administration models are also presented.
Table 1: Effects of Lobeline and Lobelane on Methamphetamine Self-Administration in Rats
| Compound | Pretreatment Dose (mg/kg, s.c.) | Methamphetamine Infusion Dose (mg/kg) | Reinforcement Schedule | % Decrease in Methamphetamine Self-Administration | Reference |
| Lobeline | 0.3 - 3.0 | 0.05 | FR5 | Dose-dependent decrease; significant at 3.0 mg/kg | [7] |
| Lobeline | 3.0 (repeated) | 0.05 | FR5 | Persistent decrease | [7] |
| Lobelane | 0.1, 1, 3, 5.6, 10 | 0.05 | FR5 | Dose-dependent decrease; significant at 5.6 and 10 mg/kg | [6][8] |
| Lobelane | 5.6, 10 (repeated) | 0.05 | FR5 | Tolerance developed over 7 sessions | [6][8] |
Table 2: Comparative Effects of Alternative Pharmacotherapies on Methamphetamine Self-Administration in Rats
| Compound | Pretreatment Dose (mg/kg, i.p.) | Methamphetamine Infusion Dose (mg/kg) | Reinforcement Schedule | % Decrease in Methamphetamine Self-Administration | Reference |
| Bupropion | 30, 60 | 0.025 | FR1 then FR3 | Dose-dependent decrease | [9][10] |
| Bupropion | 10, 30, 60 | 0.025, 0.05, 0.1 | FR5 | Dose-dependent decrease | [11][12] |
| Modafinil | 30, 100 (chronic) | - | Reinstatement | Attenuated cue- and meth-primed reinstatement | [13][14] |
| Naltrexone | 40 (i.g.) | - | Reinstatement | Reduced cue-induced reinstatement | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate cross-study comparison and replication.
Lobeline/Lobelane Self-Administration Protocol
-
Surgery: Jugular vein catheter implantation for intravenous drug delivery.[6][7]
-
Apparatus: Standard operant conditioning chambers with two levers.
-
Training: Rats were trained to self-administer methamphetamine (0.05 mg/kg/infusion) on a fixed-ratio 5 (FR5) schedule, meaning five lever presses were required to receive one infusion of the drug.[6][7] Sessions were typically 60 minutes long.[6]
-
Testing: Once stable responding was achieved, rats were pretreated with saline or various doses of lobeline or lobelane (subcutaneously) 15 minutes before the self-administration session.[6][7]
-
Specificity Control: A separate group of rats was trained to respond for sucrose pellets to assess whether the effects of the compounds were specific to drug reinforcement or were due to a general suppression of behavior.[6][7]
Bupropion Self-Administration Protocol
-
Surgery: Jugular vein catheter implantation.[11]
-
Training: Rats were trained to self-administer methamphetamine (0.025 mg/kg/infusion) on an FR1 schedule for 8 days, followed by an FR3 schedule for 4 days.[9][10] Another study used an FR5 schedule with various methamphetamine doses (0.025, 0.05, or 0.1 mg/kg/infusion).[11][12]
-
Testing: Rats were pretreated with saline or bupropion (intraperitoneally) 5 minutes before the session.[9][11]
-
Specificity Control: A parallel study was conducted with sucrose reinforcement.[9][11]
Modafinil Reinstatement Protocol
-
Subjects: Male Sprague-Dawley rats.[13]
-
Training: Rats were trained to self-administer methamphetamine for 14 days.[13]
-
Extinction/Abstinence: Following self-administration, rats underwent a period of extinction (lever pressing no longer resulted in drug infusion) or abstinence.[13]
-
Treatment: During the extinction or abstinence period, rats received daily injections of vehicle or modafinil (30 or 100 mg/kg).[13]
-
Testing: Rats were then tested for methamphetamine-seeking behavior triggered by cues previously associated with the drug (cue-induced reinstatement) or a small, non-contingent injection of methamphetamine (meth-primed reinstatement).[13]
Naltrexone Reinstatement Protocol
-
Subjects: Male Sprague-Dawley rats.[15]
-
Training: Rats were trained to self-administer methamphetamine.[15]
-
Extinction: Following training, drug-seeking behavior was extinguished.
-
Testing: The effect of acute intragastric administration of naltrexone (40 mg/kg) on cue-induced reinstatement of drug-seeking behavior was assessed.[15]
Cross-Study Validation and Comparison
Direct, head-to-head clinical trials comparing lobeline with other pharmacotherapies for methamphetamine use disorder are currently lacking. However, the preclinical data presented here allow for an indirect cross-study validation.
-
Efficacy: Both lobeline and its analog lobelane demonstrate a clear, dose-dependent reduction in methamphetamine self-administration in rats.[6][7][8] This effect appears to be specific to the reinforcing properties of methamphetamine, as repeated lobeline administration did not persistently suppress responding for sucrose, a natural reward.[6][7] Bupropion also effectively reduces methamphetamine self-administration in rats, although its specificity is somewhat less clear, with higher doses also affecting sucrose-maintained responding.[11][12] Modafinil and naltrexone have shown efficacy in reducing reinstatement (relapse) behavior in animal models, which is a critical aspect of addiction treatment.[13][15]
-
Mechanism of Action: Lobeline's primary mechanism of targeting VMAT2 is distinct from the primary mechanisms of the other compared drugs.[1][5] Bupropion is a dopamine and norepinephrine reuptake inhibitor.[16] Modafinil has a more complex mechanism involving dopamine and other neurotransmitter systems. Naltrexone is an opioid receptor antagonist.[15] The unique mechanism of lobeline may offer a novel therapeutic approach.
-
Abuse Potential: An important consideration for any potential pharmacotherapy for substance use disorders is its own abuse liability. Studies have shown that lobeline is not self-administered by rats, suggesting a low abuse potential.[6][17]
Conclusion
Preclinical evidence from multiple studies consistently demonstrates that this compound effectively attenuates methamphetamine self-administration in animal models. Its unique mechanism of action, centered on the modulation of VMAT2, and its apparent low abuse potential make it a promising candidate for further investigation as a pharmacotherapy for methamphetamine use disorder. While direct comparative clinical trials are needed, this cross-study validation of preclinical data suggests that lobeline warrants continued research and development. The structural analog, lobelane, also shows efficacy, although tolerance may develop with repeated administration. Further studies should focus on optimizing dosing strategies and exploring potential combination therapies to enhance efficacy and prevent the development of tolerance.
References
- 1. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobelane decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bupropion differentially impacts acquisition of methamphetamine self-administration and sucrose-maintained behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bupropion differentially impacts acquisition of methamphetamine self-administration and sucrose-maintained behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Bupropion Attenuates Methamphetamine Self-Administration in Adult Male" by Carmela M. Reichel, Jennifer E. Murray et al. [digitalcommons.unl.edu]
- 12. Bupropion Attenuates Methamphetamine Self-Administration in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic modafinil effects on drug-seeking following methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibition of naltrexone on relapse in methamphetamine self-administration and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Study finds lobeline reduces self-administration of methamphetamine in rats | EurekAlert! [eurekalert.org]
Efficacy of Novel Lobeline Hydrochloride Analogs in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of novel lobeline hydrochloride analogs, focusing on their potential as pharmacotherapies for substance use disorders. The data presented herein is collated from a range of preclinical studies, offering an objective overview of their performance against traditional compounds and outlining the experimental methodologies employed.
Introduction
Lobeline, a natural alkaloid from Lobelia inflata, has long been investigated for its therapeutic potential, particularly in addiction medicine. However, its clinical utility has been hampered by a lack of specificity and a narrow therapeutic window.[1][2] Recent drug discovery efforts have focused on the synthesis of novel lobeline analogs with improved affinity and selectivity for key molecular targets implicated in substance use disorders, namely the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT).[3][4][5] These analogs aim to modulate dopamine neurotransmission, a critical pathway in the rewarding effects of drugs of abuse, with greater precision and fewer off-target effects than the parent compound.[6] This guide summarizes the preclinical data for these novel analogs, providing a comparative analysis to inform future research and development.
Data Presentation: Quantitative Comparison of Lobeline Analogs
The following tables summarize the in vitro binding affinities and functional potencies of novel lobeline analogs at their primary molecular targets, as well as their efficacy in preclinical behavioral models.
Table 1: In Vitro Binding Affinity (Ki, µM) of Lobeline and Analogs at Key Molecular Targets
| Compound | VMAT2 ([³H]dihydrotetrabenazine binding) | DAT ([³H]WIN 35,428 binding) | α4β2* nAChR ([³H]nicotine binding) | α7* nAChR ([³H]methyllycaconitine binding) |
| Lobeline | 0.90[5] | 80[5] | 0.0047 | ~1 |
| Lobelane | 0.92[7][8] | 1.95[7][8] | Dramatically reduced | Dramatically reduced |
| meso-transdiene (MTD) | - | 0.58[7][8] | Dramatically reduced | Dramatically reduced |
| (-)-trans-transdiene | - | 0.26[7][8] | Dramatically reduced | Dramatically reduced |
| Ketoalkene | 1.35[7][8] | - | - | - |
| 10S/10R-MEPP | - | - | - | - |
| 10R-MESP | - | - | - | - |
| Tetrabenazine (comparator) | ~0.002-0.004 | - | - | - |
Table 2: In Vitro Functional Inhibition (IC50/Ki, µM) of Lobeline and Analogs
| Compound | VMAT2 ([³H]dopamine uptake) | DAT ([³H]dopamine uptake) | SERT ([³H]serotonin uptake) |
| Lobeline | 0.88[5] | 80[5] | - |
| Lobelane | 0.045[7][9] | - | - |
| meso-transdiene (MTD) | - | - | - |
| (-)-trans-transdiene | - | - | - |
| 10S/10R-MEPP | - | - | 0.01[7][8] |
| 10R-MESP | - | - | 0.04[7][8] |
| Tetrabenazine (comparator) | Potent inhibitor | - | - |
Table 3: Efficacy of Lobeline and Analogs in Preclinical Behavioral Models of Substance Abuse
| Compound | Model | Species | Effect | Doses Tested |
| Lobeline | d-methamphetamine self-administration | Rat | Decreased responding[4] | 0.3-3.0 mg/kg[4] |
| Lobeline | Heroin self-administration | Rat | Attenuated self-administration[10][11] | 1.0 and 3.0 mg/kg[10][11] |
| Lobelane | d-methamphetamine self-administration | Rat | Decreased responding[12] | 5.6 and 10 mg/kg[12] |
| GZ-793A | d-methamphetamine self-administration | Rat | Decreased responding[3] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VMAT2 Binding Assay ([³H]dihydrotetrabenazine Binding)
-
Tissue Preparation: Rat whole brain or striatal tissue is homogenized in a sucrose buffer and centrifuged to isolate crude synaptic vesicles. The resulting pellet is resuspended in a suitable buffer.
-
Assay Conditions: Vesicle preparations are incubated with the radioligand [³H]dihydrotetrabenazine ([³H]DTBZ) and varying concentrations of the test compound (e.g., lobeline analogs).
-
Incubation and Termination: The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., tetrabenazine). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data.
Dopamine Transporter (DAT) Uptake Assay ([³H]dopamine Uptake)
-
Cell Culture: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transiently or stably transfected to express the human dopamine transporter (hDAT).
-
Assay Procedure: Cells are plated in multi-well plates and washed with assay buffer. They are then pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation and Termination: Dopamine uptake is initiated by the addition of a solution containing a fixed concentration of [³H]dopamine. After a short incubation period at a controlled temperature (e.g., room temperature), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
-
Detection: The amount of [³H]dopamine taken up by the cells is determined by lysing the cells and measuring the radioactivity using liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a known DAT inhibitor (e.g., GBR 12909). The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated from the dose-response curves.
Intravenous Self-Administration in Rodents
-
Subjects: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgery: Rats are surgically implanted with an indwelling catheter into the jugular vein, which is externalized on the back.
-
Training: Animals are placed in operant conditioning chambers equipped with two levers. They are trained to press one "active" lever to receive an intravenous infusion of a drug of abuse (e.g., methamphetamine or heroin) paired with a cue (e.g., light or tone). Pressing the "inactive" lever has no consequence.
-
Testing: Once stable responding is established, the effect of the novel lobeline analog is assessed. The analog is typically administered via subcutaneous or intraperitoneal injection at various doses prior to the self-administration session.
-
Data Collection: The primary dependent variable is the number of infusions earned, which reflects the reinforcing efficacy of the drug of abuse. The number of presses on the active and inactive levers is also recorded.
-
Control: To assess for non-specific motor effects, the effect of the analog on responding for a non-drug reinforcer (e.g., food pellets) is often evaluated in a separate group of animals.
Mandatory Visualizations
Signaling Pathway of Lobeline Analogs in a Dopaminergic Neuron
Caption: Mechanism of action of novel lobeline analogs at the dopaminergic synapse.
Experimental Workflow for Preclinical Evaluation of Lobeline Analogs
Caption: A typical workflow for the preclinical development of novel lobeline analogs.
Conclusion
Novel this compound analogs, particularly those with a "defunctionalized" structure like lobelane, demonstrate a promising preclinical profile. By shifting the selectivity away from nicotinic acetylcholine receptors and towards monoamine transporters like VMAT2 and DAT, these compounds exhibit enhanced potency in attenuating the reinforcing effects of psychostimulants in animal models.[7][8][9] The data suggests that inhibition of VMAT2 is a key mechanism underlying their efficacy in reducing methamphetamine self-administration.[3][9][12] Further research is warranted to fully characterize the pharmacokinetic and toxicological profiles of these novel analogs and to explore their therapeutic potential for a broader range of substance use disorders. The continued development of VMAT2-selective ligands derived from the lobeline scaffold represents a promising avenue for the discovery of novel pharmacotherapies for addiction.[6]
References
- 1. Rate of onset of dopamine transporter inhibitors assessed with intracranial self-stimulation and in vivo dopamine photometry in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 Inhibitors as Antagonists of d-Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline produces conditioned taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lobeline analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose Dependent Attenuation of Heroin Self-administration with Lobeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent attenuation of heroin self-administration with lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Quantitative Comparison of Lobeline and Lobelane at the Dopamine Transporter
A Comparative Analysis of Lobeline and its Metabolite, Lobelane, on Dopamine Transporters
This guide provides a detailed comparative analysis of lobeline and its primary metabolite, lobelane, focusing on their interactions with the dopamine transporter (DAT). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
The following tables summarize the key quantitative data from various in vitro studies, comparing the effects of lobeline and lobelane on the dopamine transporter and, for context, the vesicular monoamine transporter 2 (VMAT2), another critical target for these compounds.
Table 1: Inhibition of Dopamine Transporter (DAT) Function
| Compound | Parameter | Value | Species/Tissue | Reference |
| Lobeline | Ki (Inhibition of [3H]DA uptake) | 31.6 µM | Rat Striatal Synaptosomes | [1] |
| IC50 (Inhibition of [3H]DA uptake) | 80 µM | Rat Striatal Synaptosomes | [1][2] | |
| Imax (Inhibition of [3H]DA uptake) | 80.7% | Rat Striatal Synaptosomes | [1] | |
| Lobelane | Ki (Inhibition of [3H]DA uptake) | 1.57 µM | Rat Striatal Synaptosomes | [1] |
| Imax (Inhibition of [3H]DA uptake) | >95% | Rat Striatal Synaptosomes | [1] |
Table 2: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) Function
| Compound | Parameter | Value | Species/Tissue | Reference |
| Lobeline | Ki ([3H]DTBZ binding) | 2.04 µM | Rat Whole Brain Vesicle Membranes | [1] |
| Ki (Inhibition of [3H]DA uptake) | 0.47 µM | Rat Striatal Synaptic Vesicles | [1] | |
| IC50 ([3H]DTBZ binding) | 0.90 µM | Rat Striatal Vesicle Membranes | [3] | |
| IC50 (Inhibition of [3H]DA uptake) | 0.88 µM | Rat Striatal Vesicles | [2][3][4] | |
| Lobelane | Ki ([3H]DTBZ binding) | 0.97 µM | Rat Whole Brain Vesicle Membranes | [1] |
| Ki (Inhibition of [3H]DA uptake) | 0.045 µM | Rat Striatal Synaptic Vesicles | [1][5] |
Table 3: Effects on Methamphetamine-Evoked Dopamine Overflow
| Compound | Parameter | Value | Species/Tissue | Reference |
| Lobeline | IC50 | 0.42 µM | Not Specified | [1][5] |
| Imax | 56.1% | Not Specified | [1][5] | |
| Lobelane | IC50 | 0.65 µM | Not Specified | [1][5] |
| Imax | 73% | Not Specified | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures for studying interactions with dopamine transporters.
[3H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into presynaptic terminals.
-
Tissue Preparation: Striata from male Sprague-Dawley rats are dissected and homogenized in ice-cold sucrose phosphate buffer. The homogenate is centrifuged, and the resulting pellet is resuspended to a final concentration of 10 mg/mL original wet weight.[6]
-
Assay Procedure:
-
Assay tubes are prepared containing sucrose phosphate buffer.
-
Various concentrations of the test compounds (lobeline or lobelane) are added to the tubes.
-
The reaction is initiated by adding the synaptosomal preparation.
-
[3H]Dopamine is added, and the mixture is incubated.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the synaptosomes, is measured using a scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor like cocaine (100 µM).[6] The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated. Ki values can be derived from the IC50 values using the Cheng-Prusoff equation.
[3H]Dopamine Uptake Inhibition Assay in Synaptic Vesicles
This assay assesses the interaction of compounds with VMAT2.
-
Vesicle Preparation: Synaptic vesicles are prepared from rat striatum through a series of homogenization and centrifugation steps to isolate the vesicular fraction.
-
Assay Procedure:
-
Vesicular preparations are incubated with varying concentrations of lobeline or lobelane.
-
[3H]Dopamine is added to initiate the uptake process.
-
After a defined incubation period, the uptake is stopped, and the vesicles are separated from the medium.
-
The amount of radioactivity within the vesicles is quantified.
-
-
Data Analysis: The potency of the compounds to inhibit vesicular dopamine uptake is determined by calculating IC50 and Ki values.[1]
[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay
This radioligand binding assay is used to determine the affinity of compounds for the VMAT2.
-
Membrane Preparation: Vesicle membranes are prepared from rat brain tissue.
-
Binding Assay:
-
The membranes are incubated with a fixed concentration of [3H]DTBZ and varying concentrations of the competitor compounds (lobeline or lobelane).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the bound ligand is measured.
-
-
Data Analysis: The inhibition of [3H]DTBZ binding by the test compounds is used to calculate their inhibitory constants (Ki), which reflect their binding affinity for VMAT2.[3]
Visualizations
The following diagrams illustrate the experimental workflow for a dopamine uptake inhibition assay and the proposed mechanism of action for lobeline and lobelane at the presynaptic dopamine terminal.
Caption: Workflow for a typical in vitro dopamine uptake inhibition assay.
Caption: Interaction of lobeline and lobelane with DAT and VMAT2.
Concluding Summary
The data presented clearly indicates that while both lobeline and its metabolite lobelane interact with the dopamine transporter, lobelane exhibits significantly greater potency as a DAT inhibitor.[1] Specifically, lobelane is approximately 20-fold more potent than lobeline at inhibiting dopamine uptake via DAT.[1]
Furthermore, both compounds demonstrate a higher affinity for the vesicular monoamine transporter 2 (VMAT2) compared to DAT.[1][5] Lobeline and lobelane are 67- and 35-fold more potent, respectively, at inhibiting VMAT2 function compared to DAT function.[1][5] This suggests that the primary mechanism of action for these compounds in modulating dopaminergic neurotransmission may be through their effects on VMAT2, which is responsible for packaging dopamine into synaptic vesicles.
In studies examining their effects on methamphetamine-induced dopamine release, both compounds act as inhibitors. Lobelane, however, demonstrates a greater maximal effect in reducing dopamine overflow compared to lobeline, further highlighting its potent activity within the presynaptic terminal.[1][5] The structural modification from lobeline to lobelane, which involves the removal of functional groups, leads to this enhanced potency at both DAT and VMAT2.[1] These findings underscore the potential of lobelane and its analogs as lead compounds for the development of therapeutics targeting dopamine dysregulation.
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Validating the In Vitro Effects of Lobeline Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of lobeline hydrochloride, a compound with potential therapeutic applications in substance abuse and neurological disorders. We present supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative compounds, namely bupropion and varenicline.
Comparative Data of this compound and Alternatives
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, bupropion, and varenicline.
Table 1: In Vitro Receptor Binding and Transporter Inhibition
| Compound | Target | Assay | Species | Value | Citation |
| This compound | nAChRs (α4β2) | [³H]nicotine binding | Rat Brain | Ki = 4.4 nM | [1] |
| nAChRs (α3β2, α4β2) | Nicotine-evoked [³H]dopamine release | Rat Striatal Slices | Antagonist | [2] | |
| VMAT2 | [³H]dihydrotetrabenazine binding | Rat Striatum | IC₅₀ = 0.90 µM | ||
| VMAT2 | [³H]dopamine uptake into vesicles | Rat Striatum | IC₅₀ = 0.88 µM | ||
| DAT | [³H]dopamine uptake into synaptosomes | Rat Striatum | IC₅₀ = 80 µM | ||
| Bupropion | DAT | [³H]dopamine uptake | Rat Brain Synaptosomes | IC₅₀ = 2.0 µM | [3] |
| NET | [³H]norepinephrine uptake | Rat Brain Synaptosomes | IC₅₀ = 5.0 µM | [3] | |
| Varenicline | nAChRs (α4β2) | Receptor Competition | Rat Striatum | Ki = 0.14 nM | [4][5] |
| nAChRs (α6β2) | Receptor Competition | Rat Striatum | Ki = 0.12 nM | [4][5] | |
| nAChRs (α4β2) | [³H]dopamine release | Rat Striatal Synaptosomes | EC₅₀ = 0.086 µM (Partial Agonist) | [4][5] | |
| nAChRs (α6β2*) | [³H]dopamine release | Rat Striatal Synaptosomes | EC₅₀ = 0.007 µM (Partial Agonist) | [4][5] |
Table 2: In Vivo Effects in Animal Models
| Compound | Animal Model | Effect | Dosing | Citation |
| This compound | Rat | Attenuation of d-methamphetamine self-administration | 0.3-3.0 mg/kg, s.c. | |
| Rat | Attenuation of heroin self-administration | 1.0 and 3.0 mg/kg, s.c. | ||
| Mouse | Attenuation of nicotine withdrawal-induced depression-like behavior | 1 mg/kg, i.p. | ||
| Bupropion | Rat | Increased locomotor activity | 30 mg/kg, i.p. | [6] |
| Rat | Increased dopamine overflow in nucleus accumbens | 30 mg/kg, i.p. | [6] | |
| Varenicline | Rat | Reduction of nicotine self-administration | 0.3, 1, and 3 mg/kg | [7] |
| Mouse | Attenuation of nicotine-evoked dopamine release | 1.5 mg/kg, s.c. | [8] |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Route | Cmax | Tmax | t1/2 | Absolute Bioavailability | Citation | |---|---|---|---|---|---| | This compound | i.v. (5 mg) | 1766.3 ± 283.6 ng/mL | - | 1.78 ± 0.44 h | - |[9] | | | Oral | - | - | - | 13.8% |[9] | | Bupropion | i.p. (40 mg/kg) | - | ~2 h (plasma) | - | - |[10] | | Varenicline | Oral (0.1 mg/kg) | - | Plasma peak consistent with behavioral effects at 2h | ~24 h | - |[11] |
Experimental Protocols
In Vitro: [³H]Dopamine Uptake in Rat Striatal Synaptosomes
This assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic nerve terminals.
Materials:
-
Rat striatal tissue
-
Sucrose solution (0.32 M)
-
Krebs-Ringer-HEPES buffer (containing: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4)
-
[³H]Dopamine
-
Test compounds (Lobeline HCl, etc.)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.[12][13]
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a specified time at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]Dopamine uptake for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).
In Vivo: Drug Self-Administration in Rats
This model assesses the reinforcing properties of a drug and the potential of a test compound to reduce drug-seeking behavior.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.
-
Intravenous catheters
-
Drug of abuse (e.g., methamphetamine, heroin)
-
Test compound (Lobeline HCl)
-
Saline and heparin solution
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow the rats to recover for several days.
-
Acquisition of Self-Administration: Place the rats in the operant conditioning chambers for daily sessions. Train them to press the active lever to receive an intravenous infusion of the drug of abuse. Each infusion is paired with a visual or auditory cue (e.g., illumination of the stimulus light). Responses on the inactive lever are recorded but have no programmed consequences. Training continues until a stable pattern of responding is established.[14][15]
-
Treatment Phase: Once stable self-administration is achieved, administer the test compound (e.g., this compound) or vehicle via a specific route (e.g., subcutaneous injection) at different doses prior to the self-administration sessions.
-
Data Collection: Record the number of active and inactive lever presses during each session.
-
Data Analysis: Analyze the effect of the test compound on the number of drug infusions self-administered. A significant reduction in responding on the active lever compared to the vehicle control group suggests that the test compound attenuates the reinforcing effects of the drug.
Signaling Pathways and Mechanisms of Action
Lobeline's Interaction with the Dopaminergic System
This compound exerts its effects on the dopaminergic system primarily through its interaction with the Vesicular Monoamine Transporter 2 (VMAT2) and, to a lesser extent, the Dopamine Transporter (DAT).[2]
References
- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of bupropion and nicotine on locomotor activation and dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varenicline blocks nicotine intake in rats with extended access to nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of bupropion and metabolites in plasma and brain of rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomed-easy.com [biomed-easy.com]
Lobeline Hydrochloride vs. Other VMAT2 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The vesicular monoamine transporter 2 (VMAT2) has emerged as a critical target in neuropharmacology, playing a pivotal role in the management of hyperkinetic movement disorders and holding promise for the treatment of substance use disorders. A range of inhibitors targeting VMAT2 have been developed, each with a unique pharmacological profile. This guide provides a detailed comparison of lobeline hydrochloride against other prominent VMAT2 inhibitors—tetrabenazine, deutetrabenazine, and valbenazine—supported by experimental data and methodologies.
Mechanism of Action: A Shared Target, Distinct Interactions
All four compounds exert their primary effect by inhibiting VMAT2, a transport protein responsible for packaging monoamines (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles for subsequent release. By inhibiting VMAT2, these drugs lead to the depletion of presynaptic monoamine stores, thereby reducing neurotransmission.
However, their interaction with VMAT2 and their broader pharmacological profiles differ. Lobeline, an alkaloid derived from the Lobelia inflata plant, interacts with the tetrabenazine-binding site on VMAT2.[1][2][3] This interaction inhibits dopamine uptake into vesicles and can also promote the release of dopamine from these stores.[1][4] Beyond VMAT2, lobeline also exhibits affinity for nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT), although its affinity for VMAT2 is significantly higher.[1][5]
Tetrabenazine and its derivatives, deutetrabenazine and valbenazine, are considered more selective VMAT2 inhibitors.[6][7] Tetrabenazine is a reversible, high-affinity inhibitor of VMAT2.[6] Deutetrabenazine, a deuterated analog of tetrabenazine, and valbenazine, a prodrug of dihydrotetrabenazine, were developed to improve upon the pharmacokinetic profile of tetrabenazine, offering more stable plasma concentrations and potentially better tolerability.[8][9]
Comparative Binding Affinity and Potency
The binding affinity and functional potency of these inhibitors are critical determinants of their clinical efficacy and side-effect profiles. The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay | Species | Tissue | Value | Reference |
| Lobeline HCl | [³H]Dihydrotetrabenazine (DTBZ) Binding | Rat | Striatum | IC₅₀ = 0.90 µM | [1][4] |
| [³H]Dopamine Uptake | Rat | Striatal Vesicles | IC₅₀ = 0.88 µM | [1][5] | |
| [³H]Dopamine Uptake | Rat | Striatal Synaptosomes | IC₅₀ = 80 µM | [1][5] | |
| Tetrabenazine | VMAT2 Binding | - | - | Kᵢ = 1.34 nM | [6] |
| Dopamine Uptake via VMAT2 | - | - | IC₅₀ = ~100-200 nM | [6] | |
| Deutetrabenazine Metabolites | VMAT2 Inhibition | - | - | IC₅₀ ≈ 10 nM ([+] metabolites) | [10] |
| Valbenazine Metabolite ([+]-α-HTBZ) | VMAT2 Binding | Rat | Brain Striatum | Kᵢ = 0.97 nM | [2] |
| Valbenazine | VMAT2 Binding | - | - | Kₐ = 150 nM | [11] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant. Kₐ: Association constant.
Clinical Applications and Side-Effect Profiles
The distinct pharmacological properties of these VMAT2 inhibitors have led to their investigation and use in different clinical contexts.
-
This compound: Primarily investigated for its potential in treating psychostimulant (e.g., methamphetamine) abuse.[1][3][12] Its ability to modulate dopamine release and its interactions with nAChRs are thought to contribute to its effects in reducing drug-seeking behavior.[1] Clinical evidence for its efficacy as a smoking cessation aid is limited.
-
Tetrabenazine, Deutetrabenazine, and Valbenazine: These agents are approved for the treatment of hyperkinetic movement disorders. Tetrabenazine is used for chorea associated with Huntington's disease.[9] Deutetrabenazine and valbenazine are approved for tardive dyskinesia and chorea associated with Huntington's disease, offering improved pharmacokinetic profiles and potentially better tolerability than tetrabenazine.[8][9] Common side effects of the tetrabenazine class include somnolence, parkinsonism, akathisia, and depression.[9]
Experimental Protocols
Radioligand Binding Assay for VMAT2
This assay is used to determine the binding affinity of a compound for VMAT2. A common radioligand is [³H]dihydrotetrabenazine ([³H]DTBZ).
Methodology:
-
Tissue Preparation: Striatal tissue from rats is homogenized in a buffered solution and centrifuged to isolate synaptic vesicles, which are rich in VMAT2.[4]
-
Incubation: The vesicle preparation is incubated with a fixed concentration of [³H]DTBZ and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound [³H]DTBZ, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]DTBZ (IC₅₀) is calculated. Specific binding is defined as the total binding minus the non-specific binding, which is determined in the presence of a high concentration of an unlabeled VMAT2 ligand like tetrabenazine.[13]
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insights into the effects of a drug on neurotransmitter release and reuptake.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the nucleus accumbens or striatum).[14][15]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[15]
-
Sample Collection: Small molecules, including dopamine, diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The test compound (e.g., this compound) is administered systemically or locally through the microdialysis probe.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in the extracellular dopamine concentration following drug administration are analyzed to determine the drug's effect on dopamine dynamics.
Conclusion
This compound and the tetrabenazine-based drugs represent two distinct classes of VMAT2 inhibitors with different pharmacological profiles and clinical applications. While all target VMAT2, lobeline's broader receptor activity makes it a candidate for treating substance use disorders, whereas the selectivity of tetrabenazine, deutetrabenazine, and valbenazine has established them as effective treatments for hyperkinetic movement disorders. The choice of a VMAT2 inhibitor for research or therapeutic development will depend on the specific application and the desired pharmacological effect. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the relative potencies and selectivities of these compounds.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 12. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Lobeline Hydrochloride for Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lobeline hydrochloride's binding affinity and functional activity across various nicotinic acetylcholine receptor (nAChR) subtypes. To offer a broader context for its specificity, we have included comparative data for two other well-characterized nAChR ligands: varenicline and cytisine. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Comparative Analysis of Binding Affinities
This compound exhibits a notable selectivity for the α4β2* nAChR subtype, a key receptor implicated in nicotine dependence. Its affinity for this subtype is in the low nanomolar range. In comparison, its affinity for other nAChR subtypes, such as those containing the β4 subunit and the α7 subtype, is considerably lower.[1] The following table summarizes the binding affinities (Ki) of lobeline and its comparators at various nAChR subtypes.
| Compound | α4β2 | α3β4 | α7 | α6/α4β4 | α1βγδ (muscle) |
| Lobeline | ~4.4 nM[2] | Lower affinity (β4-containing)[1] | Lower affinity | Data not available | Data not available |
| Varenicline | 0.4 nM[3] | 86 nM | 125 nM[3] | - | >8,200 nM |
| Cytisine | 2.0 nM | 480 nM | 5,890 nM | - | 492 nM |
Note: Data are compiled from multiple sources and experimental conditions may vary. The asterisk () indicates that the exact subunit composition may vary in native receptors.*
Functional Activity Profile
Functionally, lobeline acts as an antagonist at α4β2* and α3β2* neuronal nicotinic receptors.[4] It inhibits nicotine-evoked dopamine release, a key mechanism in the reinforcing effects of nicotine.[4] Unlike nicotine, lobeline itself does not appear to stimulate dopamine release.[4] In contrast, varenicline and cytisine are partial agonists at the α4β2 nAChR. This means they weakly activate the receptor, which can help alleviate nicotine withdrawal symptoms, while also blocking the effects of nicotine.
The following table summarizes the functional potencies (IC50 for antagonists, EC50 for agonists/partial agonists) of these compounds at different nAChR subtypes.
| Compound | α4β2 | α3β4 | α7 |
| Lobeline | Antagonist (IC50 = ~0.7 µM for inhibition of nicotine-evoked ⁸⁶Rb⁺ efflux) | Antagonist (qualitative) | Low potency |
| Varenicline | Partial Agonist (EC50 = 0.06 µM, high affinity)[5] | Weak Partial Agonist | Full Agonist (high EC50) |
| Cytisine | Partial Agonist (EC50 = 0.06-18 µM)[5] | Data not available | Low potency |
Experimental Protocols
To ensure the transparency and reproducibility of the data presented, this section details the methodologies for two key experiments commonly used to assess nAChR ligand specificity.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To measure the inhibition constant (Ki) of a test compound (e.g., lobeline) for a specific nAChR subtype.
Materials:
-
Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2* and α3β4*, [¹²⁵I]α-bungarotoxin for α7).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
⁸⁶Rb⁺ Efflux Assay
This functional assay is used to assess the ability of a compound to either activate (agonist) or inhibit (antagonist) the ion channel function of nAChRs.
Objective: To determine if a test compound acts as an agonist or antagonist at a specific nAChR subtype and to quantify its potency (EC50 or IC50).
Materials:
-
Cells or synaptosomes expressing the nAChR subtype of interest.
-
⁸⁶RbCl (a radioactive tracer for K⁺ ions).
-
Loading buffer (e.g., HEPES-buffered saline).
-
Stimulation buffer containing a known nAChR agonist (e.g., nicotine).
-
Test compound (this compound).
-
Perfusion system.
-
Cherenkov or scintillation counter.
Procedure:
-
Loading: Incubate the cells or synaptosomes with ⁸⁶RbCl in the loading buffer to allow for the uptake of the radioactive tracer.
-
Washing: Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Baseline Efflux: Perfuse the cells with buffer and collect fractions to measure the basal rate of ⁸⁶Rb⁺ efflux.
-
Stimulation:
-
Agonist testing: Perfuse the cells with the test compound at various concentrations and measure the efflux of ⁸⁶Rb⁺. An increase in efflux indicates agonist activity.
-
Antagonist testing: Pre-incubate the cells with the test compound and then stimulate with a known nAChR agonist. A reduction in the agonist-stimulated efflux indicates antagonist activity.
-
-
Data Analysis: Plot the ⁸⁶Rb⁺ efflux against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a compound for nAChR subtypes using binding and functional assays.
References
- 1. The Effects of Lobeline on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Lobeline Hydrochloride in Addiction Treatment: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lobeline, a natural alkaloid derived from the Lobelia inflata plant, has been investigated for its potential as a therapeutic agent in the treatment of various substance use disorders. This meta-analysis provides a comprehensive overview of the effectiveness of lobeline hydrochloride in addiction studies, with a particular focus on nicotine, psychostimulant, and alcohol addiction. This guide objectively compares lobeline's performance with established alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
While preclinical studies have shown promise for lobeline in reducing drug-seeking behavior and modulating neurotransmitter systems implicated in addiction, clinical evidence, particularly for smoking cessation, has not demonstrated long-term efficacy. This guide aims to provide a detailed and objective resource for researchers and drug development professionals to inform future research and development efforts in the field of addiction pharmacotherapy.
Comparative Efficacy of Lobeline and Alternatives
Nicotine Addiction (Smoking Cessation)
Clinical trials on lobeline for smoking cessation have generally shown a lack of significant long-term efficacy compared to placebo. In contrast, alternative medications like varenicline and bupropion have demonstrated superior abstinence rates in numerous studies.
| Treatment | Dosing Regimen | Primary Outcome | Efficacy Rate | Comparator | Comparator Efficacy Rate | Source(s) |
| Lobeline Sulfate | Sublingual tablets | 6-week abstinence | 17% | Placebo | 15% | [1] |
| Varenicline | 1 mg twice daily | Continuous abstinence (weeks 15-24) | 32.1% | Placebo | 6.9% | [2][3] |
| Varenicline | 1 mg twice daily | 1-year continuous abstinence | 22-23% | Placebo | 8-10% | [4] |
| Bupropion SR | 150 mg twice daily | 1-year abstinence | 23-30% | Placebo | 12-16% | [5][6] |
| Bupropion SR | 150 mg twice daily | 1-year abstinence | ~20% | Placebo | ~12% | [6] |
| Nicotine Replacement Therapy (NRT) | Various | 1-year abstinence | ~20-25% | Placebo | ~10-15% | [7] |
Psychostimulant (Methamphetamine and Cocaine) Addiction
Preclinical studies in animal models suggest that lobeline may have therapeutic potential for psychostimulant addiction by attenuating the reinforcing effects of these drugs. However, clinical data in humans is currently lacking.
| Animal Model | Drug of Abuse | Lobeline Dosage | Key Finding | Source(s) |
| Rats | Methamphetamine | 0.3-3.0 mg/kg | Decreased self-administration | [8] |
| Rats | Methamphetamine | 0.1-3.0 mg/kg | Attenuated hyperactivity | [9] |
| Rats | Cocaine | 1.0 mg/kg | Attenuated cocaine-induced hyperactivity after repeated administration | [9] |
| Rats | Heroin | 1.0 and 3.0 mg/kg | Attenuated self-administration | [10] |
Alcohol Addiction
Preclinical evidence indicates that lobeline may reduce alcohol consumption and preference. As with psychostimulant addiction, human clinical trial data is needed to establish efficacy. Naltrexone is an established treatment for alcohol use disorder with demonstrated efficacy.
| Animal Model/Study Population | Treatment | Lobeline/Naltrexone Dosage | Key Finding | Source(s) |
| Mice | Alcohol | 3, 5, or 10 mg/kg | Significantly reduced alcohol consumption and preference | [11] |
| Human Clinical Trial | Naltrexone | 50 mg daily | Fewer relapses to drinking compared to placebo | [12] |
| Human Clinical Trial | Naltrexone | 50 mg daily | Reduced risk of heavy drinking days | [13][14] |
Experimental Protocols
Preclinical Models of Addiction
Self-Administration: This paradigm assesses the reinforcing properties of a drug.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to an indwelling intravenous catheter.
-
Procedure:
-
Acquisition: Rats are trained to press an "active" lever to receive an intravenous infusion of a drug (e.g., methamphetamine, heroin). The "inactive" lever has no programmed consequences. A stimulus light is often paired with the drug infusion.
-
Maintenance: Once stable responding is achieved (e.g., on a fixed-ratio schedule where a set number of presses are required for an infusion), the effect of a pretreatment drug (e.g., lobeline) is assessed.
-
Testing: Animals are pretreated with various doses of lobeline or vehicle before being placed in the operant chamber. The number of lever presses and infusions earned are recorded and compared between treatment groups.[8][10][15]
-
Conditioned Place Preference (CPP): This model evaluates the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
-
Apparatus: A box with two or more distinct compartments differing in visual and tactile cues.
-
Procedure:
-
Pre-conditioning (Habituation): The animal is allowed to freely explore all compartments to determine any baseline preference.
-
Conditioning: Over several days, the animal receives the drug (e.g., lobeline) and is confined to one compartment, and on alternate days receives a vehicle injection and is confined to the other compartment.
-
Post-conditioning (Preference Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is measured. An increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.[11][16][17][18]
-
In Vivo Microdialysis: This technique measures neurotransmitter levels in specific brain regions of freely moving animals.
-
Procedure:
-
Surgery: A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens).
-
Perfusion: Artificial cerebrospinal fluid is slowly perfused through the probe. Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate.
-
Sample Collection and Analysis: The collected dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.
-
Drug Challenge: The effects of a drug (e.g., lobeline) on neurotransmitter levels are assessed by administering the drug and collecting dialysate samples at regular intervals.[19][20]
-
Clinical Trial Designs for Smoking Cessation
-
Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participants: Adult smokers who are motivated to quit.
-
Intervention: Participants are randomized to receive the investigational drug (e.g., varenicline, bupropion) or a placebo for a specified duration (e.g., 12 weeks).
-
Outcome Measures:
-
Primary: Biochemically verified (e.g., carbon monoxide in expired air, cotinine in saliva or urine) continuous abstinence from smoking over a defined period (e.g., weeks 9-12).
-
Secondary: 7-day point prevalence abstinence, craving and withdrawal symptoms, and long-term abstinence at 6 or 12 months.
-
-
Counseling: All participants typically receive behavioral counseling and support throughout the trial.[1][2][3][4][5][6][7][21][22][23]
Mechanism of Action and Signaling Pathways
Lobeline exhibits a complex pharmacology, interacting with multiple neurotransmitter systems implicated in addiction. Its primary mechanisms of action are believed to be through its interaction with the vesicular monoamine transporter 2 (VMAT2) and nicotinic acetylcholine receptors (nAChRs).
Interaction with VMAT2
Lobeline acts as an inhibitor of VMAT2, a protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for release.[12][21] By inhibiting VMAT2, lobeline disrupts the storage of these neurotransmitters, leading to a decrease in their release in response to addictive drugs like methamphetamine.[14] This is thought to be a key mechanism by which lobeline reduces the reinforcing effects of psychostimulants.[12]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 3. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tobacco.ucsf.edu [tobacco.ucsf.edu]
- 6. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 7. Randomized trial of nicotine replacement therapy (NRT), bupropion and NRT plus bupropion for smoking cessation: effectiveness in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lobeline and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose Dependent Attenuation of Heroin Self-administration with Lobeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 12. Naltrexone for alcohol dependence: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A pilot clinical trial of varenicline for smoking cessation in black smokers | WHO FCTC [extranet.who.int]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Lobeline Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of lobeline hydrochloride, adhering to regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Essential Safety and Handling
This compound is classified as a toxic substance.[1][2][3][4] Acute toxicity has been noted for oral and inhalation routes.[2] Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]
-
Skin and Body Protection: Wear impervious clothing to minimize contact with skin.[1][2]
-
Respiratory Protection: In case of inadequate ventilation or potential for dust formation, use a suitable respirator following OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]
Handling and Storage:
-
Use with adequate ventilation and minimize dust generation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents, alkalis, iodides, and tannic acid.[1][3][4]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[2][5]
-
Cleanup: For minor spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1] For major spills, alert emergency responders.[3]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
First Aid Measures:
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2][4]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[1][2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
This compound Disposal Protocol
Disposal of this compound must comply with all applicable federal, state, and local regulations.[2][3] As a pharmaceutical waste, it may be subject to regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Containerization and Labeling:
-
Place waste this compound, including any contaminated materials from spills, into a designated, leak-proof, and sealable hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[7]
-
Never dispose of this compound down the drain or in regular trash.[7][9] Flushing of hazardous pharmaceuticals is prohibited by the EPA.[7]
-
Quantitative Data and Hazard Classification
The following table summarizes the hazard information for this compound based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | Source |
| GHS Pictogram | Skull and Crossbones | [4] |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaled | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulation. | [2][4] |
| Risk Phrases (Older System) | R 23/25: Toxic by inhalation and if swallowed. | [1] |
Experimental Protocols
No standard laboratory protocols for the chemical neutralization of this compound for disposal purposes are recommended. The accepted and regulated method of disposal is through a licensed hazardous waste management facility, typically involving incineration.[7] Attempting to neutralize the compound in the lab can create other hazardous byproducts and may violate disposal regulations.
The most relevant procedural protocol for laboratory personnel is the safe handling and cleanup of spills, as detailed in the "Spill and Emergency Procedures" section above.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling Lobeline hydrochloride
This guide provides immediate and essential safety protocols for handling Lobeline hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Hazard Summary
This compound is a hazardous substance that is toxic if swallowed or inhaled.[1][2][3] It may also cause skin sensitization upon contact.[1] Animal studies suggest that ingestion of less than 40 grams could be fatal or cause serious health damage.[1] It is crucial to avoid all personal contact, including the inhalation of dust.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye Protection | Tight-sealing safety goggles or chemical safety goggles with side-shields.[2][4][5][6] | Protects against airborne dust particles and splashes. Ensure a complete seal around the eyes. |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves.[1] Consider double gloving. | Provides a barrier against skin contact, which can cause sensitization.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged contact, use a class 5 or higher (>240 minutes).[1] Always wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory coat. For larger quantities (>1 kg), a disposable, low-permeability coverall is recommended.[1] | Minimizes skin contact with dust that may settle on clothing.[4] Coveralls should be buttoned at the collar and cuffs.[1] Protective shoe covers should also be worn with coveralls.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when handling the powder, especially if there is a risk of dust generation or aerosolization.[1][4][6] | Protects against inhalation, which is a primary route of toxic exposure.[2][3] Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic procedure for handling this compound minimizes the risk of exposure and contamination.
-
Preparation :
-
Handling the Compound :
-
Handle this compound in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to control airborne particles.[1]
-
Avoid any actions that could generate dust, such as vigorous shaking or scraping.[1][4]
-
When weighing, use a containment balance enclosure if available.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing and aerosolization.[1]
-
-
Storage :
-
Store this compound in its original, tightly sealed container.[1][4]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents, alkalis, iodides, and tannic acid.[1][4]
-
Protect the compound from light by storing it in the dark.[1] The recommended storage temperature is 4°C for long-term stability.[2]
-
-
Decontamination and Cleanup :
-
Wipe down all surfaces and equipment with an appropriate decontaminating solution (e.g., 70% ethanol) after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. All waste must be treated as hazardous.
| Emergency Situation | Immediate Action Protocol |
| Eye Contact | Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1] Flush skin and hair with running water and soap for at least 15 minutes.[4] Seek medical attention.[2][5] |
| Inhalation | Move the affected person to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth.[2] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[2][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2][4] |
| Minor Spill (Solid) | Clean up spills immediately.[1] Avoid breathing dust and generating dust clouds.[1] Dampen the spilled material with water to prevent it from becoming airborne.[1] Use dry cleanup procedures like sweeping or vacuuming with a HEPA-filtered vacuum.[1] Place the collected material into a suitable, sealed container for hazardous waste disposal.[1][4] |
| Major Spill | Evacuate the area immediately and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1] Prevent the spill from entering drains or water courses.[2][3] |
| Fire | Use a water spray, foam, dry chemical, or carbon dioxide extinguisher.[1][2][3] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][2] Be aware that combustion can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1] |
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE (gloves, disposable lab coats), cleaning materials, and any unused compound, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure :
-
All waste disposal must adhere to local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1] Containers should be punctured to prevent reuse before disposal at an authorized landfill.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
